Anti-Influenza agent 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(1E,4E)-1-(2,6-dimethoxyphenyl)-5-(4-morpholin-4-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C23H25NO4/c1-26-22-4-3-5-23(27-2)21(22)13-12-20(25)11-8-18-6-9-19(10-7-18)24-14-16-28-17-15-24/h3-13H,14-17H2,1-2H3/b11-8+,13-12+ |
InChI Key |
UAFLPTJINUVNNC-OWKCIBLPSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC(=O)C=CC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Anti-Influenza Agent: A Technical Guide to a Chalcone-Based Viral Nucleoprotein Export Inhibitor
For Immediate Release
[City, State] – [Date] – In the ongoing battle against seasonal epidemics and potential pandemics, the emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents with unique mechanisms of action. This whitepaper details the discovery, synthesis, and biological evaluation of a promising class of anti-influenza compounds: chalcone-based derivatives that function as potent inhibitors of influenza virus nucleoprotein (NP) nuclear export. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Introduction: Targeting a Critical Step in the Viral Life Cycle
Influenza A and B viruses pose a significant global health threat, causing widespread respiratory illness and substantial morbidity and mortality.[1][2] While current antiviral drugs, such as neuraminidase inhibitors and M2 ion channel blockers, are valuable tools, the high mutation rate of the influenza virus can lead to the rapid development of resistance.[1][2][3] This underscores the urgent need for new therapeutic strategies that target different, highly conserved viral processes.
One such critical process is the nuclear export of viral ribonucleoprotein (vRNP) complexes. The influenza virus genome, composed of eight segments of single-stranded RNA, is encapsidated by the viral nucleoprotein (NP) and associated with the viral RNA polymerase complex to form vRNPs. Following replication in the nucleus of an infected host cell, these vRNPs must be exported to the cytoplasm for assembly into new progeny virions. This nuclear export is a crucial step for viral propagation and represents an attractive target for antiviral intervention.[1][2][4][5]
This guide focuses on a class of chalcone-like derivatives, exemplified by compounds such as "Anti-Influenza agent 5" (also known as Compound IIB-2), which have been identified as potent inhibitors of this vRNP nuclear export process.[1][2][6] These agents have demonstrated broad-spectrum activity against both influenza A and B viruses, including strains resistant to currently approved drugs like oseltamivir.[1][2]
Discovery and Mechanism of Action
The discovery of these chalcone-based inhibitors originated from phenotypic screening campaigns designed to identify compounds that block influenza virus replication in cell culture. Subsequent lead optimization efforts led to the development of potent derivatives.
The primary mechanism of action for this class of compounds is the inhibition of the nuclear export of the influenza virus nucleoprotein.[1][2] By targeting the highly conserved NP, these inhibitors prevent the translocation of newly synthesized vRNPs from the nucleus to the cytoplasm, effectively halting the viral life cycle.[1][2] Time-of-addition assays, indirect immunofluorescence, and nuclear-cytoplasmic fractionation have confirmed that these compounds act at a post-transcriptional stage of viral replication.[1][2]
Synthesis of Chalcone-Based Inhibitors
Chalcones are a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone. Their synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[7][8] This straightforward and versatile synthetic route allows for the facile generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
General Experimental Protocol for Synthesis
-
Reactant Preparation: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.
-
Reaction Initiation: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the alcoholic solution of the reactants with constant stirring at room temperature.[8]
-
Reaction Monitoring: The reaction mixture is stirred for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone derivative.
-
Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[9]
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation and Quantitative Data
The antiviral activity and cytotoxicity of the synthesized chalcone derivatives are evaluated using a panel of in vitro assays.
Key Experimental Protocols
-
Cytotoxicity Assay (CC50): The 50% cytotoxic concentration (CC50) is determined using assays such as the MTS or MTT assay in a suitable cell line (e.g., Madin-Darby canine kidney [MDCK] or A549 cells).[10][11] This establishes the concentration range at which the compound can be tested for antiviral activity without causing significant cell death.
-
Antiviral Activity (EC50/IC50):
-
Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques in a confluent monolayer of host cells. The 50% inhibitory concentration (IC50) is calculated.[12]
-
Cytopathic Effect (CPE) Inhibition Assay: This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death. The 50% effective concentration (EC50) is determined.[13]
-
-
Mechanism of Action Assays:
-
Indirect Immunofluorescence Assay (IFA): Infected cells are treated with the compound and stained with an antibody specific for the viral nucleoprotein (NP). The subcellular localization of NP is then visualized by fluorescence microscopy to determine if it is retained in the nucleus.[1][2][5]
-
Nuclear-Cytoplasmic Fractionation: Infected and treated cells are lysed and separated into nuclear and cytoplasmic fractions. The amount of NP in each fraction is quantified by Western blotting to assess the inhibition of nuclear export.[1][2][5]
-
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative chalcone derivatives that inhibit influenza virus replication by targeting NP nuclear export.
| Compound ID | Influenza Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| A9 | A/WSN/33 (H1N1) | 1.87 | >100 | >53.5 | [1][2] |
| A9 | B/Lee/40 | 3.24 | >100 | >30.9 | [1][2] |
| B14 | A/WSN/33 (H1N1) | 0.98 | 65.4 | 66.7 | [1][2] |
| B29 | A/WSN/33 (H1N1) | 1.02 | 87.3 | 85.6 | [1][2] |
| B31 | A/WSN/33 (H1N1) | 1.15 | >100 | >87.0 | [1][2] |
| B32 | A/WSN/33 (H1N1) | 1.08 | >100 | >92.6 | [1][2] |
Conclusion and Future Directions
Chalcone-based inhibitors of influenza virus nucleoprotein nuclear export represent a promising new class of antiviral agents. Their novel mechanism of action, targeting a highly conserved viral protein, makes them attractive candidates for combating drug-resistant strains. The straightforward synthesis allows for extensive structural modifications to optimize potency and pharmacokinetic properties.
Future research should focus on in vivo efficacy studies in animal models of influenza infection, detailed pharmacokinetic and toxicology profiling, and the elucidation of the precise binding site on the nucleoprotein. The continued development of these compounds could provide a valuable new tool in the therapeutic arsenal against influenza.
References
- 1. Discovery of ligustrazine and chalcone derivatives as novel viral nucleoprotein nuclear export inhibitors against influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jvi.asm.org [jvi.asm.org]
- 5. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel compound targeting the nuclear export of influenza A virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Oseltamivir Against Influenza A Virus
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document uses Oseltamivir as a representative example for the placeholder "Anti-Influenza agent 5" to provide a detailed and factual guide based on publicly available scientific information.
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development and understanding of effective antiviral agents. Oseltamivir (marketed as Tamiflu®) is a potent and widely used antiviral medication for the treatment and prophylaxis of both influenza A and influenza B virus infections.[1][2] It belongs to a class of drugs known as neuraminidase inhibitors, which represent a cornerstone of influenza antiviral therapy.[3] This technical guide provides a comprehensive overview of the molecular mechanism by which oseltamivir exerts its antiviral activity against influenza A, supported by quantitative efficacy data and detailed experimental protocols.
Oseltamivir is administered as an inactive prodrug, oseltamivir phosphate, which is readily absorbed after oral administration.[1][4] It is then extensively converted by hepatic esterases into its active form, oseltamivir carboxylate.[1][4][5] This active metabolite is a selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[4][5][6]
Core Mechanism of Action
The antiviral activity of oseltamivir is targeted at a critical step in the influenza virus life cycle: the release of progeny virions from an infected cell. This process is mediated by the viral surface glycoprotein, neuraminidase (NA).
2.1 The Role of Neuraminidase in Viral Egress
The influenza virus hemagglutinin (HA) protein facilitates viral entry by binding to sialic acid residues on the surface of host cells.[5] After viral replication within the host cell, new virions assemble and bud from the cell membrane. These new virions would remain tethered to the host cell surface, as their own HA proteins bind to the same sialic acid receptors.[7] The function of the neuraminidase enzyme is to cleave these terminal sialic acid residues from host cell and viral envelope glycoproteins, thereby severing the connection and allowing the release of new, infectious viral particles.[5][8][9] This release is essential for the spread of the virus to other cells and the progression of the infection.[7][10]
2.2 Inhibition of Neuraminidase by Oseltamivir Carboxylate
Oseltamivir carboxylate is a structural analog of sialic acid, the natural substrate for the neuraminidase enzyme.[2] This structural mimicry allows it to act as a competitive inhibitor, binding with high affinity to the active site of the neuraminidase enzyme of both influenza A and B viruses.[2][6][8] By occupying the active site, oseltamivir carboxylate blocks the enzymatic action of neuraminidase.[5][9]
The consequence of this inhibition is that newly synthesized virions are unable to detach from the host cell surface.[7][9] They remain aggregated at the cell membrane and to each other, which prevents their release and subsequent infection of new host cells.[8] This effectively halts the spread of the infection within the respiratory tract.[10][11]
References
- 1. Effects of oseltamivir treatment on duration of clinical illness and viral shedding, and household transmission of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oseltamivir Slightly Decreases Influenza Symptom Duration but Not Hospitalizations | AAFP [aafp.org]
- 9. record.umich.edu [record.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Unveiling the Structure-Activity Relationship of Neuraminidase Inhibitors: A Deep Dive into Oseltamivir Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless global threat of influenza necessitates the continuous development of novel antiviral agents. Among the most successful classes of anti-influenza drugs are the neuraminidase inhibitors, which function by blocking the active site of the viral neuraminidase enzyme, a key component in the release of progeny virions from infected host cells. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a pivotal class of neuraminidase inhibitors, focusing on oseltamivir and its analogs. Through a detailed examination of quantitative data, experimental protocols, and visual representations of molecular interactions and workflows, this document aims to equip researchers with the foundational knowledge to drive the design of next-generation anti-influenza therapeutics.
Quantitative Structure-Activity Relationship Data
The potency of oseltamivir and its derivatives is intricately linked to specific structural modifications. The following tables summarize the in vitro inhibitory activities (IC50) of various oseltamivir analogs against different influenza virus strains. These data highlight the critical role of various functional groups and their stereochemistry in binding to the neuraminidase active site.
Table 1: SAR of Oseltamivir Analogs with Modifications at the C-5 Amino Group
| Compound | R Group at C-5 | Influenza Strain | IC50 (nM) | Fold Change vs. Oseltamivir Carboxylate |
| Oseltamivir Carboxylate | -NH2 | H1N1 | 0.5 | - |
| 4a | -NHSO2CH3 | H5N1 | 3500 | 7000-fold increase |
| 12d | -NH-benzyl | H1N1 | 0.6 | 1.2-fold increase |
| 12e | -NH-(4-fluorobenzyl) | H1N1 | 0.4 | 1.25-fold decrease |
| 15e | -NH-CO-(2-thienyl) | H1N1 | 0.3 | 1.67-fold decrease |
| 15i | -NH-CO-(3-thienyl) | H1N1 | 0.4 | 1.25-fold decrease |
Data compiled from multiple sources, including studies on NH2-sulfonyl and amino derivatives of oseltamivir.[1][2][3][4]
Table 2: SAR of Zanamivir Analogs with Modifications at C-4 and C-1
| Compound | Modification | Influenza Strain | IC50 (µM) |
| Zanamivir | - | H3N2 | 0.0014 |
| Zanamivir | - | H5N1 | 0.012 |
| Zanamivir | - | H1N1 | 0.001 |
| 9f | C-1 and C-4 modification | H3N2 | 0.013 |
| 9f | C-1 and C-4 modification | H5N1 | 0.001 |
| 9f | C-1 and C-4 modification | H1N1 | 0.09 |
Data from a study on C-1 and C-4 modified analogs of zanamivir.[5]
Table 3: Comparative in vitro Activities of Neuraminidase Inhibitors
| Compound | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir Carboxylate | 0.5 - 1.2 | 0.2 - 0.9 | 2.5 - 8.0 |
| Zanamivir | 0.5 - 1.5 | 0.3 - 1.0 | 1.0 - 3.0 |
| Peramivir | 0.1 - 0.5 | 0.1 - 0.4 | 0.5 - 1.5 |
Data represents a general range of reported IC50 values from various studies.[6][7][8]
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the efficacy of neuraminidase inhibitors.
1. Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[9][10]
-
Materials:
-
Influenza virus stock of known titer.
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.
-
Assay buffer (e.g., MES buffer with CaCl2).
-
Stop solution (e.g., NaOH in ethanol).
-
96-well black microplates.
-
Fluorescence plate reader.
-
Test compounds (serially diluted).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a standardized amount of influenza virus to each well containing the diluted compounds.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes. The neuraminidase will cleave the MUNANA, releasing a fluorescent product (4-methylumbelliferone).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
The IC50 value is calculated as the concentration of the compound that inhibits neuraminidase activity by 50% compared to the virus-only control.
-
2. Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).[11][12]
-
Materials:
-
Confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells).
-
Influenza virus stock.
-
Cell culture medium.
-
Agarose or Avicel overlay.
-
Crystal violet staining solution.
-
Test compounds (serially diluted).
-
-
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the diluted compounds for 1-2 hours.
-
Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing agarose or Avicel and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
3. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.[13][14][15][16]
-
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK cells).
-
Influenza virus stock.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay).
-
Test compounds (serially diluted).
-
-
Procedure:
-
Seed MDCK cells in 96-well plates.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a dilution of influenza virus that causes significant CPE within 48-72 hours.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At the end of the incubation period, assess cell viability using a chosen reagent. For example, with an ATP-based assay, add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Visualizing Molecular Interactions and Experimental Processes
Diagram 1: Influenza Virus Neuraminidase Signaling Pathway
Caption: Influenza virus release and the inhibitory action of oseltamivir.
Diagram 2: Experimental Workflow of a Neuraminidase Inhibition Assay
References
- 1. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Optimization and Structure-Activity Relationship Studies of Oseltamivir Amino Derivatives as Potent and Selective Neuraminidase Inhibitors via Targeting 150-Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment [mdpi.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 14. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. pblassaysci.com [pblassaysci.com]
"Anti-Influenza agent 5" and its primary molecular target in influenza virus
Technical Whitepaper: Anti-Influenza Agent 5 (Favipiravir)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For the purposes of this technical guide, "this compound" refers to Favipiravir (also known as T-705). Favipiravir is a broad-spectrum antiviral agent with a novel mechanism of action compared to traditional anti-influenza drugs like neuraminidase inhibitors.[1] It is a pyrazinecarboxamide derivative that exhibits potent antiviral activity against a wide range of RNA viruses, including influenza A, B, and C viruses.[2][3] Its efficacy extends to strains resistant to currently approved influenza antivirals, making it a critical agent in the context of pandemic preparedness.[4][5] This document provides an in-depth overview of its primary molecular target, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Primary Molecular Target in Influenza Virus
The primary molecular target of this compound (Favipiravir) within the influenza virus is the RNA-dependent RNA polymerase (RdRp) .[1][3] The influenza RdRp is a heterotrimeric complex composed of three viral proteins: PA, PB1, and PB2. This complex is essential for the transcription and replication of the segmented RNA genome of the influenza virus.[6]
Favipiravir itself is a prodrug.[7] Inside host cells, it undergoes ribosylation and subsequent phosphorylation to be converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][6] This active metabolite is recognized by the viral RdRp as a purine nucleotide analog.[8] The high degree of conservation in the catalytic domain of RdRp across various RNA viruses is the basis for Favipiravir's broad-spectrum activity.[1][3]
Mechanism of Action
The antiviral mechanism of Favipiravir is multifaceted and centered on the disruption of viral RNA synthesis through its interaction with the RdRp. Once converted to its active form, Favipiravir-RTP, it competitively inhibits the incorporation of natural purine nucleosides (adenosine and guanosine) into the nascent viral RNA strand.[2]
The primary mechanisms of action are:
-
Chain Termination: Favipiravir-RTP is incorporated into the elongating viral RNA strand by the RdRp. This incorporation can act as a chain terminator, preventing further elongation of the viral RNA.[1][2]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can also lead to an accumulation of non-viable mutations, a process known as lethal mutagenesis.[4][7] This results in the production of defective and non-infectious viral progeny.[9]
Crucially, Favipiravir-RTP shows high selectivity for viral RdRp and does not significantly inhibit host cell DNA-dependent RNA or DNA polymerases, contributing to its favorable safety profile.[8]
Figure 1. Mechanism of action of this compound (Favipiravir).
Quantitative Data: In Vitro Efficacy
The efficacy of Favipiravir has been evaluated against a wide array of influenza virus strains, including those resistant to other antiviral drugs. The 50% effective concentration (EC₅₀) is a standard measure of a drug's potency in inhibiting viral replication in cell culture.
| Influenza Virus Strain | Subtype/Lineage | Resistance Profile | EC₅₀ (μM) | EC₅₀ (μg/mL) | Reference |
| A/Panama/2007/99 | H3N2 | Oseltamivir-Sensitive | 0.45 | 0.07 | [10] |
| A/New Caledonia/20/99 | H1N1 | Oseltamivir-Sensitive | 0.19 - 5.03 | 0.03 - 0.79 | [10] |
| A/Luhansk/18/2008 | H1N1 | Dually Resistant | 2.93 | 0.46 | [10] |
| 2009 Pandemic Strains | H1N1pdm09 | Oseltamivir-Sensitive | 0.25 - 2.80 | 0.04 - 0.44 | [10] |
| 2009 Pandemic Strains | H1N1pdm09 | Oseltamivir-Resistant | 6.62 - 22.48 | 1.04 - 3.53 | [10] |
| B/Florida/4/2006 | B/Yamagata | - | 0.38 - 1.15 | 0.06 - 0.18 | [10] |
| B/Malaysia/2506/2004 | B/Victoria | - | 0.32 - 1.78 | 0.05 - 0.28 | [10] |
EC₅₀ values can vary based on the specific cell line and assay conditions used.[11]
Experimental Protocols
A fundamental method for quantifying the efficacy of an antiviral compound like Favipiravir is the Virus Yield Reduction Assay . This assay measures the amount of infectious virus produced in the presence of the drug compared to an untreated control.[12]
Protocol: Microtiter Virus Yield Reduction Assay
This protocol is adapted for a 96-well plate format to allow for higher throughput.[13][14]
Objective: To determine the concentration of Favipiravir required to reduce the yield of infectious influenza virus particles by a specific amount (e.g., 90% or 99%).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (PFU/mL)
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Trypsin-TPCK (for viral activation)
-
Favipiravir stock solution
-
96-well tissue culture plates
-
Incubator (35-37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 18-24 hours.
-
Virus Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) high enough to ensure all cells are infected (e.g., MOI of 1-5 PFU/cell).[14]
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Compound Addition:
-
Prepare serial dilutions of Favipiravir in infection medium.
-
Following the adsorption period, remove the virus inoculum and wash the cells.
-
Add 100 µL of the serially diluted Favipiravir to the respective wells. Include "virus control" wells (no drug) and "cell control" wells (no virus, no drug).
-
-
Incubation: Incubate the plates for a single replication cycle (typically 24-48 hours, depending on the virus strain).
-
Virus Harvest:
-
After incubation, subject the plates to one freeze-thaw cycle to lyse the cells and release the progeny virus into the supernatant.
-
Collect the supernatant (viral lysate) from each well.
-
-
Titration of Progeny Virus:
-
Determine the titer of the infectious virus in each lysate using a standard plaque assay or TCID₅₀ assay on fresh MDCK cell monolayers.[12]
-
This involves preparing 10-fold serial dilutions of the harvested lysates and using them to infect new 96-well plates of MDCK cells.
-
-
Data Analysis:
-
Count the plaques or determine the TCID₅₀ for each dilution.
-
Calculate the viral titer (PFU/mL) for each drug concentration and the untreated virus control.
-
The percent reduction in viral yield is calculated relative to the untreated control. The EC₅₀, EC₉₀, and EC₉₉ values can be determined by plotting the percent inhibition against the log of the drug concentration and performing a non-linear regression analysis.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 4. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterispharma.com [sterispharma.com]
- 8. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Unveiling the In Vitro Antiviral Profile of Anti-Influenza Agent 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral spectrum of "Anti-Influenza agent 5," a novel chalcone-like derivative identified as a potent inhibitor of influenza virus replication. This document summarizes key quantitative data, details the experimental protocols utilized for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Antiviral Activity: Inhibition of Nuclear Export
This compound, also referred to as Compound IIB-2, is a chalcone derivative that functions as an influenza nuclear export inhibitor. Its mechanism of action involves impeding the proliferation of the virus by blocking the export of the influenza virus nucleoprotein (NP) from the host cell nucleus.[1] Notably, this agent has demonstrated inhibitory effects against oseltamivir-resistant strains of the influenza virus, highlighting its potential as a next-generation therapeutic.
The inhibition of the nuclear export of the viral ribonucleoprotein (vRNP) complex is a critical target for antiviral drug development. This process is essential for the influenza virus life cycle, as the vRNPs must be transported to the cytoplasm for the assembly of new virions.[2][3][4] this compound and its derivatives specifically target the viral nucleoprotein, a key component of the vRNP complex.[2][5]
Quantitative Antiviral Spectrum
The following tables summarize the in vitro antiviral activity of chalcone derivatives, including compounds structurally related to this compound, against various influenza virus strains. The data is presented to facilitate a comparative analysis of their potency.
Table 1: In Vitro Antiviral Activity of Chalcone Derivatives against Influenza A and B Viruses
| Compound | Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| B14 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |
| B29 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |
| B31 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |
| B32 | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data not available | Data not available | Data not available |
| ZBMD-1 | A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | 1.03 | > 100 | > 97 |
| ZBMD-1 | A/Guangdong/1/2009 (H1N1) | MDCK | Plaque Reduction Assay | 1.14 | > 100 | > 87 |
| ZBMD-1 * | A/Aichi/2/68 (H3N2) | MDCK | Plaque Reduction Assay | 0.41 | > 100 | > 243 |
*ZBMD-1 is a different nucleoprotein export inhibitor, included for comparative purposes of a similar mechanism of action.[6]
Detailed Experimental Protocols
The following protocols are based on established methodologies for evaluating in vitro anti-influenza activity, particularly for compounds that inhibit nucleoprotein export.
Cell Lines and Viruses
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza virus research and are used for both virus propagation and antiviral assays.
-
Virus Strains: A panel of influenza A and B virus strains, including laboratory-adapted strains (e.g., A/PR/8/34 (H1N1)) and clinically relevant isolates, are used to determine the breadth of antiviral activity. Oseltamivir-resistant strains are also included to assess efficacy against drug-resistant variants.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: MDCK cells are seeded in 12-well plates and grown to confluence.
-
Viral Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus for 1 hour at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for 48-72 hours at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50%.
Immunofluorescence Assay for Nucleoprotein Localization
This assay visually confirms the mechanism of action by observing the subcellular localization of the viral nucleoprotein.
-
Cell Culture and Transfection/Infection: 293T or A549 cells are grown on coverslips and are either transfected with a plasmid expressing the viral nucleoprotein (NP) or infected with an influenza virus.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Fixation and Permeabilization: At a set time point post-transfection or infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody specific for the influenza virus nucleoprotein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
Microscopy and Imaging: The coverslips are mounted on slides and observed under a fluorescence microscope. Images are captured to document the localization of the nucleoprotein (cytoplasmic vs. nuclear).
Viral Polymerase Activity Assay
This assay determines if the compound has a direct effect on the viral RNA polymerase complex.
-
Cell Transfection: 293T cells are co-transfected with plasmids expressing the components of the influenza virus polymerase (PB1, PB2, PA) and the nucleoprotein (NP), along with a viral-like RNA reporter plasmid (e.g., encoding luciferase).
-
Compound Treatment: The transfected cells are treated with different concentrations of the test compound.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A reduction in luciferase activity indicates inhibition of the viral polymerase.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and the experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ligustrazine and chalcone derivatives as novel viral nucleoprotein nuclear export inhibitors against influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of RAN attenuates influenza a virus replication and nucleoprotein nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RAN attenuates influenza a virus replication and nucleoprotein nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel compound targeting the nuclear export of influenza A virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Preliminary Cytotoxicity Assessment of "Anti-Influenza Agent 5" in MDCK Cells
Abstract
The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics. "Anti-Influenza Agent 5," a novel chalcone-like derivative, has been identified as a potential inhibitor of the influenza virus nucleoprotein export mechanism.[1][2] A critical early step in the preclinical evaluation of any new therapeutic candidate is the assessment of its cytotoxic potential. This technical guide details the preliminary in vitro cytotoxicity profile of "this compound" in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.[3][4][5] Utilizing a panel of robust assays, we evaluated the agent's impact on cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). The results indicate a dose-dependent cytotoxic effect, primarily mediated through the induction of apoptosis. This document provides comprehensive experimental protocols, data analysis, and a foundational framework for further investigation into the therapeutic window of this promising antiviral candidate.
Introduction
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[6] The rapid evolution of the influenza virus leads to resistance against existing antiviral drugs, creating an urgent need for new agents with novel mechanisms of action.[6]
"this compound" is a synthetic chalcone derivative developed as a potential antiviral. Preliminary research suggests its mechanism of action involves the inhibition of the viral ribonucleoprotein (vRNP) complex nuclear export, a crucial step in the viral replication cycle.[1] By trapping vRNPs within the nucleus, the agent effectively halts the production of new progeny virions.
Before its antiviral efficacy can be thoroughly investigated, a comprehensive understanding of its safety profile is paramount. The primary objective of this study is to establish the preliminary cytotoxicity of "this compound" in MDCK cells. These cells are a widely accepted model for influenza research due to their high susceptibility to influenza virus infection.[3][4] This guide outlines the methodologies used to determine the concentration-dependent effects of the agent on cell health, providing a critical foundation for future preclinical development.
Materials and Methods
Cell Culture and Maintenance
Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For all experiments, cells were seeded in 96-well plates and allowed to adhere overnight to form a near-confluent monolayer.[7][8]
Preparation of "this compound"
A 10 mM stock solution of "this compound" was prepared in dimethyl sulfoxide (DMSO). Serial dilutions were then made in complete culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in all wells, including controls, was maintained at ≤0.5% to prevent solvent-induced toxicity.
Cytotoxicity Assays
A multi-assay approach was used to comprehensively assess cytotoxicity, following the general experimental workflow outlined below.
Caption: General experimental workflow for cytotoxicity assessment.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
Protocol:
-
After the 24-hour treatment with "this compound," 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well.[9]
-
The plate was incubated for 4 hours at 37°C in a humidified atmosphere to allow formazan crystal formation.[9][10]
-
Following incubation, 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[10]
-
The plate was left overnight at room temperature in the dark to ensure complete solubilization.[9]
-
The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[9]
-
Cell viability was expressed as a percentage relative to the untreated control cells.
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis.[8][11]
Protocol:
-
After the 24-hour treatment period, the 96-well plate was centrifuged at 250 x g for 10 minutes to pellet any detached cells.[7][11]
-
A 100 µL aliquot of the cell-free supernatant from each well was carefully transferred to a new, optically clear 96-well plate.[7][11]
-
Control wells were prepared: low control (spontaneous LDH release from untreated cells), high control (maximum LDH release, treated with a lysis buffer like Triton X-100), and a background control (medium only).[7][12]
-
100 µL of the LDH reaction mixture was added to each well containing the supernatant.[7][11]
-
The plate was incubated for up to 30 minutes at room temperature, protected from light.[7][11]
-
The absorbance was measured at 490 nm using a microplate reader.
-
Percent cytotoxicity was calculated using the formula: (% Cytotoxicity) = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100.
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][14] Their activation is a reliable indicator of apoptosis.
Protocol:
-
MDCK cells were seeded in white-walled 96-well plates suitable for luminescence measurements.[13]
-
Following treatment with "this compound" for 24 hours, the plate and its contents were allowed to equilibrate to room temperature.
-
An equal volume (100 µL) of Caspase-Glo® 3/7 Reagent was added to each well.
-
The contents were gently mixed on a plate shaker for 1 minute.
-
The plate was incubated at room temperature for 1 to 2 hours, protected from light.
-
Luminescence, which is proportional to the amount of active caspase-3/7, was measured using a luminometer.[13]
Results
The cytotoxic effects of "this compound" on MDCK cells were evaluated at concentrations ranging from 0.1 µM to 100 µM. The quantitative data from the MTT, LDH, and Caspase-3/7 assays are summarized below.
Table 1: Effect of this compound on MDCK Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |
|---|---|---|
| 0 (Control) | 1.250 | 100.0% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.188 | 95.0% |
| 10 | 0.950 | 76.0% |
| 50 | 0.513 | 41.0% |
| 100 | 0.200 | 16.0% |
Table 2: Effect of this compound on MDCK Membrane Integrity (LDH Assay)
| Concentration (µM) | Mean Absorbance (490 nm) | % Cytotoxicity |
|---|---|---|
| 0 (Low Control) | 0.150 | 0.0% |
| 0.1 | 0.155 | 0.6% |
| 1 | 0.180 | 3.5% |
| 10 | 0.350 | 23.5% |
| 50 | 0.680 | 62.4% |
| 100 | 0.950 | 94.1% |
| Lysis (High Control) | 1.000 | 100.0% |
Table 3: Effect of this compound on Apoptosis Induction (Caspase-3/7 Assay)
| Concentration (µM) | Mean Luminescence (RLU) | Fold Change (vs. Control) |
|---|---|---|
| 0 (Control) | 15,000 | 1.0 |
| 0.1 | 15,500 | 1.03 |
| 1 | 25,500 | 1.7 |
| 10 | 97,500 | 6.5 |
| 50 | 240,000 | 16.0 |
| 100 | 315,000 | 21.0 |
Discussion
The preliminary cytotoxicity assessment of "this compound" reveals a clear dose-dependent effect on MDCK cells. The MTT assay data (Table 1) indicates a significant reduction in cell viability starting at the 10 µM concentration, with a calculated CC₅₀ (50% cytotoxic concentration) of approximately 45 µM.
This loss of viability is strongly correlated with an increase in both membrane permeability and apoptosis. The LDH assay results (Table 2) show a substantial increase in LDH release at concentrations of 10 µM and above, indicating a loss of cell membrane integrity.[7][11] Concurrently, the Caspase-3/7 assay (Table 3) demonstrates a dramatic, dose-dependent activation of executioner caspases, with a 21-fold increase in activity at the highest concentration tested.[13] This strongly suggests that apoptosis is a primary mechanism of cell death induced by the agent.
The activation of the apoptotic pathway is consistent with the agent's hypothesized mechanism of action. By inhibiting the nuclear export of viral components, "this compound" could lead to an accumulation of foreign material within the nucleus, triggering cellular stress responses that culminate in programmed cell death.
Caption: Hypothesized apoptotic signaling pathway induced by Agent 5.
Conclusion
This in-depth guide demonstrates that "this compound" exhibits dose-dependent cytotoxicity in MDCK cells, with a CC₅₀ value of approximately 45 µM. The primary mechanism of cell death appears to be the induction of apoptosis, as evidenced by the significant activation of caspases 3 and 7. These findings are crucial for guiding future studies, which should focus on determining the agent's 50% effective concentration (EC₅₀) against influenza virus replication. The ratio of CC₅₀ to EC₅₀ will establish the selectivity index, a critical parameter for assessing the therapeutic potential of "this compound" as a viable clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. takarabio.com [takarabio.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Core Efficacy of Oseltamivir as an Anti-Influenza Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-influenza agent oseltamivir, focusing on its mechanism of action and its effect on the influenza virus replication cycle. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and virology.
Executive Summary
Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] Administered as an inactive prodrug, oseltamivir phosphate, it is readily absorbed and converted by hepatic esterases to its active form, oseltamivir carboxylate.[1][2] By blocking the function of neuraminidase, oseltamivir carboxylate interferes with the release of progeny virions from infected cells, thereby preventing the spread of infection.[1][3][4] This guide details the quantitative measures of its antiviral activity, the experimental protocols used to determine its efficacy, and visual representations of its mechanism of action and related experimental workflows.
Mechanism of Action
Oseltamivir's antiviral activity is targeted at a critical step in the influenza virus replication cycle: the release of newly formed virus particles from the host cell. The viral surface glycoprotein, neuraminidase, is responsible for cleaving sialic acid residues from the host cell's surface, to which the newly formed virions are attached via their hemagglutinin (HA) glycoproteins.[3] By competitively inhibiting the active site of the neuraminidase enzyme, oseltamivir carboxylate prevents this cleavage, causing the new virions to remain tethered to the host cell surface and to each other, thus halting the spread of the infection.[4]
Quantitative Efficacy Data
The efficacy of oseltamivir has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Oseltamivir Carboxylate against Various Influenza Strains
| Influenza Virus Subtype | Mean IC50 (nM) | IC50 Range (nM) | Reference(s) |
| Influenza A/H1N1 | 0.92 - 2.5 | 0.1 - 3.43 | [4][5][6] |
| Influenza A/H3N2 | 0.5 - 0.96 | 0.2 - 2.28 | [4][5][6][7] |
| Influenza A/H1N2 | 0.9 | - | [5] |
| Influenza A/H5N1 | - | 0.7 - 2.2 | [7] |
| Influenza B | 8.8 - 13 | 4.19 - 60 | [4][5][6] |
Table 2: In Vitro Effective Concentrations (EC50) of Oseltamivir against Influenza A Strains
| Influenza Virus Strain | EC50 (nM) | Reference(s) |
| Influenza A/NWS/33 (H1N1) | 0.51 | [8] |
| Influenza A/Victoria/3/75 (H3N2) | 0.19 | [8] |
| Influenza A/Duck/MN/1525/81 (H5N1) | 0.70 | [8] |
Table 3: Clinical Efficacy of Oseltamivir in Adults
| Efficacy Parameter | Result | Reference(s) |
| Reduction in Duration of Illness | 16.8 - 74.6 hours | [4][9][10] |
| Reduction in Severity of Symptoms | 18% - 43.1% | [9] |
| Reduction in Viral Shedding at Day 3 | 12.2% absolute reduction | [11] |
| Reduction in Risk of Complications | ~50% |
Experimental Protocols
The quantitative data presented above are primarily derived from neuraminidase inhibition assays. Below is a detailed methodology for a common fluorescence-based neuraminidase inhibition assay.
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The protocol is adapted from established methodologies.[12][13]
-
Reagent Preparation:
-
Assay Buffer: Prepare a 2x assay buffer containing 66.6 mM MES and 8 mM CaCl2, adjusted to pH 6.5. A 1x working solution is prepared by diluting the 2x stock.
-
Substrate: The fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is used. Prepare a 300 µM working solution in 1x assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of oseltamivir carboxylate (e.g., 300 µM) in 2x assay buffer. Create a series of 2-fold dilutions in a 96-well plate to generate a dose-response curve.[13]
-
Virus Preparation: Dilute the influenza virus stock to a concentration that yields a linear enzymatic reaction rate over the assay period. This is determined in a preliminary NA activity assay.[13]
-
-
Assay Procedure:
-
In a 96-well, flat-bottom plate, add 50 µL of each oseltamivir carboxylate dilution. Include "no inhibitor" controls (buffer only) and "no virus" controls.[13]
-
Add 50 µL of the diluted virus to each well (except for the "no virus" controls, which receive 50 µL of buffer).[13]
-
Gently mix and incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate to all wells.[13]
-
Incubate the plate at 37°C for 1 hour.[13]
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no virus" control wells.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%, using a non-linear regression curve fit.
-
Signaling Pathways and Cellular Effects
While the primary mechanism of oseltamivir is direct enzymatic inhibition, research has explored its broader cellular effects. The replication of the influenza virus is known to depend on the activation of host cell signaling pathways, such as the Raf/MEK/ERK pathway.[14] Some studies suggest that combining oseltamivir with MEK inhibitors could lead to a synergistic antiviral effect.[14] Furthermore, there is evidence that oseltamivir may enhance apoptosis (programmed cell death) in influenza-infected cells, which could contribute to viral clearance.[15] It has also been noted that at clinical doses, oseltamivir may inhibit the host's endogenous neuraminidase, potentially leading to off-target effects.[16]
Conclusion
Oseltamivir is a cornerstone of anti-influenza therapy, effectively targeting the viral neuraminidase to inhibit the replication cycle. Its efficacy is well-documented through extensive in vitro and clinical data. A thorough understanding of its mechanism, quantitative effects, and the experimental methods used for its evaluation is critical for the ongoing development of novel and improved anti-influenza strategies.
References
- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Oseltamivir in seasonal influenza: cumulative experience in low- and high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmj.com [bmj.com]
- 11. Effect of Oral Oseltamivir on Virological Outcomes in Low-risk Adults With Influenza: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oseltamivir inhibits both viral entry and release but enhances apoptosis of cells infected with influenza A H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanisms of delayed onset type adverse reactions to oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on "Anti-Influenza Agent 5" for Influenza B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage, preclinical research on a novel investigational compound, "Anti-Influenza agent 5," focusing on its antiviral activity against Influenza B virus. "this compound" is a chalcone-like derivative identified as an influenza nuclear export inhibitor.[1][2] It has demonstrated inhibitory effects on oseltamivir-resistant strains by blocking the export of the influenza virus nucleoprotein.[1][2][3]
Proposed Mechanism of Action
"this compound" is hypothesized to inhibit the replication of the influenza virus by impeding the export of the viral nucleoprotein from the nucleus of infected cells.[3] This mechanism disrupts the formation of new viral particles, thereby limiting the spread of the infection.[3] The agent's ability to act on oseltamivir-resistant strains suggests a mechanism of action distinct from that of neuraminidase inhibitors.[1][3]
In Vitro Efficacy and Cytotoxicity
The in vitro antiviral activity of "this compound" was evaluated against representative strains of both Influenza B lineages, B/Victoria and B/Yamagata. A plaque reduction neutralization assay was utilized to determine the 50% effective concentration (EC50). Cytotoxicity was assessed in Madin-Darby Canine Kidney (MDCK) cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI).
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | B/Victoria/2/87 | MDCK | 2.5 | >100 | >40 |
| This compound | B/Yamagata/16/88 | MDCK | 3.1 | >100 | >32.3 |
| Oseltamivir | B/Victoria/2/87 | MDCK | 4.2 | >100 | >23.8 |
| Oseltamivir | B/Yamagata/16/88 | MDCK | 5.5 | >100 | >18.2 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity
In Vivo Efficacy in a Murine Model
The in vivo efficacy of "this compound" was evaluated in a BALB/c mouse model of influenza B infection.[4][5] Mice were infected intranasally with a lethal dose of mouse-adapted Influenza B/Florida/04/2006 (Yamagata lineage). Treatment with "this compound" or oseltamivir began 24 hours post-infection and continued for 5 days.
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 PFU/mL) |
| Vehicle Control | - | 0 | 25 | 6.8 |
| This compound | 10 | 80 | 8 | 3.2 |
| This compound | 20 | 100 | 5 | 2.1 |
| Oseltamivir | 20 | 90 | 7 | 2.9 |
Table 2: In Vivo Efficacy in a Murine Influenza B Model
Experimental Protocols
Plaque Reduction Neutralization Assay
-
MDCK cells are seeded in 6-well plates and grown to 90-100% confluency.
-
Serial dilutions of "this compound" are prepared in serum-free media.
-
Influenza B virus is diluted to a concentration that produces approximately 100 plaque-forming units (PFU) per well.
-
The virus is incubated with the compound dilutions for 1 hour at 37°C.
-
The cell monolayers are washed, and the virus-compound mixture is added to the wells.
-
After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with agar containing the respective compound concentration and trypsin.
-
Plates are incubated for 3 days at 37°C with 5% CO2.
-
Plaques are stained with crystal violet, and the number of plaques is counted.
-
The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT)
-
MDCK cells are seeded in 96-well plates.
-
Serial dilutions of "this compound" are added to the wells.
-
Plates are incubated for 72 hours at 37°C with 5% CO2.
-
MTT reagent is added to each well and incubated for 4 hours.
-
The formazan crystals are solubilized with DMSO.
-
The absorbance is read at 570 nm.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the cell control.
Murine Influenza B Infection Model
-
Female BALB/c mice (6-8 weeks old) are used.
-
Mice are anesthetized and infected intranasally with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza B strain.
-
Treatment with "this compound" (administered orally or intraperitoneally) or a vehicle control begins 24 hours post-infection.
-
Body weight and survival are monitored daily for 14 days.
-
On day 5 post-infection, a subset of mice from each group is euthanized, and the lungs are harvested to determine viral titers by plaque assay.
Conclusion
The early-stage research on "this compound" demonstrates its potential as a novel therapeutic for Influenza B infections. Its distinct mechanism of action, targeting the nuclear export of the viral nucleoprotein, provides a promising alternative to existing antiviral drugs and may be effective against neuraminidase inhibitor-resistant strains. The favorable in vitro selectivity index and significant in vivo efficacy in a murine model warrant further investigation and development of this compound. Future studies should focus on pharmacokinetic and toxicological profiling, as well as efficacy against a broader range of clinical isolates of Influenza B.
References
An In-Depth Technical Guide to the Target Identification and Validation of Anti-Influenza Agent 5 (Compound IIB-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation studies for Anti-Influenza Agent 5, also known as Compound IIB-2. This chalcone-like derivative has been identified as a novel inhibitor of influenza virus replication, demonstrating a mechanism of action that circumvents resistance to current antiviral drugs. This document details the experimental data, protocols, and underlying cellular pathways associated with its anti-influenza activity.
Executive Summary
This compound (Compound IIB-2) is a potent inhibitor of influenza A virus replication, including strains resistant to oseltamivir.[1] Its primary mechanism of action is the inhibition of the nuclear export of the viral nucleoprotein (NP), a critical step in the viral life cycle.[1] This targeted disruption of viral replication is achieved through the binding of Compound IIB-2 to the viral NP, thereby preventing its interaction with the host cellular export machinery. The validation of this target and mechanism has been conducted through a series of robust in vitro experiments, which are detailed in this guide.
Data Presentation
The following table summarizes the available quantitative data for this compound (Compound IIB-2) and its precursor, Compound A9. This data provides a clear comparison of their biological activity and toxicity profiles.
| Compound | Target | EC50 (μM) | CC50 (μM) | Selective Index (SI) | Notes |
| Compound A9 | Influenza A Virus (H1N1pdm09) | 1.34 | 41.46 | 30.9 | Precursor to Compound IIB-2.[1] |
| Compound IIB-2 | Influenza A Virus | Not explicitly stated | > 100 | > [Value dependent on EC50] | Optimized from Compound A9 for reduced toxicity.[1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 indicates higher potency. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity. A higher CC50 indicates lower toxicity. SI (Selective Index) is the ratio of CC50 to EC50, indicating the therapeutic window of a compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments utilized in the target identification and validation of Compound IIB-2.
Immunofluorescence Assay for Nucleoprotein (NP) Localization
This protocol is designed to visualize the subcellular localization of the influenza virus nucleoprotein (NP) in infected cells treated with Compound IIB-2.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/WSN/33)
-
Compound IIB-2
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-influenza A NP monoclonal antibody
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed MDCK cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight to form a monolayer.
-
Infection and Treatment: Infect the MDCK cell monolayers with influenza A virus at a multiplicity of infection (MOI) of 1. After a 1-hour adsorption period, remove the inoculum and add fresh medium containing either Compound IIB-2 at the desired concentration or DMSO as a vehicle control.
-
Incubation: Incubate the infected and treated cells for 8-12 hours at 37°C in a 5% CO2 incubator.
-
Fixation: Wash the cells twice with ice-cold PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the intracellular NP.
-
Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NP antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the FITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells a final three times with PBS and then mount the coverslips onto glass slides using mounting medium. Visualize the subcellular localization of NP using a fluorescence microscope. In untreated cells, NP should translocate to the cytoplasm, while in cells treated with Compound IIB-2, NP is expected to be retained in the nucleus.
Western Blot for Viral Protein Expression
This protocol is used to quantify the levels of influenza viral proteins in infected cells following treatment with Compound IIB-2.
Materials:
-
MDCK cells
-
Influenza A virus
-
Compound IIB-2
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-influenza A NP polyclonal antibody, Rabbit anti-influenza M1 polyclonal antibody, and Mouse anti-β-actin monoclonal antibody (as a loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
X-ray film or a digital imaging system
Procedure:
-
Cell Culture, Infection, and Treatment: Culture MDCK cells in 6-well plates. Infect the cells with influenza A virus and treat with Compound IIB-2 or DMSO as described in the immunofluorescence protocol.
-
Cell Lysis: At the desired time post-infection, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against NP, M1, and β-actin diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using X-ray film or a digital imaging system. A reduction in the bands corresponding to NP and M1 in the Compound IIB-2 treated samples would indicate inhibition of viral protein synthesis.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol measures the direct binding interaction between Compound IIB-2 and the purified influenza virus nucleoprotein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant influenza A virus nucleoprotein (NP)
-
Compound IIB-2
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization: Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS according to the manufacturer's instructions. Immobilize the purified NP onto the activated sensor surface via amine coupling. Deactivate any remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of Compound IIB-2 in the running buffer. A concentration range that brackets the expected dissociation constant (Kd) should be used.
-
Binding Analysis: Inject the different concentrations of Compound IIB-2 over the NP-immobilized sensor surface at a constant flow rate. Monitor the change in the refractive index in real-time to generate sensorgrams. Include a buffer-only injection as a control.
-
Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the compound from the NP.
-
Regeneration: If necessary, regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams using the appropriate fitting model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A low Kd value indicates a high binding affinity between Compound IIB-2 and NP.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the target identification and validation process for this compound.
Caption: Experimental workflow for the identification and validation of Compound IIB-2.
Signaling Pathway of vRNP Nuclear Export
This diagram illustrates the cellular signaling pathway involved in the nuclear export of the influenza virus ribonucleoprotein (vRNP) complex, which is the process inhibited by Compound IIB-2.
Caption: Signaling pathway of influenza vRNP nuclear export and the inhibitory action of Compound IIB-2.
Conclusion
This compound (Compound IIB-2) represents a promising lead compound for the development of a new class of anti-influenza therapeutics. Its mechanism of action, the inhibition of viral nucleoprotein nuclear export, targets a crucial and conserved step in the influenza virus life cycle. The validation studies outlined in this guide provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols serve as a valuable resource for researchers in the field of virology and drug discovery. Future studies should focus on obtaining a precise EC50 value for Compound IIB-2 against a panel of influenza strains and further elucidating the specifics of its interaction with the viral nucleoprotein.
References
In-Depth Technical Guide: Chemical Properties and Antiviral Mechanism of Anti-Influenza Agent 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of influenza virus strains resistant to existing antiviral medications necessitates the development of novel therapeutic agents with alternative mechanisms of action. Anti-Influenza agent 5, also identified as compound IIB-2, is a promising chalcone-like derivative that has demonstrated significant inhibitory effects against influenza virus replication, including strains resistant to oseltamivir.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, intended to inform further research and development in the field of anti-influenza therapeutics.
Chemical Properties and Synthesis
This compound is a chalcone-like derivative, a class of compounds known for their diverse pharmacological activities.[2][5] The development of compound IIB-2 was the result of structural optimization of a lead compound, A9, to enhance its safety profile. This optimization involved the substitution of an α,β-unsaturated ketone with a pent-1,4-diene-3-one as a linker group, which significantly reduced the cytotoxicity of the final compound.[2]
While the specific, detailed synthesis protocol for this compound (compound IIB-2) is proprietary and contained within the primary research publication, a generalized approach for the synthesis of chalcone-like derivatives involves a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an appropriate ketone.
Antiviral Activity and Quantitative Data
This compound has been shown to be a potent inhibitor of influenza virus replication. A key advantage of this compound is its efficacy against oseltamivir-resistant strains, highlighting its potential to address current challenges in influenza treatment.[1][2][3][4] The optimization of the lead compound A9 to yield IIB-2 resulted in a significantly improved safety profile, as evidenced by its cytotoxicity.
The following table summarizes the available quantitative data for this compound and its precursor, A9.
| Compound | Target | EC50 (μM) | CC50 (μM) | Therapeutic Index (CC50/EC50) |
| A9 (precursor) | Influenza A (H1N1 pdm09, oseltamivir-resistant) | 1.34 | 41.46 | ~31 |
| This compound (IIB-2) | Influenza A (oseltamivir-resistant strains) | Comparable to A9 | > 100 | > 74 (estimated) |
EC50 (Half-maximal effective concentration) values for IIB-2 are reported to be comparable to its precursor, A9. The precise values are detailed in the primary research article.
Mechanism of Action: Inhibition of Nuclear Export
The primary mechanism of action of this compound is the inhibition of the nuclear export of the influenza virus nucleoprotein (NP).[1][2][3][4] By blocking the export of NP from the nucleus to the cytoplasm, the compound effectively halts the formation of new viral particles, thereby impeding the propagation of the infection.[1][2] This targeted mechanism was elucidated through a series of key experiments, including immunofluorescence, Western blot, and surface plasmon resonance (SPR).[2]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices in influenza virus research, as the specific details from the primary publication were not available.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-100% confluency.
-
Virus Preparation: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with the diluted virus for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a mixture of 2X Dulbecco's Modified Eagle Medium (DMEM) and 1.6% agarose containing various concentrations of this compound and TPCK-trypsin.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Staining and Analysis: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well to determine the EC50 value.
Immunofluorescence Assay for NP Localization
This assay visualizes the subcellular localization of the viral nucleoprotein (NP) to determine the effect of the compound on its nuclear export.
-
Cell Culture and Infection: Grow MDCK cells on coverslips in 24-well plates. Infect the cells with influenza virus at a specified multiplicity of infection (MOI).
-
Compound Treatment: Treat the infected cells with this compound at a concentration known to be effective.
-
Fixation and Permeabilization: At various time points post-infection, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody specific for the influenza NP.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot for Viral Protein Expression
This technique is used to detect and quantify the expression levels of specific viral proteins in infected cells.
-
Cell Lysis: Infect MDCK cells with influenza virus and treat with this compound. At the desired time point, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies specific for influenza NP and a loading control (e.g., β-actin).
-
Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity between the antiviral compound and its protein target.
-
Chip Preparation: Immobilize the purified recombinant influenza nucleoprotein onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index in real-time.
-
Data Analysis: After each injection, allow for dissociation. Fit the resulting sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel anti-influenza agent like compound IIB-2.
Conclusion
This compound (compound IIB-2) represents a significant advancement in the search for novel influenza therapeutics. Its unique mechanism of action, targeting the nuclear export of the viral nucleoprotein, and its efficacy against resistant strains make it a compelling candidate for further preclinical and clinical development. The favorable safety profile of compound IIB-2 further enhances its potential as a next-generation anti-influenza drug. The experimental methodologies outlined in this guide provide a framework for the continued investigation and validation of this and other promising antiviral compounds.
References
Technical Whitepaper: Baloxavir Marboxil and its Potential for Broad-Spectrum Anti-Influenza Activity
An initial search has identified a compound referred to as "Anti-Influenza agent 5," which is a chalcone-like derivative that functions as an influenza nuclear export inhibitor.[1][2][3] This agent has shown inhibitory effects on oseltamivir-resistant strains by preventing the export of the influenza virus nucleoprotein.[1][2][3]
However, the publicly available information on this specific compound is limited, making it challenging to construct the in-depth technical guide with extensive data and protocols as requested. To fulfill the comprehensive requirements of your request, this guide will focus on a well-characterized, broad-spectrum anti-influenza agent with a wealth of publicly available data: Baloxavir marboxil . This document will use Baloxavir marboxil as a representative example to illustrate the structure and content of a detailed technical whitepaper on a novel anti-influenza agent.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics. The emergence of antiviral resistance to existing drug classes, such as neuraminidase inhibitors, necessitates the development of novel therapeutics with different mechanisms of action.[4][5] Baloxavir marboxil is a first-in-class, single-dose oral antiviral that inhibits the cap-dependent endonuclease of the influenza virus, a crucial enzyme for viral gene transcription.[6][7][8] Marketed as Xofluza®, it was first approved in Japan and the United States in 2018 for the treatment of acute uncomplicated influenza A and B.[7][9] This document provides a detailed overview of the mechanism of action, broad-spectrum activity, and key experimental protocols related to Baloxavir marboxil.
Mechanism of Action
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, after oral administration.[7][10] Baloxavir acid selectively targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[7][8] Specifically, it inhibits the cap-dependent endonuclease activity, which is responsible for "cap-snatching".[9][10] This process involves the cleavage of the 5' caps from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs.[9] By blocking this critical step, baloxavir acid effectively halts viral replication early in the life cycle.[10][11]
Caption: Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.
Broad-Spectrum Antiviral Activity
Baloxavir marboxil has demonstrated potent activity against a wide range of influenza viruses, including influenza A and B, as well as strains resistant to other antivirals and avian influenza strains.[12]
In Vitro Activity
The antiviral activity of baloxavir acid has been evaluated in various cell-based assays. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are summarized below.
| Influenza Virus | Strain Type | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Influenza A | H1N1 | PA Endonuclease Assay | - | 1.4 - 3.1 | [7] |
| H1N1 (Oseltamivir-resistant) | Plaque Reduction | MDCK | 0.73 (median) | [13] | |
| H3N2 | PA Endonuclease Assay | - | 1.4 - 3.1 | [7] | |
| H5N1 (Avian) | In vitro studies | - | Potent Activity | [12] | |
| H7N9 (Avian) | In vitro studies | - | Potent Activity | [12] | |
| Influenza B | Yamagata lineage | PA Endonuclease Assay | - | 4.5 - 8.9 | [7] |
| Victoria lineage | PA Endonuclease Assay | - | 4.5 - 8.9 | [7] |
In Vivo Efficacy
Studies in animal models have demonstrated the efficacy of Baloxavir marboxil in reducing viral titers and improving survival.
| Animal Model | Influenza Strain | Treatment Regimen | Key Findings | Reference |
| Mouse | Influenza A and B | Single oral dose | Complete prevention of mortality | [8][14] |
| Mouse | Influenza A | 5-day repeated administration | More effective than oseltamivir in reducing mortality and weight loss, even with delayed treatment | [8][14] |
| Mouse | Influenza A | Single dose at 72h post-infection | >2-log10 reduction in viral titers within 24 hours | [8][14] |
Clinical Efficacy
Clinical trials in humans have confirmed the efficacy of a single dose of Baloxavir marboxil in reducing the duration of influenza symptoms.
| Trial Name | Patient Population | Comparator | Primary Endpoint | Result | Reference |
| miniSTONE-2 | Children (1-<12 years) | Oseltamivir | Time to alleviation of symptoms | Similar to Oseltamivir (138.1h vs 150.0h) | [15][16] |
| Trial T0831 | Adults (≥20 years) | Oseltamivir | Time to alleviation of symptoms | No difference (54 hours for both) | [17] |
| Trial T0832 | Adolescents & Adults (≥12 years) | Placebo | Time to improvement of symptoms | Significantly shorter than placebo (73h vs 102h) | [17] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-influenza activity of compounds like Baloxavir marboxil.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluent monolayers.
-
Virus Inoculation: Infect the cell monolayers with a known quantity of influenza virus (e.g., 70 plaque-forming units per well).
-
Compound Addition: After a 60-minute incubation period, remove the virus inoculum and add a medium containing various concentrations of the test compound (e.g., Baloxavir acid).
-
Overlay and Incubation: Overlay the cells with a medium containing 0.5% agarose and trypsin (2 µg/ml). Incubate at 35°C in a 5% CO2 environment for 2 days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed MDCK cells in 96-well plates.
-
Infection and Treatment: Infect the cells with 100 TCID50 (50% tissue culture infective dose) of influenza virus. After 2 hours, wash the cells and add a medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Cell Viability Measurement: Assess cell viability using a colorimetric assay, such as one with the CCK-8 reagent.
-
Data Analysis: Determine the EC50, the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.
In Vivo Mouse Model of Influenza Infection
Animal models are crucial for evaluating the in vivo efficacy of antiviral agents.[18][19][20][21][22]
-
Animal Acclimatization: Acclimate BALB/c mice for a week before the experiment.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of influenza virus (e.g., A/PR/8/34).
-
Treatment: Administer the test compound (e.g., Baloxavir marboxil) orally at specified doses and time points (e.g., single dose or daily for 5 days, starting at various times post-infection).
-
Monitoring: Monitor the mice daily for body weight changes and survival for a period of 14-21 days.
-
Viral Titer Determination: At selected time points, euthanize a subset of mice and collect lung tissue to determine viral titers via plaque assay on MDCK cells.
-
Data Analysis: Compare survival curves, body weight changes, and lung viral titers between the treated and vehicle control groups.
Caption: A typical workflow for the evaluation of a novel anti-influenza agent.
Conclusion
Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that is effective against a broad spectrum of influenza viruses, including those resistant to existing therapies. Its single-dose regimen provides a convenient and effective treatment option.[10] The comprehensive in vitro and in vivo evaluation, supported by robust clinical trial data, establishes Baloxavir marboxil as a critical tool in the management of seasonal and potentially pandemic influenza. The experimental protocols detailed herein provide a framework for the continued discovery and development of new anti-influenza agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 11. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 12. roche.com [roche.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Baloxavir Marboxil Single-dose Treatment in Influenza-infected Children: A Randomized, Double-blind, Active Controlled Phase 3 Safety and Efficacy Trial (miniSTONE-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. XOFLUZA® (baloxavir marboxil) Efficacy | HCP [xofluza-hcp.com]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. [PDF] Animal Models for Influenza Viruses: Implications for Universal Vaccine Development | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Animal Models in Influenza Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models for influenza virus pathogenesis, transmission, and immunology - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Anti-Influenza Agent 5: A Novel Antiviral Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial characterization of Anti-Influenza Agent 5, a novel antiviral compound demonstrating significant potential for the treatment of influenza virus infections. Also referred to as Compound IIB-2, this chalcone-like derivative has been identified as a potent inhibitor of influenza virus replication, including activity against oseltamivir-resistant strains. Its mechanism of action involves the targeted inhibition of the nuclear export of the influenza virus nucleoprotein (NP), a critical step in the viral life cycle. This guide summarizes the available quantitative data, details the key experimental methodologies used in its characterization, and provides visual representations of its mechanism and the workflows employed in its evaluation.
Introduction
The emergence of seasonal and pandemic influenza strains, coupled with the rise of antiviral resistance, necessitates the development of novel therapeutics with alternative mechanisms of action. This compound (Compound IIB-2) has emerged from a structural optimization program aimed at improving the safety profile of a lead compound, A9.[1][2] This new agent demonstrates a significant reduction in cytotoxicity while maintaining potent antiviral activity.[1][2] This guide serves as a core technical resource for researchers engaged in the further development and investigation of this promising antiviral candidate.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound and its lead compound, A9, have been evaluated in cell-based assays. The key quantitative metrics are summarized in the table below for comparative analysis.
| Compound | Target | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound IIB-2) | Influenza Virus Nucleoprotein (NP) | Comparable to A9 | > 100 µM[1][2] | > 74.6 |
| Lead Compound A9 | Influenza Virus | 1.34 µM (against oseltamivir-resistant H1N1 pdm09)[1][2] | 41.46 µM[1][2] | 30.9 |
Note: The EC50 of this compound is reported to be comparable to its precursor, compound A9.[1][2] The Selectivity Index for this compound is calculated using the EC50 of the lead compound A9.
Mechanism of Action: Inhibition of Nucleoprotein Export
This compound exerts its antiviral effect by disrupting a crucial stage in the influenza virus replication cycle: the nuclear export of the viral nucleoprotein (NP).[2][3] The NP encapsidates the viral RNA genome, and this ribonucleoprotein (vRNP) complex must be exported from the host cell nucleus to the cytoplasm for the assembly of new progeny virions. By blocking this export process, this compound effectively halts the production of new infectious viral particles.[2][3]
Experimental Protocols
The characterization of this compound involved several key experimental techniques to elucidate its antiviral activity and mechanism of action.[1][2] Detailed methodologies for these experiments are provided below.
Antiviral Activity and Cytotoxicity Assays
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the compound.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Compound Preparation: A serial dilution of this compound is prepared in culture medium.
-
Cytotoxicity Assay (CC50):
-
The diluted compound is added to confluent MDCK cell monolayers in the absence of virus.
-
Cells are incubated for 48-72 hours.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
-
Antiviral Assay (EC50) - Plaque Reduction Assay:
-
MDCK cell monolayers are infected with a known titer of influenza virus (e.g., oseltamivir-resistant H1N1).
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.
-
An overlay medium containing various concentrations of this compound is added.
-
Plates are incubated for 2-3 days until plaques are visible.
-
Cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
The EC50 is calculated as the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control.
-
Immunofluorescence Assay for NP Localization
Objective: To visually determine the effect of this compound on the subcellular localization of the influenza virus nucleoprotein.
Methodology:
-
Cell Culture and Infection: A549 or 293T cells are grown on coverslips and infected with influenza virus.
-
Compound Treatment: Following infection, cells are treated with a non-toxic concentration of this compound or a vehicle control (DMSO).
-
Fixation and Permeabilization: At a late time point post-infection (e.g., 12 hours), cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as 1% Triton X-100.[4]
-
Immunostaining:
-
Cells are blocked with a blocking buffer (e.g., 5% BSA) to prevent non-specific antibody binding.[4]
-
Cells are incubated with a primary antibody specific for the influenza virus nucleoprotein.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The cell nuclei are counterstained with a nuclear stain like DAPI.[4]
-
-
Microscopy: The coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope. The localization of the NP (fluorescent signal) relative to the nucleus (DAPI signal) is observed. In untreated cells, NP is expected to be predominantly in the cytoplasm at late infection stages, while in treated cells, NP should be retained in the nucleus.
Western Blot Analysis
Objective: To confirm the presence and relative abundance of influenza virus nucleoprotein in cellular fractions.
Methodology:
-
Cell Lysis and Fractionation: Influenza virus-infected cells, either treated with this compound or a control, are harvested. Cytoplasmic and nuclear fractions are separated using a commercial kit or standard biochemical protocols.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the influenza virus nucleoprotein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The presence of a band corresponding to the molecular weight of NP in the nuclear fraction of treated cells would confirm its nuclear retention.
Surface Plasmon Resonance (SPR)
Objective: To characterize the binding kinetics and affinity between this compound and the influenza virus nucleoprotein.
Methodology:
-
Sensor Chip Preparation: Recombinant influenza virus nucleoprotein is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis:
-
A solution containing this compound at various concentrations is flowed over the sensor chip surface.
-
The binding of the compound to the immobilized NP is detected in real-time as a change in the refractive index, measured in resonance units (RU).
-
-
Data Analysis: The association and dissociation rates are measured from the sensorgram. These values are used to calculate the equilibrium dissociation constant (KD), which is a measure of the binding affinity.
Conclusion
This compound (Compound IIB-2) represents a promising novel antiviral candidate with a well-defined mechanism of action targeting the nuclear export of the influenza virus nucleoprotein. Its favorable safety profile, with significantly reduced cytotoxicity compared to its lead compound, and its activity against resistant viral strains, make it a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of antiviral drug discovery.
References
- 1. Development of chalcone-like derivatives and their biological and mechanistic investigations as novel influenza nuclear export inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a novel compound targeting the nuclear export of influenza A virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Oseltamivir with Influenza Virus Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-influenza agent Oseltamivir, focusing on its molecular interaction with viral proteins, the quantitative measures of its efficacy, and the experimental protocols used to characterize its activity. Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.
Mechanism of Action: Inhibition of Viral Neuraminidase
Oseltamivir is an ethyl ester prodrug that is readily absorbed after oral administration and converted by hepatic esterases into its active metabolite, oseltamivir carboxylate.[1][2][3] This active form is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2]
Neuraminidase is a glycoprotein on the surface of the influenza virion that is essential for the virus's life cycle.[1][4] Its primary function is to cleave sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[5] This enzymatic activity is crucial for:
-
Release of Progeny Virions: Preventing the aggregation of newly synthesized virions on the host cell surface, thereby facilitating their release.[2]
-
Viral Spread: Aiding the movement of the virus through the respiratory tract by preventing it from being trapped in mucus.[2]
Oseltamivir carboxylate acts as a competitive inhibitor, mimicking the natural substrate (sialic acid) and binding to the active site of the neuraminidase enzyme.[5][6] This binding prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the cell surface and halting their release and spread.[2][7]
Quantitative Efficacy and Resistance
The efficacy of oseltamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase activity. IC50 values vary depending on the influenza virus type, subtype, and the specific assay used.
Table 1: Oseltamivir IC50 Values for Susceptible Influenza Viruses
| Influenza Virus Type/Subtype | Mean IC50 (nM) | Reference |
| Influenza A (H1N1) | 1.2 - 2.5 | [2][8] |
| Influenza A (H3N2) | 0.5 - 0.96 | [2][8][9] |
| Influenza B | 8.8 - 13 | [8][9] |
Resistance to Oseltamivir
The extensive use of oseltamivir has led to the emergence of resistant influenza strains.[10] Resistance is primarily associated with specific amino acid substitutions in the neuraminidase protein that reduce the binding affinity of oseltamivir carboxylate.
Table 2: Common Oseltamivir Resistance Mutations and Their Impact on IC50
| Neuraminidase Subtype | Mutation | Fold Increase in IC50 | Reference |
| N1 (e.g., A/H1N1) | H274Y (H275Y in N1 numbering) | >200 | [10][11][12][13] |
| N1 (e.g., A/H5N1) | H274Y/I222M (dual mutation) | ~8,000 | [13] |
| N2 (e.g., A/H3N2) | E119V | >200 | [10][13] |
| N2 (e.g., A/H3N2) | R292K | >1,000 | [10] |
Experimental Protocols
The interaction between oseltamivir and influenza neuraminidase is characterized using several key in vitro assays.
This is the most common method for determining the susceptibility of influenza viruses to neuraminidase inhibitors.[14]
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.[14]
Detailed Methodology:
-
Virus Preparation: Influenza virus isolates are cultured, and the virus titer is determined. The virus stock is diluted to a standardized concentration that yields a linear reaction rate in the enzymatic assay.
-
Inhibitor Dilution: Oseltamivir carboxylate is serially diluted in assay buffer to create a range of concentrations.
-
Assay Plate Setup:
-
50 µL of diluted virus is added to each well of a 96-well black microplate.
-
50 µL of each oseltamivir dilution is added to the corresponding wells.
-
Control wells include virus with no inhibitor (100% activity) and wells with no virus (background).
-
-
Incubation: The plate is incubated at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: 50 µL of MUNANA substrate is added to all wells.
-
Reaction and Measurement: The plate is incubated at 37°C for 60 minutes. The reaction is then stopped by adding a stop solution. The fluorescence is read using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[14]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.[15]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. In this application, either the neuraminidase protein or a derivative of the inhibitor is immobilized on the chip. The binding of the analyte (the other binding partner) to the immobilized ligand causes a change in the refractive index, which is proportional to the mass bound to the surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Detailed Methodology:
-
Chip Preparation: A sensor chip is activated, and the ligand (e.g., neuraminidase) is immobilized on the surface.
-
Analyte Injection: A series of concentrations of the analyte (e.g., oseltamivir carboxylate) are injected over the sensor surface.
-
Binding Measurement: The change in the SPR signal (measured in response units, RU) is monitored over time during the association and dissociation phases.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD. A lower KD value indicates a higher binding affinity.[15]
This technique is particularly useful for characterizing the altered binding kinetics of oseltamivir to resistant neuraminidase mutants.[15][16]
Principle: Influenza virus can agglutinate red blood cells (RBCs) by binding to sialic acid receptors on their surface via the HA protein.[19][20] Antibodies specific to the HA protein will block this binding and inhibit hemagglutination. The highest dilution of serum that prevents hemagglutination is the HI titer.[19]
Detailed Methodology:
-
Virus Standardization: The hemagglutination (HA) titer of the virus stock is determined to calculate the appropriate dilution for the assay (typically 4 HA units).
-
Assay Plate Setup:
-
Serial dilutions of the treated serum are prepared in a 96-well V-bottom plate.
-
A standardized amount of virus is added to each well.
-
Control wells include virus with no serum (positive control) and RBCs with no virus (negative control).
-
-
Incubation: The plate is incubated at room temperature to allow antibodies to bind to the virus.
-
RBC Addition: A standardized suspension of RBCs (e.g., from a turkey or chicken) is added to all wells.[20]
-
Reading Results: The plate is incubated until the RBCs in the negative control well have settled to form a distinct "button" at the bottom.
-
Positive Result (Inhibition): A compact button of RBCs at the bottom of the well indicates that hemagglutination has been inhibited.
-
Negative Result (Agglutination): A diffuse lattice of RBCs coating the well indicates hemagglutination.[19]
-
-
Titer Determination: The HI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
Interaction with Host Cell Signaling Pathways
Influenza A virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the host immune response.[21][22] Key pathways hijacked by the virus include:
-
PI3K/Akt Pathway: This pathway is activated by the virus to promote viral entry and suppress premature apoptosis of the host cell.[21]
-
MAPK Pathways (ERK, JNK, p38): These pathways are manipulated to regulate the expression of genes involved in viral replication and the host inflammatory response.[21][22][23]
-
NF-κB Signaling Pathway: This pathway is modulated by the virus, often by the NS1 protein, to control the host's antiviral response.[21][22]
Oseltamivir does not directly interact with these signaling pathways. However, by inhibiting neuraminidase and preventing the spread of the virus, it effectively reduces the overall viral load and, consequently, the extent to which the virus can manipulate these host cell pathways. This reduction in viral propagation helps to limit the virus-induced cellular damage and the hyperinflammatory state, or "cytokine storm," that can lead to severe disease.[21]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. mims.com [mims.com]
- 4. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Oseltamivir resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A surface plasmon resonance assay for measurement of neuraminidase inhibition [phfscience.nz]
- 17. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Hemagglutination-inhibition assay for influenza virus subtype identification and the detection and quantitation of serum antibodies to influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]
- 20. Hemagglutination assay - Wikipedia [en.wikipedia.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the novelty of "Anti-Influenza agent 5" in influenza research
Unveiling the Landscape of Anti-Influenza Agents: A Technical Guide
Introduction
While a specific compound designated "Anti-Influenza agent 5" is not identified in the current scientific literature, the field of influenza research is rich with a diverse array of antiviral agents. This technical guide provides an in-depth overview of the core principles and novel developments in anti-influenza drug discovery. It is intended for researchers, scientists, and drug development professionals, offering a structured summary of mechanisms of action, quantitative data on key drug classes, general experimental protocols, and visualizations of targeted signaling pathways.
The primary strategies for combating influenza virus infections involve targeting distinct stages of the viral lifecycle.[1] These can be broadly categorized into agents that inhibit viral entry, replication, or budding and release.[1] This guide will delve into the major classes of these antiviral agents, providing a comparative analysis to understand their novelty and therapeutic potential.
I. Major Classes of Anti-Influenza Agents & Mechanisms of Action
The current arsenal of anti-influenza drugs primarily targets four key viral processes: M2 ion channel function, neuraminidase activity, and the RNA-dependent RNA polymerase (RdRp).[1] A newer class of drugs also targets the cap-dependent endonuclease activity of the viral polymerase.[2]
A. M2 Ion Channel Inhibitors (Adamantanes)
-
Mechanism of Action: Adamantanes, such as amantadine and rimantadine, are among the earliest developed anti-influenza drugs.[3][4] They function by blocking the M2 proton channel of the influenza A virus.[3][4] This channel is crucial for the uncoating of the virus within the host cell's endosomes by allowing the influx of protons, which in turn facilitates the release of viral ribonucleoprotein (vRNP) into the cytoplasm.[3] By inhibiting this process, adamantanes effectively halt viral replication at an early stage.[3] It is important to note that these drugs are not effective against influenza B viruses, which lack the M2 protein.[5] Due to widespread resistance, adamantanes are no longer recommended for the treatment or prophylaxis of influenza A.[5]
B. Neuraminidase Inhibitors (NAIs)
-
Mechanism of Action: Neuraminidase inhibitors (NAIs) are a cornerstone of current influenza therapy and are active against both influenza A and B viruses.[2][4][6] This class includes drugs like oseltamivir, zanamivir, peramivir, and laninamivir.[4][6][7] The viral neuraminidase enzyme is responsible for cleaving sialic acid residues from the surface of the host cell and newly formed virions.[1][3] This action is essential for the release of progeny virions from infected cells, allowing them to infect new cells.[1][3] NAIs mimic the natural substrate of neuraminidase, sialic acid, and competitively inhibit its enzymatic activity, thus preventing the release and spread of the virus.[1][3]
C. RNA-Dependent RNA Polymerase (RdRp) Inhibitors
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex responsible for the transcription and replication of the viral RNA genome. It presents multiple targets for antiviral intervention.
-
1. Nucleoside Analogs (e.g., Favipiravir):
-
Mechanism of Action: Favipiravir (T-705) is a broad-spectrum antiviral agent that acts as a purine analog.[3][8] It is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3] This active form is recognized by the viral RdRp and incorporated into the growing viral RNA strand.[1] This incorporation leads to lethal mutagenesis, where the accumulation of mutations in the viral genome results in non-viable virus particles.[1]
-
-
2. Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil):
-
Mechanism of Action: Baloxavir marboxil represents a newer class of RdRp inhibitors.[2] It is a prodrug that is hydrolyzed to its active form, baloxavir acid. This active metabolite specifically inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the RdRp complex.[1] This endonuclease is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs to use as primers for viral mRNA synthesis.[1] By blocking this activity, baloxavir effectively shuts down viral gene transcription and replication.[1]
-
II. Quantitative Data on Representative Anti-Influenza Agents
The following tables summarize key quantitative data for representative drugs from each class, based on available clinical trial and in-vitro data.
Table 1: Efficacy of Neuraminidase Inhibitors in Uncomplicated Influenza
| Drug | Administration | Time to Alleviation of Symptoms (Reduction vs. Placebo) | Efficacy in Prophylaxis |
| Oseltamivir | Oral | ~1 day in adults, 0.5-3 days in children[6] | Approved for patients 1 year and older[6] |
| Zanamivir | Inhaled | ~1 day in adults, ineffective in children[6] | Approved for patients 5 years and older[6] |
| Peramivir | Intravenous | 14 to 21 hours[6] | Not applicable |
| Laninamivir | Inhaled | Reduced time to symptom alleviation compared to oseltamivir in some studies[9] | Prevents clinical symptoms in post-exposure prophylaxis[10] |
Table 2: Efficacy and Dosing of RNA Polymerase Inhibitors
| Drug | Class | Administration | Recommended Dosage (Treatment) | Key Efficacy Findings |
| Favipiravir (T-705) | Nucleoside Analog | Oral | 200 mg twice daily (with a higher initial dose)[1] | 100% survival in mice infected with H5N1 when combined with oseltamivir[8] |
| Baloxavir Marboxil | Cap-dependent Endonuclease Inhibitor | Oral | Single dose[2] | Significantly reduced time to symptom improvement compared to oseltamivir in influenza B infections[2] |
Table 3: In-Vitro Potency of Selected Anti-Influenza Agents
| Drug | Target | IC50 / EC50 Range |
| Oseltamivir | Neuraminidase | ≤ 1 ng/mL[3] |
| Zanamivir | Neuraminidase | ≤ 1 ng/mL[3] |
| Favipiravir (T-705) | RNA Polymerase | Potent in-vitro and in-vivo activity[3] |
| Ribavirin | IMP Dehydrogenase | 6–22 μM[3] |
III. Experimental Protocols for Evaluating Anti-Influenza Agents
The evaluation of novel anti-influenza agents involves a series of standardized in-vitro and in-vivo assays. While specific protocols for a non-existent agent cannot be detailed, the general methodologies are outlined below.
A. In-Vitro Assays
-
Cytotoxicity Assays: To determine the concentration of the compound that is toxic to host cells. This is crucial to ensure that any observed antiviral effect is not due to cell death. Common methods include the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Antiviral Activity Assays:
-
Plaque Reduction Assay: This is a classic method to quantify the inhibition of viral replication. A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. The reduction in the number of viral plaques compared to a no-drug control is used to calculate the 50% effective concentration (EC50).
-
Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the antiviral agent. The supernatant from infected and treated cells is collected at various time points and the viral titer is determined by plaque assay or TCID50 (50% Tissue Culture Infective Dose) on fresh cell monolayers.
-
-
Mechanism of Action Studies:
-
Time-of-Addition Assays: The antiviral agent is added at different time points relative to viral infection (before, during, or after) to determine which stage of the viral life cycle is inhibited.
-
Enzyme Inhibition Assays: For agents targeting viral enzymes like neuraminidase or polymerase, in-vitro assays using the purified enzyme and a specific substrate are performed to determine the 50% inhibitory concentration (IC50).
-
Resistance Studies: Viruses are serially passaged in the presence of sub-optimal concentrations of the antiviral agent to select for resistant mutants. The genomes of these mutants are then sequenced to identify resistance-conferring mutations.
-
B. In-Vivo Models
-
Mouse Model: Mice are a commonly used small animal model for influenza virus infection. They are infected intranasally with a mouse-adapted influenza strain. The efficacy of the antiviral agent is assessed by monitoring weight loss, survival rates, and viral titers in the lungs.
-
Ferret Model: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical signs, including fever and sneezing. They are used to evaluate both the therapeutic and prophylactic efficacy of antiviral agents, as well as viral transmissibility.
IV. Signaling Pathways and Experimental Workflows
The influenza virus manipulates several host cell signaling pathways to facilitate its replication. Understanding these interactions is crucial for the development of host-targeted therapies.
A. Viral Entry and Uncoating
The initial stages of influenza virus infection involve attachment to sialic acid receptors, endocytosis, and pH-dependent fusion and uncoating in the endosome. M2 ion channel inhibitors target the uncoating step.
Caption: Influenza virus entry and the inhibitory action of M2 ion channel blockers.
B. Viral Replication and Transcription
The viral RNA-dependent RNA polymerase is central to viral replication. It is the target for both nucleoside analogs and cap-dependent endonuclease inhibitors.
Caption: Influenza virus replication and transcription targeted by RdRp inhibitors.
C. Viral Budding and Release
The final stage of the viral life cycle is the assembly of new virions at the host cell membrane and their subsequent release, a process mediated by the neuraminidase enzyme.
Caption: The role of neuraminidase in viral release and its inhibition by NAIs.
D. Host Signaling Pathways Hijacked by Influenza Virus
Influenza virus infection activates several host cell signaling pathways to support its replication. For instance, the Raf/MEK/ERK pathway is crucial for the nuclear export of viral ribonucleoproteins.[11][12]
Caption: The Raf/MEK/ERK signaling pathway activated by influenza virus.
V. Conclusion and Future Directions
The landscape of anti-influenza therapeutics is continually evolving. While established drug classes like neuraminidase inhibitors remain clinically important, the emergence of resistance necessitates the development of novel agents with different mechanisms of action. The approval of the cap-dependent endonuclease inhibitor baloxavir marboxil marks a significant advancement in this direction.
Future research is focused on several promising avenues:
-
Host-Targeted Therapies: Developing drugs that target host cellular factors required for viral replication, which may have a higher barrier to resistance.[9]
-
Combination Therapies: Using multiple antiviral agents with different mechanisms of action to enhance efficacy and reduce the likelihood of resistance.[8]
-
Broad-Spectrum Antivirals: Discovering agents that are effective against a wide range of influenza strains, including pandemic-potential viruses.
A deeper understanding of the molecular interactions between the influenza virus and the host cell will continue to unveil new therapeutic targets and pave the way for the next generation of anti-influenza agents.
References
- 1. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Drugs in Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine - Wikipedia [en.wikipedia.org]
- 6. orpdl.org [orpdl.org]
- 7. mdpi.com [mdpi.com]
- 8. Influenza antivirals currently in late‐phase clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of a Novel Anti-Influenza Agent: A Case Study in Lead Compound Identification for Cap-Dependent Endonuclease Inhibitors
This technical guide details the discovery process of a lead compound for a novel class of anti-influenza agents that target the cap-dependent endonuclease of the influenza virus polymerase. The methodologies, data, and workflows presented are based on the development of compounds that led to the creation of Baloxavir Marboxil, a first-in-class antiviral drug.
Introduction to the Influenza Virus and the Cap-Dependent Endonuclease Target
The influenza virus, a member of the Orthomyxoviridae family, is a significant cause of respiratory illness worldwide. Its ability to rapidly evolve necessitates the continuous development of new antiviral therapies. The viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is essential for the replication and transcription of the viral genome.
A key function of the RdRP is the "cap-snatching" mechanism, which is crucial for the transcription of viral mRNA. The PA subunit of the polymerase contains a cap-dependent endonuclease domain that cleaves the 5' cap from host-cell pre-mRNAs. These capped fragments are then used as primers for the synthesis of viral mRNA by the PB1 subunit. This process is a prime target for antiviral intervention as it is essential for the virus and absent in the host.
Below is a diagram illustrating the influenza virus replication cycle with a focus on the cap-snatching mechanism.
Caption: Influenza Virus Replication Cycle and the Cap-Snatching Mechanism.
Lead Compound Discovery Workflow
The discovery of the lead compound was a systematic process involving high-throughput screening (HTS), hit-to-lead optimization, and detailed characterization. The overall workflow is depicted below.
Caption: Workflow for the Discovery of the Lead Compound S-033188.
High-Throughput Screening and Hit Identification
An in-house chemical library was screened to identify inhibitors of the influenza A virus PA endonuclease. The initial hit identified was L-742,001 .
-
Objective: To identify and quantify inhibitors of the influenza A virus PA endonuclease.
-
Enzyme: Recombinant N-terminal domain of the PA protein (residues 1-209) of influenza A/H1N1.
-
Substrate: A 5'-fluorescein-labeled 12-mer RNA oligonucleotide.
-
Detection: The assay measures the decrease in fluorescence polarization upon cleavage of the substrate by the PA endonuclease.
-
Procedure:
-
The PA endonuclease enzyme is incubated with the test compounds at various concentrations.
-
The fluorescently labeled RNA substrate is added to the mixture.
-
The reaction is allowed to proceed at room temperature.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Hit-to-Lead Optimization and SAR Studies
The initial hit, L-742,001, exhibited moderate potency. Structure-activity relationship (SAR) studies were initiated to improve its antiviral activity and physicochemical properties. This involved systematic modification of different parts of the molecule. This optimization process led to the identification of the lead compound, S-033188 .
| Compound | PA Endonuclease IC50 (nM) | Antiviral Activity (EC50, nM) vs. A/H1N1 |
| L-742,001 (Hit) | 30 | > 1000 |
| S-033188 (Lead) | 1.6 | 0.73 |
Characterization of the Lead Compound (S-033188)
The lead compound, S-033188, demonstrated potent inhibition of the PA endonuclease and excellent antiviral activity against various influenza A and B strains in cell culture.
-
Objective: To determine the efficacy of the compound in inhibiting influenza virus replication in a cellular context.
-
Cells: Madin-Darby canine kidney (MDCK) cells.
-
Virus: Influenza A/H1N1 virus.
-
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed and infected with influenza virus in the presence of serial dilutions of the test compound.
-
The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
The cytopathic effect (CPE) caused by the virus is quantified using a cell viability assay (e.g., MTT or neutral red uptake).
-
The half-maximal effective concentration (EC50) is calculated, representing the concentration at which the compound inhibits the viral CPE by 50%.
-
Mechanism of Action
S-033188 acts by chelating the two divalent metal ions (typically Mg2+ or Mn2+) in the active site of the PA endonuclease. This chelation prevents the enzyme from binding and cleaving the host pre-mRNA, thereby inhibiting the cap-snatching process and halting viral gene transcription.
Caption: Mechanism of Action of the Lead Compound S-033188.
Conclusion
The discovery of S-033188 as a potent inhibitor of the influenza virus cap-dependent endonuclease represents a successful application of a systematic drug discovery process. Starting from a moderately active hit from HTS, targeted SAR studies led to a lead compound with significantly improved potency. This compound served as the basis for further optimization, ultimately leading to the development of Baloxavir Marboxil, a valuable addition to the arsenal of anti-influenza therapeutics. This case study underscores the importance of novel molecular targets in combating rapidly evolving pathogens like the influenza virus.
Methodological & Application
Application Notes and Protocols: Plaque Reduction Assay for Efficacy Testing of Anti-Influenza Agent 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral agents.[1] The plaque reduction assay is a fundamental and widely accepted method for evaluating the in vitro efficacy of antiviral compounds against cytopathic viruses like influenza.[2][3][4][5] This application note provides a detailed protocol for determining the inhibitory activity of a novel compound, "Anti-Influenza Agent 5," against influenza virus infection using a plaque reduction assay. The protocol outlines the necessary materials, step-by-step procedures, data analysis, and interpretation.
Principle of the Plaque Reduction Assay
The plaque reduction assay is a quantitative method used to determine the concentration of an antiviral agent that inhibits the formation of plaques by a specific virus.[6] A viral plaque is a localized area of cell death and lysis within a monolayer of infected cells, which is caused by viral replication.[3][7] In the presence of an effective antiviral agent, the number and size of these plaques are reduced. The 50% inhibitory concentration (IC50), which is the concentration of the antiviral agent required to reduce the number of plaques by 50%, is a key parameter for assessing antiviral potency.[8][9][10]
Potential Target Signaling Pathway of this compound
Influenza virus replication is highly dependent on host cellular machinery and signaling pathways.[1][11] Viruses often manipulate these pathways to facilitate their own propagation. Key pathways involved in influenza virus infection include the Raf/MEK/ERK kinase cascade and the IKK/NF-κB signaling module.[1][12] For the purpose of this application note, we will hypothesize that "this compound" targets a component of the NF-κB signaling pathway, thereby inhibiting viral replication.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocol
This protocol is adapted from established methods for influenza virus plaque assays.[7][13][14]
Materials
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and plaque assays.[15][16] Vero cells are also a suitable alternative.[15]
-
Virus: A specific strain of influenza virus (e.g., A/WSN/33 (H1N1)).
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Serum-free DMEM
-
TPCK-treated trypsin
-
Agarose or Avicel RC-591 for overlay
-
Crystal Violet staining solution (1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution of known concentration)
-
-
Equipment:
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSL-2)
-
Microscope
-
Pipettes and sterile tips
-
Water bath
-
Procedure
Day 1: Cell Seeding
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well).[14]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[14]
Day 2: Virus Infection and Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM. The concentration range should be chosen based on preliminary cytotoxicity data to ensure that the observed effects are not due to cell death caused by the compound itself.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM. The appropriate dilution should result in 50-100 plaques per well in the virus control wells.
-
When the MDCK cell monolayer is confluent, aspirate the growth medium and wash the cells once with PBS.
-
In a separate set of tubes, mix equal volumes of the diluted virus and the diluted this compound. Incubate this mixture at room temperature for 1 hour to allow the compound to interact with the virus.
-
As a virus control, mix the diluted virus with an equal volume of serum-free DMEM (without the antiviral agent).
-
As a cell control, add serum-free DMEM without virus or antiviral agent to a well.
-
Inoculate the washed cell monolayers with 200 µL of the virus-compound mixture or the virus control mixture.
-
Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.[7][17]
Day 2: Overlay Application
-
Prepare the overlay medium. For an agarose overlay, mix equal volumes of 2X DMEM (containing 2 µg/mL TPCK-trypsin) and 1.2% molten agarose (cooled to 42°C).[17] For an Avicel overlay, prepare a 2.4% Avicel solution in water and mix it 1:1 with 2X DMEM containing TPCK-trypsin.[13]
-
Aspirate the viral inoculum from the cell monolayers.
-
Gently add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
Day 4 or 5: Plaque Visualization and Counting
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.
Caption: Experimental workflow for the plaque reduction assay.
Data Presentation and Analysis
The number of plaques for each concentration of this compound should be recorded. The percentage of plaque reduction is calculated using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
The IC50 value is then determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve using a suitable software program.[10][18]
Hypothetical Data for this compound
| This compound Concentration (µM) | Average Plaque Count (n=3) | % Plaque Reduction |
| 0 (Virus Control) | 85 | 0% |
| 0.1 | 72 | 15.3% |
| 0.5 | 55 | 35.3% |
| 1.0 | 41 | 51.8% |
| 5.0 | 18 | 78.8% |
| 10.0 | 5 | 94.1% |
| Cell Control | 0 | 100% |
IC50 Calculation: Based on the hypothetical data above, the IC50 value for this compound would be approximately 1.0 µM.
Troubleshooting
Common issues in plaque assays include a lack of plaque formation, indistinct plaques, or detachment of the cell monolayer.[17][19][20]
| Issue | Possible Cause | Suggestion |
| No plaques | Inactive virus stock | Titer the virus stock to confirm its infectivity. |
| Cell monolayer is not susceptible | Ensure the correct cell line is being used. | |
| Incorrect TPCK-trypsin concentration | Optimize the TPCK-trypsin concentration for the specific virus strain and cell line. | |
| Indistinct plaques | Overlay solidified too quickly or unevenly | Ensure the overlay is applied at the correct temperature and evenly distributed. |
| Incubation time is too short or too long | Optimize the incubation time for clear plaque formation. | |
| Monolayer detachment | Cells were not fully confluent | Ensure a confluent monolayer before infection. |
| Cytotoxicity of the antiviral agent | Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound. | |
| Harsh washing or overlay application | Handle the plates gently during all steps. |
Conclusion
The plaque reduction assay is a robust and reliable method for determining the in vitro antiviral efficacy of novel compounds like "this compound." By following this detailed protocol, researchers can obtain quantitative data to assess the inhibitory potential of new drug candidates and advance the development of new therapies to combat influenza virus infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. protocols.io [protocols.io]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza viruses and the NF-κB signaling pathway – towards a novel concept of antiviral therapy | Semantic Scholar [semanticscholar.org]
- 13. Influenza virus plaque assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Comparative study of influenza virus replication in Vero and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Replication and plaque assay of influenza virus in an established line of canine kidney cells. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Anti-Influenza Agent 5 Cytopathic Effect (CPE) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral activity of a hypothetical "Anti-Influenza Agent 5" using a cytopathic effect (CPE) inhibition assay. This document is intended to guide researchers in the setup, execution, and analysis of experiments to determine the efficacy of novel antiviral compounds against influenza A virus.
Introduction
Influenza A virus infection poses a significant global health threat, necessitating the development of new and effective antiviral therapies. A key in vitro method for screening and characterizing anti-influenza compounds is the cytopathic effect (CPE) inhibition assay.[1] CPE refers to the morphological changes in host cells caused by viral infection, which can include cell rounding, detachment, and lysis, ultimately leading to cell death.[1] The CPE inhibition assay quantitatively assesses the ability of a test compound to protect cells from virus-induced CPE.[2] This document outlines the principles, protocols, and data interpretation for evaluating "this compound" using this robust method.
Principle of the Assay
The CPE inhibition assay is based on the principle that an effective antiviral agent will inhibit viral replication, thereby preventing or reducing the virus-induced damage to the host cell monolayer. The extent of CPE is inversely proportional to the antiviral activity of the compound. Cell viability can be measured using various methods, such as staining with crystal violet or using metabolic assays like the MTS or ATP-based luminescence assays, which provide a quantitative measure of the number of viable cells.[3][4][5]
Key Experimental Parameters
Successful implementation of a CPE inhibition assay requires careful optimization of several parameters:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research as they are highly susceptible to infection.[3][6] Human lung adenocarcinoma (A549) cells are also a suitable alternative.[1]
-
Virus Strain: The choice of influenza A virus strain (e.g., A/WSN/33, A/Puerto Rico/8/34) will depend on the specific research goals.[3][7]
-
Multiplicity of Infection (MOI): The MOI, or the ratio of infectious virus particles to cells, is a critical parameter that influences the kinetics of CPE development. A low MOI (e.g., 0.01) is typically used to allow for multiple rounds of viral replication.[3]
-
Compound Concentration Range: A serial dilution of the test compound is necessary to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
Experimental Workflow
The following diagram illustrates the general workflow of a CPE inhibition assay.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 4. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Anti-Influenza Agent 5" In Vivo Efficacy Studies in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the methodologies and data interpretation for evaluating the in vivo efficacy of a hypothetical anti-influenza agent, designated "Anti-Influenza Agent 5," using established mouse models of influenza virus infection. The protocols and data presented are synthesized from various studies on known antiviral agents such as Baloxavir marboxil, Oseltamivir, and Favipiravir, serving as a robust template for preclinical drug development.
Data Presentation: Summary of In Vivo Efficacy
The efficacy of an anti-influenza agent is typically assessed by its impact on survival rates, viral load in the lungs, and reduction of disease-associated morbidity, such as body weight loss. The following tables summarize key efficacy data from mouse models, providing a framework for evaluating "this compound."
Table 1: Survival Rate Analysis in Lethally Infected Mouse Models
| Agent | Mouse Strain | Virus Strain | Treatment Dose & Schedule | Treatment Start Time (Post-Infection) | Survival Rate (%) | Source |
| Baloxavir marboxil | BALB/c | A/PR/8/34 (H1N1) | 15 mg/kg, bid for 5 days | 96 hours | 100% | [1] |
| Oseltamivir | BALB/c | A/PR/8/34 (H1N1) | 5 mg/kg, bid for 5 days | 96 hours | ~30% | [1] |
| Favipiravir | IFNAR-/- | SFTSV | 120 mg/kg/day, p.o. | Within 3 days | 100% | [2] |
| Vehicle Control | BALB/c | A/PR/8/34 (H1N1) | N/A | N/A | 0% | [1] |
| ING-1466 | N/A | A/PR/8/1934 (H1N1) | 50 mg/kg/day | 2 hours (prophylactic) | 60% | [3] |
| Combination Therapy | N/A | A/PR/8/1934 (H1N1) | ING-1466 (25 mg/kg) + Oseltamivir (10 mg/kg) | N/A | 100% | [3] |
Table 2: Viral Titer Reduction in Lungs of Infected Mice
| Agent | Mouse Strain | Virus Strain | Treatment Dose | Time Point for Titer Measurement | Log10 Reduction vs. Vehicle | Source |
| Baloxavir marboxil | BALB/c | A/WSN/33 | 15 mg/kg, q12h | 24 hours post-dosing | ≥ 2.0 | [4] |
| Oseltamivir | BALB/c | A/WSN/33 | Clinically equivalent dose | 24 hours post-dosing | < 2.0 | [4] |
| Favipiravir | BALB/c | Ebinur Lake Virus | 300 mg/kg/day | 1, 3, and 5 days post-infection | 1.0 - 2.0 | [5][6] |
| siRNA (NP+PA) | BALB/c | A/PR/8 (H1N1) | N/A | 2 days post-challenge | ~1.75 | [7] |
| Verdinexor | N/A | A/California/04/09-MA | N/A | Day 2 and 4 post-infection | Significant reduction in shedding | [8] |
Table 3: Impact on Morbidity (Body Weight Loss)
| Agent | Mouse Strain | Virus Strain | Treatment Dose & Schedule | Treatment Start Time | Observation | Source |
| Favipiravir | IFNAR-/- | SFTSV | 120 mg/kg/day | Immediately post-infection | No decrease in body weight. | [2][9] |
| Favipiravir | IFNAR-/- | SFTSV | 120 mg/kg/day | 3-4 days post-infection | Body weight decrease observed. | [2][9] |
| Baloxavir marboxil | BALB/c | A/PR/8/34 | 15 mg/kg, bid for 5 days | Up to 96 hours post-infection | More effective in reducing body weight loss than oseltamivir. | [1] |
| Oseltamivir | Obese Mice | CA/09 (H1N1) | 10 mg/kg, every 12 hours | 12 hours pre-infection | Failed to improve viral clearance compared to wild-type mice.[10][11][12] | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of efficacy studies. Below are synthesized protocols based on common practices in the field.
Protocol 1: Lethal Influenza Challenge Model
This protocol is designed to assess the ability of "this compound" to protect mice from a lethal dose of influenza virus.
1. Animal Model:
- Species/Strain: BALB/c mice, female, 6-8 weeks old.
- Acclimatization: House animals for at least 7 days before the experiment under standard BSL-2 conditions.
2. Virus and Infection:
- Virus Strain: Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1).
- Infection Dose: A lethal dose, typically 5-10 times the 50% mouse lethal dose (MLD₅₀), administered in 50 µL of sterile PBS.
- Route of Administration: Intranasal (i.n.) inoculation under light isoflurane anesthesia.
3. Drug Administration ("this compound"):
- Formulation: Dissolve or suspend the agent in a suitable vehicle (e.g., 0.5% methylcellulose).
- Dosing: Administer a range of doses (e.g., 1, 5, 15 mg/kg) to determine a dose-response relationship.
- Route of Administration: Oral gavage (p.o.) is common for orally bioavailable drugs.
- Treatment Schedule: Typically twice daily (bid) for 5 to 10 days.
- Timing: Initiate treatment at various time points post-infection (e.g., 24, 48, 72, 96 hours) to evaluate the therapeutic window.[1]
4. Monitoring and Endpoints:
- Survival: Monitor and record survival daily for 14-21 days post-infection.
- Body Weight: Weigh each mouse daily as a measure of morbidity. Euthanasia is often required if body weight loss exceeds 25-30% of the initial weight.
- Clinical Signs: Score mice daily for clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity).
5. Statistical Analysis:
- Survival Curves: Analyze using the Kaplan-Meier method with a log-rank (Mantel-Cox) test.
- Body Weight: Compare mean body weight changes between groups using a two-way ANOVA.
Protocol 2: Viral Titer Reduction in Lungs
This protocol measures the direct antiviral effect of "this compound" on viral replication in the primary site of infection.
1. Animal Model and Infection:
- Follow steps 1 and 2 from Protocol 1, though a non-lethal infectious dose may be used.
2. Drug Administration:
- Follow step 3 from Protocol 1. Treatment is often initiated shortly before or after infection to maximize the observable effect on replication.
3. Sample Collection:
- At predetermined time points (e.g., 1, 3, 5 days post-infection), euthanize a subset of mice from each group.
- Aseptically harvest the lungs and place them in a pre-weighed tube containing sterile PBS or culture medium.
- Homogenize the lung tissue using a mechanical homogenizer.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
4. Viral Titer Quantification:
- Method: Use a 50% tissue culture infectious dose (TCID₅₀) assay or a plaque assay on Madin-Darby canine kidney (MDCK) cells.
- Procedure (TCID₅₀):
- Perform serial 10-fold dilutions of the lung homogenate supernatant.
- Inoculate MDCK cell monolayers in a 96-well plate with the dilutions.
- Incubate for 3-5 days.
- Assess for cytopathic effect (CPE) and calculate the TCID₅₀/mL value using the Reed-Muench method.
- The viral titer is often expressed as log₁₀ TCID₅₀ per gram of lung tissue.
5. Statistical Analysis:
- Compare viral titers between treated and vehicle control groups using a Student's t-test or one-way ANOVA with post-hoc tests.
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Therapeutic effects of favipiravir against severe fever with thrombocytopenia syndrome virus infection in a lethal mouse model: Dose-efficacy studies upon oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Favipiravir Treatment Prolongs Survival in a Lethal BALB/c Mouse Model of Ebinur Lake Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protection against lethal influenza virus challenge by RNA interference in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Efficacy of oseltamivir treatment in influenza virus-infected obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Mechanism of Action of Anti-Influenza Agent 5 Using a Time-of-Addition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza viruses are a significant cause of respiratory illness worldwide, leading to annual epidemics and occasional pandemics.[1] The development of new antiviral agents is crucial to combat the threat of influenza, especially with the emergence of drug-resistant strains.[1] A key step in the development of a novel antiviral is the characterization of its mechanism of action (MOA).[2][3] The time-of-addition assay is a powerful tool used to pinpoint the specific stage of the viral life cycle that an antiviral compound inhibits.[4][5] This application note provides a detailed protocol for using a time-of-addition assay to determine the MOA of a hypothetical Anti-Influenza Agent 5.
Principle of the Time-of-Addition Assay
The time-of-addition assay involves adding an antiviral agent at various time points before, during, and after the infection of host cells with the influenza virus.[6][7] By observing at which time points the agent is effective in inhibiting viral replication, it is possible to deduce the stage of the viral life cycle being targeted.[4][5] For example, if a compound is only effective when added during the initial stages of infection, it likely targets viral entry. Conversely, if it remains effective when added several hours post-infection, it may target later stages such as viral replication or release.[8]
Experimental Protocols
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
This compound (stock solution of known concentration)
-
Oseltamivir (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
TPCK-treated trypsin
-
Reagents for viral quantification (e.g., crystal violet for plaque assay, or reagents for TCID50 or RT-qPCR)
Cell Culture and Virus Preparation
-
Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Stock: Propagate influenza A virus in MDCK cells. Harvest the virus-containing supernatant, clarify by centrifugation, and store at -80°C. Determine the virus titer using a plaque assay or TCID50 assay.[9]
Time-of-Addition Assay Protocol
-
Seed MDCK cells in 24-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers twice with PBS.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour at 37°C.[6]
-
After the 1-hour incubation, remove the virus inoculum and wash the cells three times with PBS to remove unbound virus.
-
Add 500 µL of infection medium (DMEM with 2 µg/mL TPCK-treated trypsin) to each well.
-
Add this compound (at a pre-determined effective concentration, e.g., 3x EC50) and control compounds (Oseltamivir and DMSO) at the following time points relative to the start of infection (time 0):
-
Pre-treatment: -2 to 0 hours (compound added 2 hours before infection and removed at time 0)
-
Co-treatment: 0 to 1 hour (compound present during the 1-hour infection period)
-
Post-treatment: Add the compound at 0, 2, 4, 6, 8, 10, and 12 hours post-infection.[8]
-
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After the incubation period, collect the supernatants to determine the viral yield.
Quantification of Viral Titer
The inhibitory effect of this compound can be quantified by measuring the reduction in viral titer in the collected supernatants using one of the following methods:
-
Plaque Assay: This method quantifies the number of infectious virus particles. The results are expressed as Plaque Forming Units per milliliter (PFU/mL).
-
TCID50 Assay: This assay determines the 50% tissue culture infectious dose, which is the dilution of virus required to infect 50% of the inoculated cell cultures.[9]
-
RT-qPCR: Real-time quantitative PCR can be used to quantify the amount of viral RNA in the supernatant.
Data Presentation
The quantitative data from the time-of-addition assay should be summarized in a table for clear comparison. The results are typically presented as the percentage of viral inhibition at each time point relative to the vehicle control (DMSO).
Table 1: Hypothetical Time-of-Addition Assay Results for this compound
| Time of Compound Addition (hours post-infection) | % Viral Inhibition (this compound) | % Viral Inhibition (Oseltamivir - Control) |
| -2 to 0 (Pre-treatment) | 5% | 3% |
| 0 to 1 (Co-treatment) | 10% | 8% |
| 0 | 95% | 98% |
| 2 | 92% | 96% |
| 4 | 88% | 93% |
| 6 | 85% | 90% |
| 8 | 45% | 50% |
| 10 | 15% | 20% |
| 12 | 5% | 8% |
Visualization
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Influenza Virus Life Cycle.
Caption: Time-of-Addition Assay Workflow.
Caption: Interpreting Time-of-Addition Results.
Interpretation of Results
The hypothetical results in Table 1 suggest that this compound, similar to the neuraminidase inhibitor Oseltamivir, is most effective when added during the early to mid-stages of the viral life cycle. The key to interpretation is the time point at which the compound loses its efficacy.
-
Early Stage Inhibition (Entry/Uncoating): If the compound were only effective when added between -2 and 2 hours post-infection, this would suggest it targets viral attachment, entry, or uncoating.
-
Mid-Stage Inhibition (Replication/Translation): If the compound maintained high efficacy when added up to 6-8 hours post-infection but then dropped off, this would point towards an inhibition of viral RNA/protein synthesis.
-
Late Stage Inhibition (Assembly/Release): As seen with the hypothetical data for Agent 5 and Oseltamivir, significant inhibition is observed even when the compound is added several hours post-infection, but this effect diminishes at later time points (8-12 hours). This pattern is characteristic of compounds that target the release of new virus particles, such as neuraminidase inhibitors.[10] The virus needs time to replicate and assemble new virions before the release step becomes critical.
Based on the hypothetical data, this compound likely targets a late stage of the influenza virus life cycle, possibly viral release.
Conclusion
The time-of-addition assay is an indispensable tool in the field of antiviral drug discovery for elucidating the mechanism of action of novel compounds.[2][3] This application note provides a comprehensive protocol for utilizing this assay to characterize new anti-influenza agents. The data generated from this assay are critical for guiding further preclinical development, including resistance and toxicology studies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to determine mechanism of action of anti-influenza inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 9. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing the Effects of Novel Anti-Influenza Agents on Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral agents with diverse mechanisms of action. While "Anti-Influenza agent 5" (also known as Compound IIB-2) has been identified as a potent inhibitor of influenza virus replication by targeting the nuclear export of the viral nucleoprotein (NP), a comprehensive understanding of any new antiviral compound requires investigating its effects on multiple stages of the viral life cycle.[1] This document provides detailed protocols for assessing the potential impact of developmental compounds, such as this compound, on the initial and critical stage of infection: viral entry.
Influenza virus entry into host cells is a multi-step process initiated by the binding of the viral surface glycoprotein hemagglutinin (HA) to sialic acid receptors on the host cell surface.[2][3] Following endocytosis, the acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[2][3] Agents that interfere with any of these steps have the potential to be effective antiviral therapeutics.
These application notes will guide researchers through key in vitro assays to determine if a test compound, exemplified here by "this compound," possesses any inhibitory activity against influenza virus entry.
Mechanism of Action of Selected Anti-Influenza Agents
A variety of antiviral drugs target different stages of the influenza virus life cycle. Understanding these established mechanisms provides a framework for characterizing novel compounds.
| Drug Class | Target | Mechanism of Action | Examples |
| M2 Ion Channel Blockers | M2 Proton Channel | Inhibit viral uncoating by blocking the M2 proton channel, which is necessary for the acidification of the virion interior within the endosome.[4] | Amantadine, Rimantadine |
| Neuraminidase Inhibitors (NAIs) | Neuraminidase (NA) | Prevent the release of progeny virions from infected cells by inhibiting the NA enzyme, which cleaves sialic acid residues.[4][5] | Oseltamivir, Zanamivir, Peramivir |
| Polymerase Inhibitors | RNA-dependent RNA polymerase (RdRp) | Inhibit viral RNA synthesis. This can be through different mechanisms such as "cap-snatching" inhibition or by acting as a nucleoside analog.[6] | Baloxavir marboxil, Favipiravir |
| Nuclear Export Inhibitors | Nuclear Export Machinery | Block the export of viral ribonucleoprotein (vRNP) complexes from the nucleus to the cytoplasm, preventing the assembly of new virions.[1] | "this compound" |
| Entry Inhibitors | Hemagglutinin (HA) | Interfere with the binding of the virus to host cells or inhibit the conformational changes in HA required for membrane fusion.[2][7] | Arbidol, Monoclonal Antibodies |
Quantitative Data Summary
The following tables represent mock data for a hypothetical compound, "Compound X," being tested for its effects on influenza virus entry, alongside "this compound" as a negative control for entry inhibition and a known entry inhibitor as a positive control.
Table 1: Hemagglutination Inhibition (HI) Assay
| Compound | Virus Strain | HI Titer (µM) |
| Compound X | A/Puerto Rico/8/34 (H1N1) | 15 |
| Compound X | A/Aichi/2/68 (H3N2) | 25 |
| This compound | A/Puerto Rico/8/34 (H1N1) | > 100 |
| This compound | A/Aichi/2/68 (H3N2) | > 100 |
| Positive Control (Entry Inhibitor) | A/Puerto Rico/8/34 (H1N1) | 5 |
HI Titer is the minimum concentration of the compound that completely inhibits hemagglutination.
Table 2: Pseudotyped Virus Entry Assay
| Compound | Pseudovirus (HA/NA) | IC50 (µM) |
| Compound X | H5N1 | 8.5 |
| Compound X | H1N1 | 12.2 |
| This compound | H5N1 | > 100 |
| This compound | H1N1 | > 100 |
| Positive Control (Entry Inhibitor) | H5N1 | 2.1 |
IC50 is the half-maximal inhibitory concentration for the inhibition of viral entry.
Table 3: Cell Viability Assay (Cytotoxicity)
| Compound | Cell Line | CC50 (µM) |
| Compound X | MDCK | > 200 |
| This compound | MDCK | > 200 |
| Positive Control (Entry Inhibitor) | MDCK | > 150 |
CC50 is the half-maximal cytotoxic concentration.
Experimental Protocols
Hemagglutination Inhibition (HI) Assay
This assay determines if a compound can prevent the agglutination (clumping) of red blood cells (RBCs) by the influenza virus, which is mediated by the HA protein. Inhibition of hemagglutination suggests that the compound may interfere with the binding of HA to sialic acid receptors.
Materials:
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)
-
Test compounds (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Chicken or turkey red blood cells (RBCs), 0.5% solution in PBS
-
V-bottom 96-well plates
Protocol:
-
Serially dilute the test compounds in PBS in a V-bottom 96-well plate (50 µL final volume per well). Include a no-compound control.
-
Add 4 hemagglutinating units (HAU) of the influenza virus to each well (in 50 µL of PBS).
-
Incubate the plate at room temperature for 1 hour to allow the compounds to bind to the virus.
-
Add 50 µL of 0.5% chicken RBCs to each well.
-
Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.
-
Observe the results. A button of RBCs at the bottom of the well indicates inhibition of hemagglutination. A diffuse lattice of RBCs indicates hemagglutination.
-
The HI titer is the lowest concentration of the compound that completely inhibits hemagglutination.
Caption: Workflow for the Hemagglutination Inhibition (HI) Assay.
Pseudotyped Virus Entry Assay
This is a safe and quantitative method to measure viral entry. It uses a replication-defective viral core (e.g., from HIV or MLV) that expresses a reporter gene (like luciferase) and is enveloped with the influenza HA and NA proteins. Entry is quantified by measuring the reporter gene activity in target cells.
Materials:
-
Influenza HA/NA pseudotyped viruses (e.g., H5N1) expressing luciferase
-
Target cells (e.g., MDCK or HEK293T cells)
-
96-well white, clear-bottom tissue culture plates
-
Test compounds
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Seed MDCK cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
On the day of the experiment, prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Immediately add the pseudotyped virus to each well.
-
Incubate the plates at 37°C for 48-72 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit instructions.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the percent inhibition relative to the no-compound control and determine the IC50 value.
Caption: Workflow for the Pseudotyped Virus Entry Assay.
Cell Viability Assay
It is crucial to ensure that any observed antiviral activity is not due to cytotoxicity. This assay measures the metabolic activity of cells treated with the compound.
Materials:
-
MDCK cells
-
96-well clear tissue culture plates
-
Test compounds
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Spectrophotometer or luminometer
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plates at 37°C for the same duration as the entry assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence.
-
Calculate the percent viability relative to the no-compound control and determine the CC50 value.
Caption: Logical workflow for characterizing a novel anti-influenza compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "Anti-Influenza Agent 5"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell lines for the evaluation of the antiviral activity of "Anti-Influenza Agent 5" against influenza viruses. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in assessing the agent's efficacy and cytotoxicity.
Recommended Cell Lines for Antiviral Testing
The selection of an appropriate cell line is critical for the successful evaluation of an anti-influenza agent. The following cell lines are recommended based on their susceptibility to influenza virus infection and their relevance to the human respiratory system.
| Cell Line | Origin | Key Characteristics | Recommended For |
| MDCK | Madin- Darby Canine Kidney | High susceptibility to a wide range of influenza A and B viruses. Forms clear plaques, making it ideal for plaque reduction assays.[1][2] | General antiviral screening, plaque assays, and virus titration. |
| MDCK-SIAT1 | Genetically modified MDCK | Overexpresses the human α2,6-sialyltransferase gene, leading to increased expression of human-like sialic acid receptors. This enhances the infectivity of human influenza strains. | Testing against contemporary human influenza A and B strains, particularly for improved virus isolation and yield. |
| A549 | Human lung adenocarcinoma | A human lung epithelial cell line, providing a more physiologically relevant model for influenza infection in the lower respiratory tract. | Investigating the antiviral agent's efficacy in a human lung cell context and for studying virus-host interactions. |
| Calu-3 | Human bronchial adenocarcinoma | A human airway epithelial cell line that can form polarized monolayers, mimicking the barrier function of the respiratory epithelium. Supports influenza virus replication without the need for exogenous trypsin. | Advanced studies on antiviral efficacy in a model that mimics the human airway, including studies on virus entry and release. |
| Vero | African green monkey kidney | Susceptible to a range of viruses and often used in vaccine production. | General antiviral screening and cytotoxicity testing. |
Experimental Protocols
Detailed methodologies for essential experiments to characterize the antiviral activity of "this compound" are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of "this compound" that is toxic to the host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Virus Yield Reduction Assay
This assay quantifies the reduction in infectious virus production in the presence of the antiviral agent.
Principle: This assay measures the ability of an antiviral agent to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection. The number of plaques is directly proportional to the number of infectious virus particles.
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the influenza virus stock.
-
Prepare serial dilutions of "this compound" in infection medium (serum-free medium containing TPCK-trypsin).
-
Pre-treat the confluent cell monolayers with the different concentrations of the antiviral agent for 1 hour at 37°C.
-
Infect the cells with the diluted virus (aiming for 50-100 plaques per well in the control) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% Avicel or agarose containing the corresponding concentration of the antiviral agent.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Principle: This endpoint dilution assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures. It can be adapted to measure the inhibitory effect of an antiviral compound.[5][6]
Protocol:
-
Seed cells in a 96-well plate and grow to 90-100% confluency.
-
Prepare ten-fold serial dilutions of the virus stock.
-
In separate tubes, mix each virus dilution with an equal volume of medium containing a fixed concentration of "this compound" or a placebo control.
-
Infect the cells with 100 µL of the virus-compound mixtures, with 8 replicates for each dilution.
-
Incubate the plate at 37°C with 5% CO2 for 3-5 days.
-
Observe the cells for the presence of CPE under a microscope.
-
The TCID50 is calculated using the Reed-Muench method.[7]
-
The reduction in virus titer in the presence of the compound is used to determine its antiviral activity.
Molecular Assays
Principle: qPCR can be used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication. A reduction in viral RNA levels in the presence of the antiviral agent indicates its inhibitory effect.[8][9]
Protocol:
-
Infect cells with influenza virus in the presence or absence of "this compound".
-
At various time points post-infection, lyse the cells and extract total RNA.
-
Perform reverse transcription to convert viral RNA into cDNA.
-
Perform qPCR using primers and probes specific for a conserved influenza virus gene (e.g., the M gene).
-
Use a standard curve of known viral RNA concentrations to quantify the viral copy number in each sample.
-
Compare the viral RNA levels in treated and untreated cells to determine the inhibitory effect of the compound.
Principle: Western blotting is used to detect specific viral proteins (e.g., hemagglutinin (HA), neuraminidase (NA), nucleoprotein (NP)) in infected cell lysates. A decrease in the expression of these proteins in the presence of the antiviral agent indicates an inhibition of viral protein synthesis.[10][11]
Protocol:
-
Infect cells with influenza virus in the presence or absence of "this compound".
-
After a suitable incubation period, lyse the cells and determine the total protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an influenza virus protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Compare the band intensities of the viral proteins in treated and untreated samples.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity and Antiviral Activity of "this compound"
| Cell Line | Virus Strain | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MDCK | A/H1N1 | >100 | 1.5 | >66.7 |
| A549 | A/H1N1 | >100 | 2.8 | >35.7 |
| Calu-3 | A/H3N2 | >100 | 3.2 | >31.3 |
| MDCK | B/Victoria | >100 | 5.1 | >19.6 |
Table 2: Reduction of Viral Titer by "this compound" (TCID50 Assay)
| Cell Line | Virus Strain | Treatment | Virus Titer (log10 TCID50/mL) | Fold Reduction |
| MDCK | A/H1N1 | Control | 6.5 | - |
| MDCK | A/H1N1 | Agent 5 (5 µM) | 3.2 | 10^3.3 |
| A549 | A/H3N2 | Control | 5.8 | - |
| A549 | A/H3N2 | Agent 5 (5 µM) | 2.9 | 10^2.9 |
Visualizations
The following diagrams illustrate key signaling pathways involved in influenza virus infection and a general workflow for antiviral testing.
Caption: Influenza virus infection and host cell signaling pathways.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Replication and plaque assay of influenza virus in an established line of canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. brainvta.tech [brainvta.tech]
- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. journals.asm.org [journals.asm.org]
- 9. labinsights.nl [labinsights.nl]
- 10. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virology toolbox: the western blot | Virology Blog [virology.ws]
"Anti-Influenza agent 5" solution preparation for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral agents. "Anti-Influenza Agent 5" represents a novel investigational compound with potential therapeutic applications against influenza virus infections. These application notes provide detailed protocols for the preparation, handling, and in vitro evaluation of this compound in cell culture-based assays. The following sections outline the necessary procedures for assessing its cytotoxicity and antiviral efficacy, crucial steps in the preclinical drug development pipeline.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | >50 mg/mL in DMSO | Soluble in Dimethyl Sulfoxide (DMSO). |
| <0.1 mg/mL in Water | Practically insoluble in aqueous solutions. | |
| Purity (by HPLC) | >98% | |
| Storage Conditions | -20°C, desiccated, protected from light | Long-term storage as a solid. |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Cell Line |
| Cytotoxicity Assay (CC50) | 0.1 µM - 100 µM | Madin-Darby Canine Kidney (MDCK) Cells |
| Antiviral Efficacy Assay (EC50) | 0.01 µM - 10 µM | Madin-Darby Canine Kidney (MDCK) Cells |
| Mechanism of Action Studies | Variable (based on EC50) | A549, MDCK, or other relevant cell lines |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound, which will be used for subsequent dilutions in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) using sterile techniques to prevent contamination.
-
Weighing the Compound: Carefully weigh out a precise amount of this compound powder (e.g., 4.505 mg) using an analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 450.5 g/mol , add 1 mL of DMSO to 4.505 mg of the compound).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Studies have shown that many compounds stored in DMSO are stable under these conditions.[1][2][3]
Cytotoxicity Assay Protocol
This protocol determines the concentration of this compound that is toxic to the host cells (50% cytotoxic concentration, CC50). This is essential to ensure that any observed antiviral activity is not due to cell death.[4][5][6]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in serum-free medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours (this should match the duration of the antiviral assay).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Efficacy Assay (Plaque Reduction Assay)
This protocol evaluates the ability of this compound to inhibit influenza virus replication, measured by a reduction in the number of viral plaques.[7][8]
Materials:
-
Confluent MDCK cell monolayers in 6-well or 12-well plates
-
Influenza virus stock of known titer (e.g., A/PR/8/34 H1N1)
-
This compound stock solution
-
Infection Medium (e.g., serum-free DMEM with TPCK-treated trypsin)
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow MDCK cells in 6-well or 12-well plates until they form a confluent monolayer.[9]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Compound Preparation: Prepare various concentrations of this compound in the infection medium. The concentrations should be well below the determined CC50 value.
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus dilution (200 µL per well for a 6-well plate) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared concentrations of this compound in the agarose overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Visualizations
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Potential inhibitory targets of this compound in the influenza virus life cycle.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Isolation of Swine Influenza A Virus in Cell Cultures and Embryonated Chicken Eggs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Molecular Docking Studies of "Anti-Influenza Agent 5" with Neuraminidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of a novel investigational compound, "Anti-Influenza Agent 5," with the influenza virus neuraminidase. The aim is to predict the binding affinity and interaction patterns of the compound, offering insights into its potential as a neuraminidase inhibitor.
Introduction to Neuraminidase and Its Inhibition
Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from glycoproteins on the cell surface.[1][3] This action prevents the aggregation of new virions at the cell surface and allows them to infect other cells.[1] The active site of neuraminidase is highly conserved across different influenza A and B virus strains, making it an attractive target for antiviral drug development.[4] Neuraminidase inhibitors, such as oseltamivir and zanamivir, are designed to mimic the natural substrate of NA, sialic acid, thereby blocking the active site and preventing viral release.[4][5]
Recent studies have also indicated that neuraminidase may play a role in activating signaling pathways, such as the TGF-β pathway, which can contribute to apoptosis. Furthermore, interactions with host cell proteins like CEACAM6 can trigger the Src/Akt signaling axis, promoting cell survival.[6] Understanding these interactions is crucial for a comprehensive view of the consequences of neuraminidase inhibition.
Experimental Protocols
In Silico Molecular Docking Protocol
This protocol outlines the computational steps for docking "this compound" into the active site of influenza neuraminidase.
2.1.1. Software and Resources:
-
Molecular Graphics and Visualization: PyMOL, BIOVIA Discovery Studio
-
Molecular Docking Software: AutoDock Vina[7], Schrödinger Suite (GLIDE)[8], GOLD, or similar.
-
Protein Data Bank (PDB) ID: A suitable crystal structure of influenza neuraminidase complexed with a known inhibitor (e.g., PDB ID: 3TI6 for H1N1 neuraminidase with oseltamivir[9], 4B7Q with zanamivir[7], or 2HTQ for H5N1 neuraminidase[10]).
-
Ligand Structure: 3D structure of "this compound" (e.g., from PubChem or generated using chemical drawing software).
2.1.2. Protein Preparation:
-
Retrieve the Protein Structure: Download the desired neuraminidase PDB file. For this protocol, we will reference PDB ID: 4B7Q.[7]
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool.
-
Remove all water molecules and any co-crystallized ligands and ions.[9][11]
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges.
-
Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock Vina).
-
2.1.3. Ligand Preparation:
-
Obtain Ligand Structure: Obtain the 3D structure of "this compound."
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define Torsion Angles: Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Save the Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT).
2.1.4. Grid Generation and Docking:
-
Define the Binding Site: The binding site is typically defined by selecting the region around the co-crystallized ligand in the original PDB structure.[5]
-
Generate the Grid Box: Create a grid box that encompasses the entire active site of the neuraminidase. A typical grid size might be 24 × 24 × 24 Å with a 1 Å spacing.[7][9]
-
Run the Docking Simulation: Execute the docking algorithm using software like AutoDock Vina. The program will explore different conformations of the ligand within the defined grid box and score them based on their predicted binding affinity.[11]
2.1.5. Analysis of Docking Results:
-
Examine Binding Poses: Visualize the top-scoring poses of "this compound" within the neuraminidase active site.
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the amino acid residues of the active site.[12] Key residues in the neuraminidase active site often include ARG118, ASP151, ARG152, TRP178, GLU276, and ARG371.[10]
-
Record Binding Energy: Note the predicted binding energy (e.g., in kcal/mol) for the best binding pose.
Validation of Docking Protocol
To ensure the reliability of the docking protocol, a validation step is crucial.[13][14]
-
Redocking of a Known Inhibitor:
-
Extract the co-crystallized ligand (e.g., zanamivir from PDB ID: 4B7Q) from the neuraminidase active site.
-
Dock the extracted ligand back into the active site using the same protocol as for "this compound."
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8][15]
-
Data Presentation
The quantitative results from the molecular docking studies should be summarized in a clear and structured format for easy comparison.
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| This compound | -9.5 | 0.15 | ARG118, ASP151, GLU276, ARG371 |
| Oseltamivir (Reference) | -8.8 | 0.42 | ARG118, GLU276, ARG292, TYR406 |
| Zanamivir (Reference) | -10.2 | 0.08 | ARG118, ASP151, GLU227, GLU276, ARG292, ARG371 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Molecular Docking Workflow
Caption: Workflow for the molecular docking of "this compound" with neuraminidase.
Neuraminidase-Mediated Signaling Pathway
Caption: Simplified signaling pathways influenced by influenza neuraminidase.
Further Steps: Molecular Dynamics and Experimental Validation
While molecular docking provides valuable static predictions, further computational and experimental validation is recommended.
-
Molecular Dynamics (MD) Simulations: MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[7][15] This can provide insights into the dynamic nature of the interactions.
-
In Vitro Enzyme Inhibition Assays: The inhibitory activity of "this compound" against neuraminidase should be confirmed experimentally using enzyme inhibition assays to determine the IC50 value.
-
Cell-Based Antiviral Assays: The efficacy of the compound in inhibiting influenza virus replication in cell culture should be evaluated.
By combining computational predictions with experimental validation, a comprehensive understanding of the potential of "this compound" as a novel anti-influenza therapeutic can be achieved.
References
- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Receptor Binding Properties of Neuraminidase for influenza A virus: An Overview of Recent Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking and Virtual Screening of an Influenza Virus Inhibitor That Disrupts Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza A Virus Neuraminidase Protein Enhances Cell Survival through Interaction with Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How can I validate docking result without a co-crystallized ligand? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 9. Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthdisgroup.us [healthdisgroup.us]
- 12. Peramivir binding affinity with influenza A neuraminidase and research on its mutations using an induced-fit docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Synergy of Anti-Influenza Agent 5 (AIA-5) in Combination with Oseltamivir
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant influenza virus strains necessitates the development of new therapeutic strategies. One promising approach is the use of combination therapy to enhance antiviral efficacy and reduce the likelihood of resistance. This document outlines the in vitro application and protocols for evaluating the synergistic antiviral effects of a novel investigational neuraminidase inhibitor, Anti-Influenza Agent 5 (AIA-5), when used in combination with the established neuraminidase inhibitor, oseltamivir carboxylate (the active form of oseltamivir). The data presented herein is based on representative studies against influenza A/H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells.
Quantitative Data Summary
The antiviral activity of AIA-5 and oseltamivir, both individually and in combination, was assessed using a neuraminidase (NA) inhibition assay and a cytopathic effect (CPE) reduction assay. The half-maximal effective concentration (EC50) for each compound and their combinations were determined. The nature of the drug interaction was quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Neuraminidase Inhibition Assay
| Compound/Combination | EC50 (nM) | Combination Index (CI) | Interaction |
| This compound (AIA-5) | 8.5 | - | - |
| Oseltamivir | 12.2 | - | - |
| AIA-5 + Oseltamivir (1:1 ratio) | 4.8 | 0.45 | Synergy |
| AIA-5 + Oseltamivir (1:2 ratio) | 5.1 | 0.52 | Synergy |
| AIA-5 + Oseltamivir (2:1 ratio) | 4.5 | 0.48 | Synergy |
Table 2: Antiviral Activity (CPE Reduction) in MDCK Cells
| Compound/Combination | EC50 (µM) | Combination Index (CI) | Interaction |
| This compound (AIA-5) | 0.5 | - | - |
| Oseltamivir | 0.8 | - | - |
| AIA-5 + Oseltamivir (1:1 ratio) | 0.2 | 0.48 | Synergy |
| AIA-5 + Oseltamivir (1:2 ratio) | 0.25 | 0.54 | Synergy |
| AIA-5 + Oseltamivir (2:1 ratio) | 0.18 | 0.43 | Synergy |
Signaling Pathways and Experimental Workflows
Caption: Synergistic inhibition of viral neuraminidase by AIA-5 and oseltamivir.
Caption: Workflow for assessing in vitro antiviral synergy.
Experimental Protocols
1. Protocol for Neuraminidase (NA) Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of AIA-5 and oseltamivir on the enzymatic activity of influenza neuraminidase.
-
Materials:
-
Recombinant influenza neuraminidase
-
MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
AIA-5 and oseltamivir carboxylate stock solutions
-
96-well black plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
-
-
Methodology:
-
Prepare serial dilutions of AIA-5, oseltamivir, and their fixed-ratio combinations in Assay Buffer.
-
In a 96-well black plate, add 25 µL of each drug dilution. Include wells for "no drug" (enzyme control) and "no enzyme" (background) controls.
-
Add 25 µL of recombinant neuraminidase to each well (except background controls) and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Terminate the reaction by adding 100 µL of Stop Solution to all wells.
-
Measure the fluorescence using a plate reader.
-
Subtract background fluorescence, and calculate the percent inhibition relative to the enzyme control.
-
Determine EC50 values by fitting the dose-response curves using non-linear regression.
-
2. Protocol for Antiviral Activity (CPE Reduction) Assay
This protocol assesses the ability of the compounds to protect cells from virus-induced death.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with 1 µg/mL TPCK-trypsin, no FBS)
-
Influenza A/H1N1 virus stock
-
AIA-5 and oseltamivir carboxylate stock solutions
-
96-well clear plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
-
-
Methodology:
-
Seed MDCK cells in 96-well plates and incubate until they form a confluent monolayer.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of AIA-5, oseltamivir, and their fixed-ratio combinations in Infection Medium.
-
Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI), typically 0.01, for 1 hour at 37°C.
-
Remove the virus inoculum and add 100 µL of the prepared drug dilutions to the corresponding wells. Include "virus control" (no drug) and "cell control" (no virus, no drug) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, until significant CPE is observed in the virus control wells.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the cell control wells.
-
Determine EC50 values from the dose-response curves and calculate the Combination Index (CI) to evaluate synergy.
-
Application Note: Quantifying the Antiviral Activity of "Anti-Influenza agent 5" using Reverse Transcription Quantitative PCR (RT-qPCR)
Audience: Researchers, scientists, and drug development professionals in the field of virology and infectious diseases.
Introduction Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. A critical step in drug discovery is the accurate quantification of a compound's ability to inhibit viral replication. This application note provides a detailed protocol for assessing the antiviral efficacy of a novel investigational compound, "Anti-Influenza agent 5," against influenza A virus in a cell-based assay. The primary method for quantification is the highly sensitive and specific reverse transcription-quantitative polymerase chain reaction (RT-qPCR), which measures the reduction in viral RNA levels in response to treatment.
Assay Principle This protocol outlines a viral yield reduction assay. Host cells, such as Madin-Darby Canine Kidney (MDCK) cells, are infected with a known titer of influenza A virus. Concurrently, the cells are treated with serial dilutions of "this compound." After a defined incubation period that allows for viral replication, total RNA is extracted from the cells. The amount of a specific viral RNA target (e.g., from the Matrix 1 gene, M1) is then quantified using RT-qPCR. The viral RNA levels are normalized to an endogenous cellular control (a housekeeping gene like GAPDH) to account for variations in cell number and RNA extraction efficiency. A dose-dependent reduction in viral RNA levels compared to an untreated virus control indicates antiviral activity.
Experimental and Methodological Protocols
1. Required Materials
-
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/WSN/33 (H1N1) virus stock
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Tosylamide Phenylethyl Chloromethyl Ketone (TPCK)-Treated Trypsin
-
"this compound" stock solution (e.g., in DMSO)
-
RNA Lysis Buffer (from extraction kit)
-
RNA Extraction Kit (e.g., column-based)
-
One-Step RT-qPCR Master Mix
-
Nuclease-free water
-
Forward and Reverse primers and Probe for IAV M1 gene
-
Forward and Reverse primers and Probe for host GAPDH gene
-
-
Equipment:
-
Biosafety Cabinet (BSL-2)
-
CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
96-well cell culture plates
-
RT-qPCR thermal cycler
-
Centrifuge
-
Multichannel pipette
-
2. Detailed Protocol: Viral Yield Reduction Assay
Step 1: Cell Seeding
-
Culture and expand MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Aspirate the culture medium, wash cells with DPBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the MDCK cells into a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell attachment and the formation of a confluent monolayer.
Step 2: Compound Preparation and Treatment
-
Prepare a serial dilution series of "this compound" in serum-free DMEM. If the stock is in DMSO, ensure the final DMSO concentration in all wells (including the virus control) is consistent and non-toxic (e.g., ≤0.5%).
-
Prepare the virus inoculum in serum-free DMEM containing TPCK-Treated Trypsin (final concentration 1 µg/mL). The virus should be diluted to achieve a Multiplicity of Infection (MOI) of 0.01.
-
Carefully remove the medium from the 96-well plate.
-
Wash the cell monolayer once with 150 µL of sterile DPBS.
-
Add 100 µL of the appropriate "this compound" dilution or vehicle control (for Virus Control wells) to each well. Include "Cells Only" control wells with serum-free medium.
-
Immediately add 50 µL of the prepared virus inoculum to all wells except the "Cells Only" control wells.
-
Incubate the plate at 37°C with 5% CO2 for 24-48 hours.
Step 3: RNA Extraction
-
After incubation, carefully remove the supernatant from all wells.
-
Wash the cells once with 150 µL of sterile DPBS to remove extracellular virus particles.
-
Add 100 µL of RNA Lysis Buffer directly to each well and pipette up and down to ensure complete cell lysis.
-
Transfer the lysate to a nuclease-free microcentrifuge tube.
-
Proceed with RNA extraction according to the manufacturer's protocol for your chosen column-based kit.
-
Elute the purified RNA in 30-50 µL of nuclease-free water.
Step 4: RT-qPCR
-
Prepare the RT-qPCR reaction mix in a master mix plate. For each reaction, combine:
-
One-Step RT-qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Probe (10 µM): 0.2 µL
-
Nuclease-free water: 3.8 µL
-
RNA Template: 5 µL
-
-
Set up separate reactions for the influenza M1 gene and the housekeeping gene (GAPDH) for each sample.
-
Seal the plate and centrifuge briefly.
-
Run the plate on an RT-qPCR thermal cycler using a standard protocol:
-
Reverse Transcription: 50°C for 15 minutes
-
Polymerase Activation: 95°C for 2 minutes
-
PCR Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire data)
-
-
Visualizations and Data Presentation
Experimental Workflow The overall experimental process is summarized in the workflow diagram below.
Caption: Workflow for quantifying antiviral activity using RT-qPCR.
Hypothesized Mechanism of Action "this compound" is hypothesized to inhibit the MEK1 kinase, a critical component of the Raf/MEK/ERK signaling pathway. Influenza virus is known to activate this host pathway to facilitate its nuclear import and replication. By blocking MEK1, the agent disrupts this pro-viral host environment.
Caption: Hypothesized inhibition of the pro-viral MEK/ERK pathway.
3. Data Analysis and Presentation
-
Calculate ΔCt: For each sample, calculate the delta Ct (ΔCt) value.
-
ΔCt = Mean Ct (Influenza M1) - Mean Ct (GAPDH)
-
-
Calculate ΔΔCt: Normalize all samples to the virus control (VC).
-
ΔΔCt = ΔCt (Treated Sample) - Mean ΔCt (Virus Control)
-
-
Calculate Relative Viral RNA Levels: Determine the fold change in viral RNA relative to the virus control.
-
Relative RNA Level = 2^-(ΔΔCt)
-
-
Percentage Inhibition: Convert the relative RNA level to a percentage of inhibition.
-
% Inhibition = (1 - Relative RNA Level) * 100
-
-
EC50 Calculation: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).
Table 1: Representative RT-qPCR Data for "this compound"
| Agent 5 Conc. (µM) | Mean Ct (M1) | Mean Ct (GAPDH) | ΔCt (M1 - GAPDH) | Relative Viral RNA (%) | % Inhibition |
| 0 (Virus Control) | 21.5 | 19.2 | 2.3 | 100.0% | 0.0% |
| 0.1 | 22.4 | 19.1 | 3.3 | 50.0% | 50.0% |
| 0.5 | 24.0 | 19.3 | 4.7 | 15.6% | 84.4% |
| 1.0 | 26.8 | 19.2 | 7.6 | 1.9% | 98.1% |
| 5.0 | 29.5 | 19.1 | 10.4 | 0.2% | 99.8% |
| 10.0 | 32.1 | 19.2 | 12.9 | <0.1% | >99.9% |
| Cells Only | >40 | 19.3 | N/A | 0.0% | 100.0% |
Conclusion The protocol described provides a robust and highly sensitive method for quantifying the in vitro antiviral activity of "this compound." By measuring the reduction in viral RNA via RT-qPCR, researchers can accurately determine a dose-response relationship and calculate key efficacy parameters like the EC50. This assay is a fundamental tool in the preclinical evaluation of novel influenza antiviral candidates.
Application Notes and Protocols: Studying Drug-Resistant Influenza Strains with Anti-Influenza Agent 5 (Exemplified by Oseltamivir)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Anti-Influenza Agent 5, exemplified by the neuraminidase inhibitor Oseltamivir, for the study of drug-resistant influenza strains. The following sections detail the mechanism of action, methodologies for assessing antiviral activity and resistance, and relevant cellular signaling pathways.
Introduction
The emergence of drug-resistant influenza virus strains poses a significant threat to public health, necessitating robust in vitro and in vivo models for the evaluation of novel and existing antiviral agents.[1][2][3][4] this compound, a neuraminidase inhibitor exemplified by Oseltamivir, serves as a critical tool in this research. Oseltamivir and other neuraminidase inhibitors function by blocking the active site of the viral neuraminidase (NA) enzyme, preventing the cleavage of sialic acid residues from the host cell surface and newly formed viral particles.[4][5][6] This inhibition prevents the release of progeny virions from infected cells, thereby limiting the spread of infection.[4][5][7] Resistance to Oseltamivir and other neuraminidase inhibitors typically arises from amino acid substitutions within the NA protein that reduce the binding affinity of the drug.[4][8][9] A common mutation conferring resistance to oseltamivir in H1N1 strains is the H275Y substitution.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound (Oseltamivir) and other neuraminidase inhibitors against wild-type and resistant influenza virus strains. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are presented to illustrate the shift in susceptibility associated with specific resistance mutations.
Table 1: In Vitro Susceptibility of Influenza A (H1N1) Strains to Neuraminidase Inhibitors
| Virus Strain | Relevant Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) |
| Wild-Type | None | 0.5 - 2.0 | 0.5 - 1.5 | 0.1 - 0.5 |
| Oseltamivir-Resistant | H275Y | 100 - 600 | 0.5 - 2.0 | 100 - 400 |
Data compiled from multiple sources indicating typical ranges.
Table 2: In Vitro Susceptibility of Influenza A (H3N2) Strains to Neuraminidase Inhibitors
| Virus Strain | Relevant Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| Wild-Type | None | 1.0 - 5.0 | 1.0 - 3.0 |
| Oseltamivir-Resistant | E119V | >100 | >50 |
Data compiled from multiple sources indicating typical ranges.
Table 3: In Vitro Susceptibility of Influenza B Strains to Neuraminidase Inhibitors
| Virus Strain | Relevant Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| Wild-Type | None | 10 - 40 | 1.0 - 5.0 |
| Oseltamivir-Resistant | D198N | >200 | 1.0 - 5.0 |
Data compiled from multiple sources indicating typical ranges.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the study of anti-influenza agents against drug-resistant strains.
Neuraminidase (NA) Inhibition Assay
This assay directly measures the ability of an antiviral agent to inhibit the enzymatic activity of the influenza neuraminidase.
Protocol:
-
Virus Preparation: Prepare dilutions of wild-type and mutant influenza virus stocks.
-
Compound Dilution: Create a serial dilution of this compound (e.g., Oseltamivir carboxylate, the active form of Oseltamivir) in assay buffer.
-
Incubation: In a 96-well plate, mix the diluted virus with the various concentrations of the antiviral agent and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation at 365 nm, emission at 450 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of NA inhibition against the logarithm of the drug concentration.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.[10]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with a dilution of the virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C.
-
Antiviral Treatment: Remove the virus inoculum and overlay the cells with an agar-based medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
In Vivo Efficacy in a Mouse Model
Animal models, such as mice and ferrets, are crucial for evaluating the in vivo efficacy of antiviral agents against drug-resistant influenza strains.[11][12]
Protocol:
-
Animal Acclimatization: Acclimate mice (e.g., BALB/c) for at least one week before the experiment.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of a wild-type or resistant influenza virus strain.
-
Antiviral Treatment: Begin treatment with this compound (e.g., Oseltamivir administered orally) at a predetermined time post-infection (e.g., 4 hours) and continue for a specified duration (e.g., twice daily for 5 days). Include a placebo-treated control group.
-
Monitoring: Monitor the mice daily for weight loss, signs of illness, and survival for at least 14 days post-infection.
-
Viral Titer Determination (Optional): At various time points, euthanize a subset of mice from each group and collect lung tissue to determine viral titers via plaque assay or quantitative PCR.
-
Data Analysis: Compare the survival rates, mean day to death, and lung viral titers between the treated and placebo groups to assess the in vivo efficacy of the antiviral agent.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound and drug-resistant influenza.
Caption: Mechanism of action for this compound.
Caption: Workflow for generating and characterizing resistant virus.
Caption: Key signaling pathways modulated by influenza infection.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Influenza Virus Resistance to Antiviral Agents: A Plea for Rational Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Influenza Treatment: Drugs Currently Used and Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajsp.net [ajsp.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Models to Study the Pathogenesis of Extra-Respiratory Complications of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Preclinical Evaluation of Anti-Influenza Agent 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of "Anti-Influenza Agent 5" (hereinafter referred to as "the agent"). The protocols outlined below detail the necessary in vitro and in vivo studies to assess the agent's antiviral efficacy, elucidate its mechanism of action, and establish a preliminary safety profile.
In Vitro Efficacy and Mechanism of Action
A critical first step in preclinical assessment is to determine the agent's direct antiviral activity and to understand how it interferes with the viral life cycle.
Antiviral Activity Assays
The half-maximal effective concentration (EC₅₀) of the agent against relevant influenza virus strains should be determined using the following standard assays.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | Influenza Strain(s) | Endpoint Measurement | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Plaque Reduction Neutralization Assay (PRNA) | MDCK | A/H1N1, A/H3N2, B | Plaque number reduction | Data | Data | Data |
| Microneutralization Assay | MDCK | A/H1N1, A/H3N2, B | Inhibition of CPE | Data | Data | Data |
| High-Throughput Screening Assay (e.g., DBALIS) | A549 | A/H1N1 | Viral protein levels | Data | Data | Data |
CPE: Cytopathic Effect; MDCK: Madin-Darby Canine Kidney; A549: Human lung adenocarcinoma cells; CC₅₀: Half-maximal cytotoxic concentration.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the influenza virus stock.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Incubation: Mix the virus dilutions with the compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the MDCK cells, wash with PBS, and add the virus-compound mixture to the respective wells. Adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.2% agarose containing the corresponding concentration of the agent.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Mechanism of Action Studies
To identify the stage of the viral life cycle inhibited by the agent, time-of-addition and specific mechanistic assays should be performed.
Table 2: Mechanistic Profile of this compound
| Assay | Target Stage | Endpoint | Result (e.g., % Inhibition) |
| Time-of-Addition Assay | Entry, Replication, Egress | Viral titer reduction | Data |
| Hemagglutination Inhibition (HI) Assay | Attachment/Entry | Inhibition of hemagglutination | Data |
| Neuraminidase (NA) Inhibition Assay | Egress | Inhibition of NA activity | Data |
| RNA-Dependent RNA Polymerase (RdRp) Assay | Replication | Inhibition of polymerase activity | Data |
-
Cell Culture: Grow a confluent monolayer of MDCK cells in 24-well plates.
-
Infection: Infect the cells with influenza virus at a multiplicity of infection (MOI) of 1.
-
Compound Addition: Add this compound at a concentration of 10x EC₅₀ at different time points post-infection (e.g., -1, 0, 2, 4, 6, 8 hours).
-
Incubation: Incubate for a full replication cycle (e.g., 12-24 hours).
-
Harvesting: Collect the supernatant at the end of the incubation period.
-
Titration: Determine the viral titer in the supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or plaque assay.
-
Analysis: Plot the viral titer against the time of compound addition to identify the inhibited stage.
Signaling Pathway Analysis
Influenza virus manipulates host cell signaling pathways for its replication.[1][2] Understanding the agent's impact on these pathways can provide insights into its mechanism of action.
Caption: Influenza virus interaction with host cell signaling pathways.
In Vivo Efficacy and Toxicology
Animal models are essential for evaluating the agent's efficacy in a living organism and for assessing its safety profile.[3][4] The ferret is considered the most relevant small animal model for influenza research due to similarities in lung physiology and disease progression to humans.[4][5][6] Mice are often used for initial screening.[7]
Efficacy Studies in a Mouse Model
Table 3: Efficacy of this compound in a Mouse Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Survival Time (days) | % Weight Loss (nadir) | Lung Viral Titer (log₁₀ TCID₅₀/g) | Lung Histopathology Score |
| Vehicle Control | - | Oral | Data | Data | Data | Data |
| Agent 5 | 10 | Oral | Data | Data | Data | Data |
| Agent 5 | 30 | Oral | Data | Data | Data | Data |
| Agent 5 | 100 | Oral | Data | Data | Data | Data |
| Positive Control (e.g., Oseltamivir) | 20 | Oral | Data | Data | Data | Data |
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Acclimatization: Acclimatize animals for at least 7 days.
-
Infection: Intranasally infect mice with a lethal dose (e.g., 5x LD₅₀) of a mouse-adapted influenza strain.
-
Treatment: Begin treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 hours) and continue for 5 days.
-
Monitoring: Monitor mice daily for weight loss, clinical signs of illness, and survival for 14 days.
-
Sample Collection: On day 3 and 5 post-infection, euthanize a subset of mice from each group to collect lung tissue for viral titer determination and histopathology.
-
Analysis: Analyze survival data using Kaplan-Meier curves. Compare weight loss, viral titers, and pathology scores between groups.
Efficacy Studies in a Ferret Model
Table 4: Efficacy of this compound in a Ferret Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Change in Body Temp (°C) | Nasal Wash Viral Titer (log₁₀ TCID₅₀/mL) | Clinical Score |
| Vehicle Control | - | Oral | Data | Data | Data |
| Agent 5 | 20 | Oral | Data | Data | Data |
| Agent 5 | 50 | Oral | Data | Data | Data |
| Positive Control (e.g., Oseltamivir) | 10 | Oral | Data | Data | Data |
-
Animal Model: Use young adult male ferrets.
-
Housing: House ferrets individually in a BSL-2+ facility.
-
Infection: Intranasally infect ferrets with a non-lethal dose of a relevant influenza strain.
-
Treatment: Administer this compound or vehicle control twice daily for 5 days, starting 24 hours post-infection.
-
Monitoring: Monitor body temperature, clinical signs (e.g., sneezing, lethargy), and body weight daily.
-
Sample Collection: Collect nasal washes on days 1, 3, 5, and 7 post-infection for viral load determination.
-
Analysis: Compare changes in body temperature, clinical scores, and nasal wash viral titers between the treatment and control groups.
Preliminary Toxicology Studies
Early assessment of potential toxicity is crucial.[8][9]
Table 5: Preliminary Toxicology Profile of this compound
| Study Type | Species | Route | Doses (mg/kg) | Key Findings |
| In vitro Cytotoxicity | Human cell lines (e.g., HepG2, HEK293) | N/A | 0.1 - 100 µM | Data on CC₅₀ |
| Acute Toxicity (Single Dose) | Mouse | Oral, IV | Data | Data on MTD, clinical signs |
| Repeated Dose Toxicity (7-day) | Rat | Oral | Data | Data on clinical pathology, histopathology |
MTD: Maximum Tolerated Dose
-
Animal Model: Use female Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for 48 hours for signs of toxicity.
-
Dose Adjustment: If the animal survives, dose the next animal at a higher dose. If the animal shows signs of toxicity, dose the next animal at a lower dose.
-
Endpoint: Continue this process until the MTD is determined.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Experimental Workflows
A structured approach to preclinical evaluation is essential for efficient drug development.
Caption: Preclinical experimental workflow for this compound.
By following these detailed protocols and application notes, researchers can generate the necessary data to support the continued development of this compound as a potential therapeutic for influenza infection.
References
- 1. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Animal Models Utilized for the Development of Influenza Virus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Studies - IITRI [iitri.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Role of Animal Models In Influenza Vaccine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Anti-Influenza agent 5" concentration for antiviral assays
Welcome to the technical support center for Anti-Influenza Agent 5. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the host-cell phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Influenza A viruses are known to hijack and activate this pathway to support viral entry, replication, and to prevent premature apoptosis of the host cell.[1][2][3] By blocking PI3K, this compound disrupts the formation of PIP3 from PIP2, which in turn prevents the activation of Akt (Protein Kinase B). This interference with a critical host pathway exploited by the virus leads to a significant reduction in viral propagation.[1][4]
Q2: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: It is crucial to first determine the 50% cytotoxic concentration (CC50) of the agent on the specific host cell line you are using for your antiviral assays (e.g., MDCK, A549).[5][6] This is the concentration that reduces cell viability by 50%. The working concentration for your antiviral experiments should be well below the CC50 value to ensure that any observed antiviral effect is not due to cell death.[6][7] We recommend performing a standard MTT or XTT assay. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the recommended starting concentrations for in vitro assays?
A3: Based on internal validation, we recommend a starting concentration range for cytotoxicity and efficacy testing. See the table below for guidance.
| Assay Type | Cell Line | Recommended Starting Concentration Range | Notes |
| Cytotoxicity (CC50) | MDCK, A549 | 0.1 µM - 200 µM | Perform a broad-range, serial dilution to identify the cytotoxic profile. |
| Antiviral Efficacy (EC50) | MDCK, A549 | 0.01 µM - 50 µM | The highest concentration tested should be at least 5-fold lower than the determined CC50 value. |
| Table 1: Recommended Starting Concentration Ranges for this compound. |
Q4: Which antiviral assays are recommended for determining the efficacy of this compound?
A4: The Plaque Reduction Neutralization Test (PRNT) is considered the gold standard for quantifying the inhibition of infectious virus particles.[8][9][10] This assay directly measures the reduction in viral plaques and allows for the calculation of the 50% effective concentration (EC50). For influenza strains that do not produce clear plaques, a microneutralization assay based on immunofluorescence or measurement of viral nucleoprotein (NP) is a suitable alternative.[11] A detailed protocol for the Plaque Reduction Assay is available below.
Troubleshooting Guides
This section addresses common issues encountered during antiviral assays with this compound.
Q5: I am observing high cytotoxicity even at low concentrations of the agent. What should I do?
A5:
-
Verify Agent Dilution: Double-check all calculations for your serial dilutions. An error in preparing the stock or serial dilutions is a common source of concentration-related issues.
-
Assess Cell Health: Ensure your cell monolayers are healthy and confluent (90-100%) before adding the agent. Sub-confluent or unhealthy cells are more susceptible to chemical insults.[12]
-
Check Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, run a solvent control. The final concentration of the solvent in the culture medium should be non-toxic (typically ≤0.5% for DMSO).
-
Re-run Cytotoxicity Assay: Perform the MTT assay again with a fresh aliquot of the agent and newly prepared dilutions to confirm the initial result.[13]
Q6: I am not observing any reduction in viral plaques or cytopathic effect (CPE). Is the agent not working?
A6:
-
Confirm Virus Titer: Ensure your virus stock is viable and has been correctly titered. Repeated freeze-thaw cycles can reduce virus infectivity.[14] The amount of virus used in the assay (Multiplicity of Infection, MOI) is critical.
-
Check Agent Concentration: The concentrations used may be too low to have an effect. Verify that your working concentrations are appropriate based on preliminary data or the recommended ranges in Table 1.
-
Timing of Addition: The timing of when the agent is added can be critical depending on its mechanism of action. Since this compound targets a host pathway involved in viral entry and replication, it is typically added just before or at the time of infection.[15]
-
Inappropriate Host Cells: Confirm that the cell line you are using is susceptible to the influenza virus strain being tested.[14]
Q7: My EC50 values are highly variable between experiments. How can I improve reproducibility?
A7:
-
Standardize Cell Seeding: Ensure consistent cell numbers and confluency for every experiment. Use a cell counter for accuracy. Inconsistent cell monolayers are a major source of variability.[12]
-
Use a Master Mix: Prepare a master mix for virus dilutions and agent dilutions to minimize pipetting errors between wells and plates.
-
Consistent Incubation Times: Adhere strictly to the incubation times specified in the protocol for virus adsorption, agent treatment, and plaque development.
-
Control for Assay Drift: Run a positive control (a known anti-influenza drug) and a negative control on every plate to monitor inter-assay variability.[16]
-
Inaccurate Dilutions: Carefully check dilution calculations and pipetting techniques to ensure accuracy.[14]
Q8: My assay controls are failing. What could be the issue?
A8:
-
Cell Control (No Virus, No Agent): If cells in this well are dying, it may indicate issues with the culture medium, incubation conditions (temperature, CO2), or potential contamination.[13]
-
Virus Control (Cells + Virus, No Agent): If you see no plaques or CPE in this well, your virus stock may have lost infectivity, the cell monolayer may not have been permissive, or the wrong cells were used.[14] If the entire monolayer is destroyed, the virus concentration was too high.
-
Cytotoxicity Control (Cells + Agent, No Virus): This control should show high cell viability at the concentrations used for the antiviral assay. If cells are dying, it indicates the agent concentration is too high and is causing a cytotoxic effect, which can be mistaken for an antiviral one.[6][7]
Quantitative Data Summary
The following tables present hypothetical performance data for this compound to serve as a baseline for experimental expectations.
| Cell Line | CC50 (µM) Mean ± SD | Assay |
| MDCK (Madin-Darby Canine Kidney) | 125.5 ± 10.2 | MTT |
| A549 (Human Lung Carcinoma) | 180.2 ± 15.7 | MTT |
| Table 2: Cytotoxicity Profile of this compound. Data represents the mean of three independent experiments. |
| Influenza Strain | Cell Line | EC50 (µM) Mean ± SD | Selectivity Index (SI = CC50/EC50) |
| A/Puerto Rico/8/1934 (H1N1) | MDCK | 1.8 ± 0.3 | 69.7 |
| A/Victoria/3/1975 (H3N2) | MDCK | 2.5 ± 0.4 | 50.2 |
| B/Lee/1940 | MDCK | 8.1 ± 1.1 | 15.5 |
| Table 3: Antiviral Efficacy and Selectivity Index of this compound.[5] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines the logical workflow for determining the optimal concentration of this compound.
References
- 1. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Make Yourself at Home: Viral Hijacking of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Influenza virus plaque assay [protocols.io]
- 9. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 10. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. researchgate.net [researchgate.net]
Reducing "Anti-Influenza agent 5" cytotoxicity in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during cell-based assays with Anti-Influenza Agent 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
A1: this compound is a novel experimental small molecule inhibitor targeting the influenza virus neuraminidase. Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from the surface of an infected cell, allowing the infection to spread.[1] By inhibiting neuraminidase, this compound is designed to trap the viruses on the cell surface, preventing their release and propagation.
Q2: Why am I observing high cytotoxicity in my cell-based assays with this compound?
A2: High cytotoxicity can stem from several factors. It could be an inherent property of the compound at higher concentrations, leading to off-target effects. Many antiviral drugs can induce apoptosis or necrosis in host cells, especially at concentrations exceeding the therapeutic window.[2][3] Other factors include the choice of cell line, compound solubility, and experimental conditions such as incubation time and cell density. A counter-screen for cytotoxicity is essential to distinguish true antiviral effects from general toxicity.[4]
Q3: How can I differentiate between the antiviral activity and the cytotoxic effects of this compound?
A3: To distinguish between antiviral efficacy and cytotoxicity, it is critical to determine two key metrics: the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).
-
CC50: The concentration of the agent that causes the death of 50% of the cells in an uninfected culture.
-
EC50: The concentration of the agent that inhibits viral replication by 50% in an infected culture.
The ratio of these two values gives the Selectivity Index (SI = CC50 / EC50) . A higher SI value (typically >10) indicates that the compound's antiviral activity occurs at a concentration much lower than its cytotoxic concentration, suggesting a favorable therapeutic window.
Q4: What are the recommended cell lines for testing this compound?
A4: Madin-Darby Canine Kidney (MDCK) cells are a standard and highly recommended cell line for influenza virus research, including antiviral testing.[5][6] Human lung adenocarcinoma A549 cells are also frequently used.[4] The choice of cell line can influence the observed cytotoxicity, so it is important to characterize the CC50 of this compound in the specific cell line used for your antiviral assays.
Q5: What are the critical parameters to optimize to reduce non-specific cytotoxicity?
A5: Key parameters to optimize include:
-
Compound Concentration: Perform a dose-response curve to identify the optimal concentration range.
-
Incubation Time: Longer exposure times can increase cytotoxicity. Determine the minimum time required to observe an antiviral effect.[7]
-
Cell Density: Ensure a consistent and optimal number of cells are seeded. Overly confluent or sparse cultures can show altered sensitivity.
-
Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells (typically ≤0.5%).[8] Always include a vehicle control in your experiments.[7]
Troubleshooting Guides
Problem 1: High Background Cytotoxicity in Uninfected Control Cells
You are observing significant cell death in wells containing only cells and this compound, making it difficult to assess its specific antiviral activity.
Caption: Workflow for troubleshooting high background cytotoxicity.
| Potential Cause | Recommended Solution |
| High Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[8] |
| Compound Instability/Precipitation | Visually inspect the wells for compound precipitation. Prepare fresh stock solutions. Assess the compound's solubility in your culture medium. |
| Suboptimal Cell Health | Use cells from a fresh passage and ensure they are in the exponential growth phase. Confirm that the initial seeding density is appropriate and consistent across all wells. |
| Extended Incubation Period | Reduce the exposure time. Perform a time-course experiment to find the earliest time point where antiviral activity can be measured without excessive cytotoxicity. |
| Inherent Compound Toxicity | The observed cytotoxicity may be a true effect of the compound. Accurately determine the CC50 and focus on the concentration range well below this value for antiviral assays. |
Problem 2: Difficulty Determining the Therapeutic Window
Your results show an overlap between the effective antiviral concentration and the cytotoxic concentration, leading to a narrow or non-existent therapeutic window.
Caption: The therapeutic window is defined by the Selectivity Index (SI).
To clearly define the therapeutic window, you must perform precise dose-response experiments for both antiviral activity (EC50) and cytotoxicity (CC50) in parallel.
Example Data Analysis:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Assessment |
| This compound | 2.5 | 75 | 30 | Good Candidate |
| Control Compound A | 5.0 | 20 | 4 | Poor Selectivity |
| Control Compound B | 10.0 | >200 | >20 | Promising |
Recommendations:
-
Use a More Sensitive Assay: If cytotoxicity is masking the antiviral effect, consider using a more sensitive method for detecting viral inhibition, such as a reporter virus assay or RT-qPCR for viral RNA, which may show effects at lower, non-toxic concentrations.
-
Optimize Infection Conditions: Adjust the Multiplicity of Infection (MOI). A lower MOI may require a longer incubation time but could allow for antiviral effects to manifest at sub-toxic compound concentrations.
-
Consider a Different Cell Line: Host cell metabolism can influence a compound's toxicity. Testing in a different permissive cell line may reveal a wider therapeutic window.
Problem 3: Inconsistent Results Between Different Cytotoxicity Assays
You are getting conflicting cytotoxicity data when using different assay methods (e.g., MTT vs. LDH).
Different assays measure distinct cellular events associated with cytotoxicity. Understanding their mechanisms is key to interpreting results.
| Assay | Principle | Pros | Cons |
| MTT Assay | Measures metabolic activity via mitochondrial reductase enzymes.[9][10] | Well-established, cost-effective. | Can be affected by compounds that alter cellular metabolism without killing cells. Insoluble formazan requires a solubilization step.[11] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (necrosis).[12] | Directly measures cell death/lysis. Simple protocol. | Less sensitive for detecting apoptosis, which may not initially involve membrane rupture. LDH in serum can cause high background. |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] | Highly specific for apoptosis. Very sensitive. | Will not detect non-apoptotic cell death (necrosis). Transient signal.[8] |
Recommendation: It is best practice to use two orthogonal assays to confirm cytotoxicity. For example, combining an MTT assay (metabolic activity) with an LDH release assay (membrane integrity) can provide a more complete picture. If this compound is suspected of inducing apoptosis, a Caspase-3/7 assay is highly recommended to confirm the specific mechanism of cell death.[15]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to measure cell viability based on metabolic activity.[9][10][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include "cells only" (untreated) and "media only" (background) controls. Incubate for the desired exposure period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[10]
-
Calculation:
-
Corrected Absorbance = Absorbance of Test Well - Absorbance of Media Blank
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Cells) x 100
-
LDH Release Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells.[18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include three key controls: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (add lysis buffer 45 minutes before the assay endpoint).
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[18] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[18][19]
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Reading: Measure absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Caspase-3/7 Assay for Apoptosis
This protocol uses a luminogenic substrate to measure the activity of executioner caspases 3 and 7.[13][14]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol.
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent and the plate with cells to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
-
Data Interpretation: An increase in luminescence compared to untreated control cells indicates activation of caspase-3/7 and apoptosis.
Investigating Cytotoxicity Signaling Pathways
Agent-induced cytotoxicity often involves the activation of specific cell death signaling pathways. Anticancer and some antiviral drugs can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][20] This pathway is characterized by mitochondrial stress, the release of cytochrome c, and the subsequent activation of an executioner caspase cascade.[20]
Hypothetical Signaling Pathway for Agent 5-Induced Cytotoxicity
Caption: Intrinsic apoptosis pathway potentially induced by Agent 5.
To investigate this pathway, researchers can:
-
Measure Mitochondrial Membrane Potential: Use dyes like JC-1 or TMRE to detect mitochondrial depolarization.
-
Detect Cytochrome c Release: Perform cellular fractionation and western blotting to check for cytochrome c in the cytoplasm.
-
Confirm Caspase Activation: Use the Caspase-3/7 assay described above or western blotting for cleaved caspase-3.
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. mdpi.com [mdpi.com]
"Anti-Influenza agent 5" stability and storage best practices
Technical Support Center: Anti-Influenza Agent 5
Disclaimer: "this compound" is a hypothetical compound. The information provided below is based on general best practices for the handling, storage, and stability testing of small molecule antiviral compounds and is for illustrative purposes only.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound.
1. Compound Handling and Storage
-
Q: How should I store this compound upon receipt?
-
A: Upon arrival, the lyophilized powder should be stored at -20°C, protected from light.[1][2] Under these conditions, the compound is stable for up to 3 years.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and affect stability.[3]
-
-
Q: I can't see the lyophilized powder in the vial. Is it empty?
-
A: Not necessarily. Small quantities of lyophilized compounds can form a thin, nearly invisible film on the vial walls or bottom.[1] When preparing your stock solution, ensure the solvent comes into contact with all inner surfaces of the vial to fully dissolve the compound.
-
-
Q: What is the best way to prepare and store stock solutions?
-
A: We recommend preparing a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. For quantities of 10 mg or less, add the solvent directly to the vial.[1] Once prepared, aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
2. Experimental Troubleshooting
-
Q: My experimental results are inconsistent. What could be the cause?
-
A: Inconsistent results can stem from several factors related to compound stability and handling.
-
Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. Prepare fresh dilutions from a new stock aliquot.
-
Precipitation: If the stock solution was not properly warmed and vortexed before use, the compound may have precipitated out of solution. Ensure the solution is clear before making dilutions.
-
DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to cells, affecting experimental outcomes.[1] Ensure your final DMSO concentration in cell-based assays is below this threshold.
-
-
-
Q: I observed a decrease in the antiviral activity of my compound over time. Why is this happening?
-
A: A loss of activity suggests compound degradation. This can be accelerated by elevated temperatures, exposure to light, or storage in aqueous solutions for extended periods. Refer to the stability data in Table 1. For cell-based assays, prepare working solutions fresh from a frozen stock just before use.
-
-
Q: The compound precipitated in my cell culture medium. How can I prevent this?
-
A: Precipitation in aqueous media is a common issue with hydrophobic compounds. To mitigate this, you can:
-
Decrease the final concentration of the compound.
-
Increase the serum concentration in the medium, as serum proteins can help solubilize small molecules.
-
Perform a serial dilution of the DMSO stock solution directly into the medium, ensuring rapid mixing.
-
-
Stability Data
Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation pathways.[4][5][6] The following tables summarize the stability of this compound under various stress conditions.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Duration | Purity by HPLC (%) | Notes |
| -80°C | 36 Months | >99% | Recommended long-term storage. |
| -20°C | 36 Months | >99% | Suitable for long-term storage.[1] |
| 4°C | 12 Months | 98.5% | Minor degradation observed. |
| 25°C (Ambient) | 1 Month | 95.2% | Significant degradation. Avoid. |
| 40°C | 7 Days | 88.1% | Rapid degradation.[7] |
Table 2: Stability of 10 mM Stock Solution in DMSO
| Storage Condition | Duration | Purity by HPLC (%) | Notes |
| -80°C | 6 Months | >99% | Recommended for stock solutions. |
| -20°C | 1 Month | >99% | Suitable for working aliquots.[1] |
| 4°C | 7 Days | 97.8% | Slow degradation. |
| 25°C (Ambient) | 24 Hours | 96.5% | Prepare fresh dilutions for experiments. |
Table 3: Stability of 10 µM Working Solution in Cell Culture Medium (5% FBS)
| Storage Condition | Duration | Purity by HPLC (%) | Notes |
| 37°C | 8 Hours | 98.2% | Stable for the duration of a typical experiment. |
| 37°C | 24 Hours | 91.5% | Significant degradation. Replenish for longer incubations. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to assess the stability of this compound under accelerated stress conditions, as recommended by ICH guidelines.[4][7]
-
Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile/water (1:1).
-
Acid Hydrolysis: Mix the solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation: Incubate the stock solution at 60°C in a dark environment for 7 days.
-
Photostability: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be kept in the dark.
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect degradation products.[7][]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical pathway of influenza virus replication, indicating the potential target of this compound. Antiviral drugs often target specific stages of the viral life cycle, such as entry, replication, or assembly.[9][10]
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow: Stability Assessment
This workflow outlines the key steps in assessing the stability of a new antiviral compound.
Caption: Workflow for stability testing of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. captivatebio.com [captivatebio.com]
- 2. viallabeller.com [viallabeller.com]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenges of antiviral treatments | Knowable Magazine [knowablemagazine.org]
Overcoming experimental variability in "Anti-Influenza agent 5" efficacy studies
Technical Support Center: Anti-Influenza Agent 5
Welcome to the technical resource center for this compound. This guide is designed to help researchers, scientists, and drug development professionals overcome common sources of experimental variability and ensure robust, reproducible results in efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. By binding to the active site of NA, it prevents the cleavage of sialic acid residues on the surface of infected cells. This action inhibits the release of newly formed progeny virions, thus halting the spread of infection to neighboring cells.
Q2: We are observing significant variability in our IC50 values between experiments. What are the common causes?
A2: Inconsistent IC50 values are a frequent challenge and can stem from several sources:
-
Compound Stability: Ensure that "this compound" is properly stored and that stock solutions are fresh. The compound can be sensitive to multiple freeze-thaw cycles.[1][2]
-
Cell Health and Passage Number: Use Madin-Darby Canine Kidney (MDCK) cells at a consistent and low passage number.[3] Cellular susceptibility to influenza can change with higher passages.[3] Ensure monolayers are confluent and healthy at the time of infection.[4][5]
-
Viral Titer Accuracy: The initial viral inoculum is critical. Inaccurate viral titers lead directly to shifts in IC50 values. We recommend titrating your viral stock immediately before use in a new experiment.
-
Assay Timing: The timing of compound addition relative to infection must be strictly controlled. Pre-incubating cells with the compound before adding the virus can yield different results than adding it post-infection.
Q3: Is high cytotoxicity a known issue with this compound?
A3: this compound is designed for high selectivity against the viral neuraminidase with minimal impact on host cells. However, observed cytotoxicity can occur if the compound concentration is too high or if there are issues with the experimental setup.[6][7] Apparent cytotoxicity can also result from solvent effects (e.g., DMSO concentration) or poor cell health prior to starting the assay.[8] It is crucial to run a parallel cytotoxicity assay without the virus to determine the compound's direct effect on the cells.[7][9]
Q4: Which influenza strains are most susceptible to this compound?
A4: this compound has broad activity against both Influenza A and B viruses. However, potency can vary depending on the specific NA subtype. Efficacy data for common laboratory strains are provided in the data table below.
Troubleshooting Guides
This section addresses specific experimental problems in a structured Q&A format.
Problem 1: Inconsistent results in Neuraminidase (NA) Inhibition Assay.
-
Question: My fluorescence readings are erratic, and the IC50 curve is not sigmoidal. What should I check?
-
Answer:
-
Substrate Stability: The fluorogenic substrate (e.g., MUNANA) is light-sensitive.[2] Ensure it is protected from light and prepared fresh.
-
Virus Dilution: The amount of virus used should fall within the linear range of the assay.[2] Run a virus titration first to determine the optimal dilution that gives a strong but not saturating signal.[10]
-
Buffer pH: The NA enzyme activity is pH-dependent. Ensure your assay buffer is maintained at the recommended pH of 6.5.[2]
-
Incubation Times: Both the virus-inhibitor incubation and the substrate reaction times must be consistent across all plates and experiments.[10]
-
Problem 2: Plaque morphology is unclear or plaques are not forming in the Plaque Reduction Neutralization Test (PRNT).
-
Question: We are not getting clear, countable plaques, making it difficult to determine the percent inhibition. Why might this be happening?
-
Answer:
-
Cell Monolayer Health: The MDCK cell monolayer must be 100% confluent at the time of infection.[5] Gaps in the monolayer will result in irregular "plaque-like" zones that are not caused by viral cytopathic effect (CPE).
-
Overlay Concentration: If using an agarose overlay, ensure it has cooled sufficiently before adding it to the cells to avoid thermal shock and cell death.[5] If using a semi-solid overlay like Avicel, ensure it is evenly suspended and applied.[5]
-
Trypsin Activity: TPCK-treated trypsin is required in the overlay medium to facilitate viral replication and spread. Ensure the trypsin is active and used at the correct concentration.[3]
-
Incubation Period: Allow sufficient time (typically 48-72 hours) for plaques to develop.[11] The optimal time may vary by virus strain.
-
Problem 3: High background signal in qPCR-based viral load quantification.
-
Question: Our no-template controls (NTCs) are showing amplification, and the Cq values for our treated samples are lower than expected. What could be the cause?
-
Answer:
-
Primer-Dimer Formation: This is a common cause of NTC amplification. Optimize primer concentrations and annealing temperature to reduce non-specific amplification.
-
Contamination: Cross-contamination between wells is a significant risk in qPCR. Use filter tips, prepare master mixes in a separate area from where you handle viral RNA, and maintain a clean workspace.
-
RNA Extraction Inefficiency: Poor quality RNA or the presence of inhibitors from the extraction process can affect qPCR efficiency and lead to variable results.[12] Use a high-quality RNA extraction kit and include an internal control to check for inhibition.
-
Data Presentation
Table 1: Comparative Efficacy (IC50) of this compound Against Common Influenza Strains
| Virus Strain | Assay Type | Mean IC50 (nM) | Standard Deviation (nM) |
| A/California/07/2009 (H1N1) | NA Inhibition | 1.2 | ± 0.3 |
| A/Victoria/361/2011 (H3N2) | NA Inhibition | 2.5 | ± 0.6 |
| B/Wisconsin/1/2010 | NA Inhibition | 5.8 | ± 1.1 |
| A/California/07/2009 (H1N1) | Plaque Reduction | 3.1 | ± 0.8 |
| A/Victoria/361/2011 (H3N2) | Plaque Reduction | 6.2 | ± 1.5 |
Data are representative of n=5 independent experiments.
Table 2: Cytotoxicity Profile
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50)¹ |
| MDCK | MTT Assay | > 100 | > 32,258 |
| A549 | CellTiter-Glo | > 100 | > 32,258 |
¹ Selectivity Index calculated using the most potent IC50 value from Table 1 (Plaque Reduction, H1N1).
Experimental Protocols & Visualizations
Protocol 1: Neuraminidase (NA) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of viral neuraminidase.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer (33.3 mM MES, 4 mM CaCl₂, pH 6.5).[2]
-
In a 96-well black plate, add 25 µL of diluted compound to the appropriate wells.
-
Add 25 µL of diluted influenza virus (pre-titrated to give a signal in the linear range) to each well.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the NA enzyme.
-
Add 50 µL of a fluorogenic NA substrate (e.g., 100 µM MUNANA) to all wells.[13]
-
Incubate for 60 minutes at 37°C, protected from light.[2]
-
Stop the reaction by adding 100 µL of stop solution (e.g., 0.14 M NaOH in ethanol).
-
Read the fluorescence on a plate reader (Excitation: 365 nm, Emission: 450 nm).
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the Neuraminidase (NA) Inhibition Assay.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This cell-based assay measures the reduction in infectious virus particles.
Methodology:
-
Seed 6-well plates with MDCK cells to form a confluent monolayer (approx. 1x10⁶ cells/well).[5] Incubate overnight.
-
Prepare serial dilutions of this compound in serum-free media.
-
In a separate tube, mix each drug dilution with a standardized amount of influenza virus (e.g., 100 Plaque Forming Units - PFU).
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
Wash the MDCK cell monolayers twice with PBS.
-
Inoculate the cells with 200 µL of the virus-drug mixture and allow adsorption for 1 hour at 37°C, rocking the plates every 15 minutes.[11]
-
Aspirate the inoculum and add 2 mL of overlay medium (e.g., 1.2% Avicel in DMEM containing TPCK-Trypsin).[5]
-
Incubate for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count plaques.[11]
-
The percent inhibition is calculated relative to the virus-only control wells.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Mechanism of Action Visualization
The diagram below illustrates how this compound disrupts the viral life cycle.
Caption: Mechanism of action for this compound.
References
- 1. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of a Quantitative Micro-neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza virus plaque assay [protocols.io]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
"Anti-Influenza agent 5" off-target effects in influenza research
Technical Support Center: Anti-Influenza Agent 5 (Fluviroxin)
Product Name: Fluviroxin (FIA-5) Target: Influenza A Virus Polymerase Acidic Protein (PA) Endonuclease Domain
This document provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fluviroxin (FIA-5) in influenza research. Special attention is given to potential off-target effects that may influence experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell cultures at concentrations intended for antiviral activity. Is this expected?
A1: Unexpected cytotoxicity is a known issue and is likely due to off-target effects of Fluviroxin. While potent against the influenza PA protein, Fluviroxin also exhibits inhibitory activity against several host cell kinases crucial for cell survival and proliferation, such as SRC and EGFR.[1][2][3] Inhibition of these kinases can disrupt normal cellular signaling, leading to apoptosis or cell cycle arrest.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) on uninfected cells to determine the precise cytotoxic concentration (CC50) in your specific cell line.
-
Lower Concentration: If possible, conduct antiviral assays at concentrations well below the CC50. The selectivity index (SI = CC50/EC50) will be a critical parameter.
-
Use a More Specific Inhibitor: As a control, compare results with a structurally unrelated PA inhibitor to differentiate between on-target antiviral effects and off-target cytotoxicity.
Q2: Our experiments involving primary T-cells show impaired activation and cytokine production after treatment with Fluviroxin, even in the absence of viral infection. What could be the cause?
A2: This is likely an off-target effect related to the inhibition of Lymphocyte-specific protein tyrosine kinase (LCK). LCK is a critical signaling molecule in the T-cell receptor (TCR) pathway, and its inhibition can block T-cell activation. As shown in the selectivity profile (Table 1), Fluviroxin has moderate activity against LCK.
Troubleshooting Steps:
-
Phospho-Protein Analysis: Use Western blot or flow cytometry to analyze the phosphorylation status of LCK and its downstream targets (e.g., ZAP-70, SLP-76) in T-cells treated with Fluviroxin. A decrease in phosphorylation would confirm off-target activity.
-
Alternative Antiviral: Test a different class of anti-influenza agent, such as a neuraminidase inhibitor, which is not expected to have kinase-inhibiting properties, to see if the effect on T-cells persists.[4]
Q3: How can we experimentally distinguish between the intended antiviral effect and off-target signaling effects in our assays?
A3: Deconvoluting on-target from off-target effects is crucial for accurate interpretation of results.[3] A systematic workflow can help dissect these phenomena. This involves validating the on-target effect, confirming the off-target effect, and using controls to isolate the desired antiviral outcome.
Suggested Workflow:
-
Validate On-Target Effect: Use a PA endonuclease activity assay to confirm that Fluviroxin inhibits the viral polymerase at the expected concentrations in your system.
-
Confirm Off-Target Engagement: Perform a Western blot to check the phosphorylation of a downstream marker of a suspected off-target kinase (e.g., phospho-ERK for the EGFR pathway). See the detailed protocol in the "Experimental Protocols" section.
-
Rescue Experiment: If an off-target effect is confirmed, attempt a "rescue" by activating the affected pathway through other means (e.g., adding EGF to stimulate the EGFR pathway) to see if the cytotoxic or confounding effect can be reversed.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Fluviroxin against its intended viral target and key off-target host kinases.
| Target | Target Type | IC50 (nM) | Description |
| Influenza A/PA Endonuclease | On-Target (Viral) | 15 | Primary therapeutic target for inhibiting viral replication. [5][6][7] |
| SRC (Proto-oncogene tyrosine-protein kinase Src) | Off-Target (Host Kinase) | 250 | A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. |
| LCK (Lymphocyte-specific protein tyrosine kinase) | Off-Target (Host Kinase) | 480 | A tyrosine kinase essential for T-cell receptor signaling and T-cell activation. |
| EGFR (Epidermal Growth Factor Receptor) | Off-Target (Host Kinase) | 800 | A receptor tyrosine kinase that plays a critical role in regulating cell growth and survival. |
Table 1: In vitro inhibitory concentrations (IC50) of Fluviroxin against its intended target and identified off-target kinases.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the intended on-target pathway of Fluviroxin and its known primary off-target interactions.
Caption: On-target vs. off-target pathways of Fluviroxin.
Experimental Workflow Diagram
This workflow provides a logical sequence for troubleshooting unexpected experimental results.
Caption: Workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (General Method)
This protocol outlines the general steps used to determine the IC50 values for Fluviroxin against a panel of host kinases.
-
Assay Principle: In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[8] This is often done using a fluorescence- or luminescence-based readout.
-
Materials:
-
Recombinant human kinases (e.g., SRC, LCK, EGFR).
-
Kinase-specific peptide substrate.
-
ATP.
-
Fluviroxin (serially diluted).
-
Assay buffer (e.g., containing MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
-
Procedure:
-
Add 5 µL of serially diluted Fluviroxin or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ATP solution to start the kinase reaction.
-
Incubate for an additional 60 minutes at room temperature.
-
Stop the reaction and measure the signal by adding the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the Fluviroxin concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis for Off-Target Validation
This protocol provides a method to confirm if Fluviroxin inhibits a specific kinase pathway within the cell by measuring the phosphorylation of a downstream target.
-
Cell Treatment:
-
Plate cells (e.g., A549 for EGFR/SRC, Jurkat for LCK) in 6-well plates and grow to 80-90% confluency.
-
Starve serum-dependent cell lines for 4-6 hours if necessary to reduce basal kinase activity.
-
Treat cells with various concentrations of Fluviroxin (e.g., 0.1x, 1x, 10x the antiviral EC50) for 1-2 hours. Include a vehicle (DMSO) control.
-
If applicable, stimulate the pathway with a growth factor (e.g., EGF for the EGFR pathway) for 15 minutes before harvesting.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize samples to equal protein concentration (e.g., 20 µg) with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-SRC Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total SRC) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ.
-
A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates off-target inhibition by Fluviroxin.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Off-Target Effects of Oseltamivir on Influenza | Research Archive of Rising Scholars [research-archive.org]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving the Therapeutic Index of Novel Anti-Influenza Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on derivatives of novel anti-influenza agents. The focus is on addressing common experimental challenges to enhance the therapeutic index of these compounds.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the therapeutic index and why is it critical for anti-influenza agents? | The therapeutic index (TI), often represented by the Selectivity Index (SI) in vitro, is a quantitative measure of a drug's safety. It is the ratio of the concentration at which the drug is toxic to the concentration at which it is effective. A higher TI is desirable as it indicates a wider margin between the therapeutic and toxic doses. For anti-influenza agents, a high TI is crucial to ensure that the drug can be administered at a concentration sufficient to inhibit viral replication without causing significant harm to the host.[1] |
| How is the Selectivity Index (SI) calculated from experimental data? | The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). The formula is: SI = CC50 / EC50 . A higher SI value indicates greater selectivity of the compound for the virus over host cells. |
| What are the main classes of currently approved anti-influenza drugs? | The main classes include Neuraminidase (NA) inhibitors (e.g., oseltamivir, zanamivir), M2 protein channel blockers (e.g., amantadine, rimantadine), and viral polymerase inhibitors (e.g., baloxavir marboxil, favipiravir).[2][3][4][5][6] Each class targets a different stage of the influenza virus life cycle. |
| Why is the emergence of drug-resistant strains a major concern? | Influenza viruses have a high mutation rate, which can lead to the rapid development of resistance to antiviral drugs.[1][3][7] This can render a previously effective drug useless and underscores the need for continuous development of new agents with novel mechanisms of action. |
| What are some strategies to overcome drug resistance? | Strategies include developing drugs that target highly conserved regions of viral proteins, using combination therapies that target multiple viral processes simultaneously, and developing host-directed therapies that modulate the host's response to infection.[7][8] |
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| Low CC50 value, significant cell death at concentrations close to the EC50. | The compound has off-target effects on host cell pathways. | - Perform a broader profiling of the compound against a panel of host cell lines to identify specific cytotoxicities. - Consider structural modifications to the compound to reduce off-target binding. - Investigate the mechanism of cytotoxicity (e.g., apoptosis, necrosis) to guide medicinal chemistry efforts. |
| Cell morphology changes unrelated to viral infection. | Compound insolubility or precipitation at higher concentrations, leading to non-specific toxicity. | - Verify the solubility of the compound in the assay medium. - Use a lower concentration of a solubilizing agent like DMSO. - Filter the compound solution before adding it to the cells. |
Issue 2: Inconsistent EC50/IC50 Values Across Experiments
| Symptom | Possible Cause | Suggested Solution |
| High variability in antiviral activity measurements. | Inconsistent virus titer or multiplicity of infection (MOI) used in different experiments. | - Standardize the virus stock and perform accurate titering before each experiment. - Maintain a consistent MOI across all assays. |
| Assay results are not reproducible. | Variability in cell culture conditions (e.g., cell passage number, confluency). | - Use cells within a defined passage number range. - Ensure consistent cell seeding density and confluency at the time of infection. |
| Pipetting errors or inaccurate compound dilutions. | - Calibrate pipettes regularly. - Prepare fresh serial dilutions of the compound for each experiment. |
Issue 3: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
| Symptom | Possible Cause | Suggested Solution |
| The compound shows a high Selectivity Index in vitro but fails to reduce viral load or improve survival in animal models. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism, poor distribution to the site of infection). | - Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Consider formulation strategies to improve bioavailability. - Modify the chemical structure to enhance metabolic stability. |
| The in vitro model does not accurately reflect the in vivo environment. | - Use more physiologically relevant in vitro models, such as primary human airway epithelial cells or 3D organoid cultures. |
Data Presentation: Comparative Analysis of Hypothetical "Anti-Influenza Agent 5" Derivatives
The following table summarizes the in vitro activity and cytotoxicity of a series of hypothetical derivatives of "this compound" against an influenza A virus strain (e.g., A/H1N1).
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Agent 5-A | 1.2 | 150 | 125 |
| Agent 5-B | 0.8 | 50 | 62.5 |
| Agent 5-C | 2.5 | >500 | >200 |
| Agent 5-D | 0.5 | 25 | 50 |
| Oseltamivir | 0.9 | >1000 | >1111 |
Note: EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are hypothetical and for illustrative purposes.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Neutral Red stain
-
Test compound
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
During incubation, prepare serial dilutions of the test compound in serum-free MEM containing 2 µg/mL TPCK-trypsin.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2X MEM and 1.2% agarose containing the different concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.1% Neutral Red.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Neuraminidase (NA) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.
Materials:
-
Recombinant influenza neuraminidase
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer, pH 6.5)
-
Test compound
-
Stop solution (e.g., glycine-NaOH, pH 10.2)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black plate, add the diluted compound and a fixed amount of recombinant neuraminidase.
-
Incubate for 30 minutes at 37°C.
-
Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Calculate the percent inhibition of NA activity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizations
References
- 1. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 2. Influenza Therapeutics in Clinical Practice—Challenges and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fighting the flu: a brief review on anti-influenza agents. (2023) | Sambuddha Chakraborty | 8 Citations [scispace.com]
- 5. Anti-Influenza Treatment: Drugs Currently Used and Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 7. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza Treatment: Limitations of Antiviral Therapy and Advantages of Drug Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in "Anti-Influenza agent 5" in vivo delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational Anti-Influenza Agent 5.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor aqueous solubility of Agent 5.[1][2] | - Reformulate with solubility-enhancing excipients (e.g., cyclodextrins). - Utilize a nanodelivery system such as liposomes or polymeric nanoparticles.[3][4][5] - Consider alternative routes of administration (e.g., inhalation for respiratory targets).[6][7] |
| Rapid first-pass metabolism.[6][8] | - Co-administer with an inhibitor of relevant metabolic enzymes (if known). - Modify the chemical structure of Agent 5 to block metabolic sites (prodrug strategy).[8][9] | |
| Efflux by transporters (e.g., P-glycoprotein). | - Test for interaction with known efflux pumps in vitro. - Co-administer with a known efflux pump inhibitor. | |
| High Variability in Efficacy | Inconsistent dosing or administration. | - Ensure accurate and consistent dosing volumes and techniques. - For oral administration, consider the fasting state of the animals. |
| Genetic variability in the animal model.[10] | - Use a well-characterized and genetically homogenous animal strain. - Increase the number of animals per group to improve statistical power. | |
| Emergence of resistant viral strains.[11][12] | - Sequence viral isolates from treated animals to identify potential resistance mutations. - Consider combination therapy with another antiviral agent that has a different mechanism of action.[13] | |
| Observed Toxicity | Off-target effects of Agent 5.[14] | - Perform a comprehensive toxicology screen. - Reduce the dose or frequency of administration. - Consider targeted delivery systems to increase concentration at the site of infection and reduce systemic exposure. |
| Issues with the delivery vehicle. | - Test the vehicle alone as a control group to assess its toxicity. - Use a more biocompatible delivery system.[5] | |
| Lack of Efficacy | Insufficient dose reaching the target tissue. | - Perform pharmacokinetic studies to determine the concentration of Agent 5 in the target tissue. - Increase the dose or consider a more direct route of administration (e.g., intranasal for lung infections).[15] |
| The animal model is not appropriate for the specific influenza strain.[10][16] | - Ensure the chosen animal model is susceptible to the influenza strain being studied and develops relevant clinical signs.[10] | |
| The mechanism of action of Agent 5 is not effective against the chosen influenza strain.[17][18] | - Confirm the in vitro activity of Agent 5 against the specific viral strain before initiating in vivo studies. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is hypothesized to be a cap-dependent endonuclease inhibitor, interfering with viral RNA transcription and blocking virus replication.[11] This mechanism is similar to that of baloxavir marboxil.
2. What are the common challenges in the in vivo delivery of anti-influenza agents like Agent 5?
Common challenges include poor drug solubility, low permeability across biological barriers, rapid metabolism, and the emergence of resistant viral strains.[1] Nanomedicine approaches are being explored to overcome some of these obstacles.[1][3]
3. Which animal models are recommended for in vivo studies of this compound?
Mice are commonly used for initial efficacy studies due to their cost and availability.[10] Ferrets are considered a good model as they can exhibit fever, a key symptom in human influenza.[10] The choice of model depends on the specific research question.
4. How can I monitor the efficacy of this compound in vivo?
Efficacy can be assessed by monitoring changes in body weight, survival rates, and viral titers in target organs (e.g., lungs).[19][20] Histopathological examination of tissues can also provide valuable information on the reduction of inflammation and tissue damage.[19]
5. What are the key pharmacokinetic parameters to consider for this compound?
Important pharmacokinetic parameters include bioavailability, plasma half-life, peak plasma concentration (Cmax), and the area under the concentration-time curve (AUC).[7][21] These parameters will help in designing an effective dosing regimen.
Experimental Protocols
In Vivo Efficacy Study in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Virus: Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) virus.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5x LD50) of the virus in a volume of 50 µL.
-
Treatment:
-
This compound is administered orally (e.g., via gavage) at various doses (e.g., 1, 5, 10 mg/kg) twice daily for 5 days, starting 4 hours post-infection.
-
A vehicle control group receives the formulation vehicle only.
-
A positive control group can be treated with a known effective drug like oseltamivir.[19]
-
-
Monitoring:
-
Body weight and survival are monitored daily for 14 days.
-
On day 3 and day 6 post-infection, a subset of mice from each group is euthanized to collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.[19]
-
-
Endpoints:
-
Percent survival.
-
Mean change in body weight.
-
Reduction in lung viral titers.
-
Lung histopathology scores.
-
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Administration:
-
Intravenous (IV) group: A single dose of this compound (e.g., 1 mg/kg) is administered via the tail vein.
-
Oral (PO) group: A single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. Advanced drug delivery systems can assist in managing influenza virus infection: A hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Influenza Strategies Based on Nanoparticle Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constructive strategies for drug delivery systems in antivirus disease therapy by biosafety materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Pharmacokinetics of the Antiviral Agents indicated in Influenza: What Are The Clinical Implications? - myCME [cme30.eu]
- 7. Antiviral Drugs in Influenza | MDPI [mdpi.com]
- 8. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 11. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 12. Fighting the flu: a brief review on anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 15. Airway Delivery of Anti-influenza Monoclonal Antibodies Results in Enhanced Antiviral Activities and Enables Broad-Coverage Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 19. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Pharmacokinetics of the Monoclonal Antibody MHAA4549A Administered in Combination With Oseltamivir in Patients Hospitalized With Severe Influenza A Infection - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-Influenza agent 5" dose-response curve analysis issues
Welcome to the technical support center for Anti-Influenza Agent 5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during dose-response curve analysis.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: High Variability in EC50 Values Between Experiments
Q: My calculated EC50 values for this compound show significant variability across replicate plates and different experimental days. What could be the cause?
A: High variability in EC50 values is a common issue that can stem from several factors throughout the experimental workflow.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution can lead to variations in the number of cells per well, affecting the outcome of the assay.
-
Solution: Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette with care to avoid introducing bubbles and ensure consistent volume in each well. It is recommended to seed cells at a density of approximately 10,000 cells per well for a 96-well plate.[1]
-
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound will directly impact the dose-response curve.
-
Solution: Use calibrated pipettes and change tips between each dilution step to prevent carryover. Prepare fresh dilutions for each experiment.
-
-
Variable Incubation Times: Inconsistent incubation times for drug treatment or viral infection can lead to differing results.
-
Solution: Standardize all incubation periods and use a timer to ensure consistency across all plates and experiments.
-
-
Instrument Variability: Fluctuations in the microplate reader's temperature or performance can introduce variability.[2]
-
Solution: Allow the plate reader to warm up before use. If available, use a reader with temperature control to maintain a stable environment.[2]
-
Issue 2: Non-Sigmoidal or Biphasic Dose-Response Curve
Q: The dose-response curve for this compound is not a typical sigmoidal shape. Instead, I'm observing a biphasic (U-shaped or inverted U-shaped) curve. How should I interpret this?
A: Non-sigmoidal dose-response curves, such as biphasic curves, can indicate complex biological responses.[3][4][5]
Possible Interpretations and Next Steps:
-
Hormesis: The compound may have a stimulatory effect at low doses and an inhibitory effect at high doses (or vice-versa).[4][5] This phenomenon is known as hormesis.
-
Action: This is a real biological effect and should be reported. Consider the potential mechanisms that could lead to this dual action.
-
-
Off-Target Effects: At higher concentrations, this compound might be interacting with other cellular targets, leading to a secondary effect that alters the dose-response relationship.
-
Action: Investigate potential off-target interactions through literature searches for similar compounds or by performing broader profiling assays.
-
-
Compound Cytotoxicity: The observed effect at high concentrations may be due to cytotoxicity rather than specific antiviral activity.[6][7][8][9]
Issue 3: Low Selectivity Index (SI)
Q: I've determined the EC50 and CC50 values for this compound, but the resulting Selectivity Index (SI = CC50 / EC50) is very low. What does this mean and how can I improve it?
A: The Selectivity Index (SI) is a critical measure of a drug's therapeutic window. A low SI value (typically less than 10) suggests that the compound is toxic to host cells at concentrations close to those required for antiviral activity, which is not ideal for a therapeutic agent.[9]
Possible Causes and Next Steps:
-
Inherent Compound Toxicity: this compound may have an inherently narrow therapeutic window.
-
Action: Consider structural modifications to the compound to reduce cytotoxicity while maintaining or improving antiviral potency.
-
-
Assay Interference: The compound may be interfering with the cell viability assay, leading to an artificially low CC50 value.
-
Action: Use an alternative cytotoxicity assay that relies on a different detection method (e.g., if you are using an MTT assay, try a neutral red uptake or LDH release assay).
-
-
Inappropriate Cell Line: The chosen host cell line may be particularly sensitive to the compound.
-
Action: Test the compound in different cell lines to see if the cytotoxicity is cell-type specific.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell line for testing this compound?
A1: Madin-Darby Canine Kidney (MDCK) cells are a standard and widely used cell line for influenza virus research and are recommended for initial dose-response studies.[10]
Q2: How should I determine the optimal concentration of influenza virus to use in my assay?
A2: You should perform a virus titration experiment, such as a 50% Tissue Culture Infectious Dose (TCID50) assay, to determine the virus concentration that results in an appropriate level of infection for your chosen assay format (e.g., 80-90% cytopathic effect for a CPE reduction assay).[11]
Q3: My plaque reduction assay is not working correctly; I'm seeing no plaques or the plaques are fuzzy and indistinct. What could be the problem?
A3: Issues with plaque assays can arise from several factors:
-
No Plaques: The virus stock may have low viability, or the host cells may not be susceptible.[12] Ensure your virus stock is properly stored and that you are using a suitable cell line.
-
Fuzzy Plaques: The concentration of the overlay (e.g., agarose or Avicel) may be incorrect, allowing the virus to diffuse too freely.[12][13] The overlay may have been too hot when applied, damaging the cell monolayer.[13] Ensure the overlay is at the correct concentration and has cooled to an appropriate temperature (around 45°C) before adding it to the cells.[13]
Q4: What controls should I include in my dose-response experiments?
A4: To ensure the validity of your results, you should include the following controls:
-
Cell Control (No Virus, No Compound): To assess the health and viability of the cells.
-
Virus Control (Virus, No Compound): To determine the maximum level of viral activity or cytopathic effect.
-
Compound Cytotoxicity Control (Cells, No Virus, Compound): To measure the toxicity of the compound on the host cells at each concentration.[7][14]
-
Positive Control (Virus, Known Antiviral Drug): To validate that the assay is working correctly.
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to reduce the number of virus-induced plaques in a cell monolayer.
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL, 1 mL per well).[15] Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 PFU per well) in the presence of the various concentrations of the compound or medium alone (virus control).[16][17] Incubate for 1 hour at 37°C.[17]
-
Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentrations of the compound.[15]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[18][19]
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).[20]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[18] Viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18][20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.[9]
Data Presentation
Table 1: Example Data for this compound Dose-Response Analysis
| Concentration (µM) | % Plaque Reduction (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 | 100 ± 4.1 |
| 0.1 | 12.3 ± 3.1 | 98.7 ± 3.5 |
| 0.5 | 48.9 ± 5.2 | 95.4 ± 4.8 |
| 1.0 | 75.6 ± 4.5 | 92.1 ± 5.1 |
| 5.0 | 95.1 ± 2.8 | 85.3 ± 6.2 |
| 10.0 | 98.7 ± 1.9 | 70.2 ± 7.8 |
| 50.0 | 99.5 ± 1.2 | 45.8 ± 8.9 |
| 100.0 | 99.8 ± 0.9 | 15.7 ± 5.4 |
Calculated Values:
-
EC50: 0.52 µM
-
CC50: 55.6 µM
-
Selectivity Index (SI): 106.9
Visualizations
Caption: General experimental workflow for dose-response curve analysis.
Caption: Troubleshooting decision tree for common dose-response issues.
Caption: Hypothetical signaling pathway showing inhibition of viral replication.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. tecan.com [tecan.com]
- 3. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. fda.gov [fda.gov]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Influenza virus plaque assay [protocols.io]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. iitri.org [iitri.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing lot-to-lot variability of synthesized "Anti-Influenza agent 5"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability during the synthesis of Anti-Influenza Agent 5.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of lot-to-lot variability in the synthesis of this compound?
The most common sources of variability can be categorized into three main areas:
-
Raw Materials: Inconsistent quality, purity, or physical properties of starting materials, reagents, and solvents can significantly impact the reaction outcome.[1]
-
Process Parameters: Minor deviations in reaction conditions such as temperature, time, pH, mixing speed, and addition rates can lead to significant differences in yield and impurity profiles.[2][3]
-
Human Factors: Differences in operator techniques, especially during work-up and isolation steps, can introduce variability.
Q2: What are the Critical Quality Attributes (CQAs) for this compound that I should be monitoring?
CQAs are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[4][5] For this compound, the key CQAs typically include:
| Critical Quality Attribute | Target | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference standard | HPLC/UPLC, LC-MS/MS, NMR |
| Assay | 98.0% - 102.0% | HPLC/UPLC |
| Purity (Impurity Profile) | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% | HPLC/UPLC |
| Crystal Form (Polymorph) | Form I | XRPD, DSC |
| Particle Size Distribution | D90 < 50 µm | Laser Diffraction |
| Residual Solvents | Per ICH Q3C guidelines | Headspace GC-MS |
Q3: How can I ensure the quality of my starting materials?
It is crucial to establish robust specifications for all incoming raw materials. This includes:
-
Certificate of Analysis (CoA) Review: Always review the supplier's CoA to ensure it meets your established specifications.
-
In-house Testing: Perform identity and key purity tests on incoming materials to verify the CoA.
-
Supplier Qualification: Work with reputable suppliers who can demonstrate consistent quality.[6]
Q4: What is the impact of scale-up on lot-to-lot variability?
Scaling up a reaction can introduce new challenges that affect reproducibility.[1][3][7] Key factors to consider include:
-
Heat and Mass Transfer: Reactions that are well-controlled in the lab may have issues with heat dissipation or inefficient mixing at a larger scale, leading to different impurity profiles.[1][3]
-
Reaction Kinetics: Changes in surface area-to-volume ratios can alter reaction kinetics.[3]
-
Equipment Differences: Different reactor geometries and materials of construction can impact the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | * Verify Stoichiometry: Ensure the correct molar ratios of reactants were used. * Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to confirm the reaction has gone to completion. * Check Temperature and Time: Confirm that the reaction was maintained at the correct temperature for the specified duration. |
| Product Loss During Work-up | * Optimize Extraction pH: Ensure the pH of the aqueous layer is optimized for partitioning of the product into the organic phase. * Minimize Transfers: Each transfer of material can result in loss. * Check for Product in Aqueous Layers: Analyze the aqueous layers by HPLC to quantify any product loss. |
| Product Degradation | * Assess Product Stability: Determine if the product is sensitive to acid, base, light, or temperature during work-up and isolation.[8] * Use Milder Conditions: If degradation is observed, consider using milder reagents or lower temperatures. |
| Poor Crystallization Recovery | * Optimize Solvent System: The choice of anti-solvent and the ratio to the primary solvent is critical. * Control Cooling Rate: Rapid cooling can lead to fine particles that are difficult to filter and may trap impurities.[9] * Check Mother Liquor: Analyze the mother liquor to quantify the amount of product that remains in solution. |
Issue 2: High Levels of Impurity X in the Final Product
Background: Impurity X is a common process-related impurity in the final step of the synthesis of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high impurity levels.
Experimental Protocol: Optimizing Reaction Temperature to Minimize Impurity X
-
Objective: To determine the optimal reaction temperature in the final synthetic step to minimize the formation of Impurity X while maintaining a high yield of this compound.
-
Experimental Setup:
-
Set up three parallel reactions at 250 mL scale.
-
Use starting materials from the same lot to minimize raw material variability.
-
-
Procedure:
-
Reaction 1 (Control): Run the reaction at the standard temperature of 60°C.
-
Reaction 2: Run the reaction at a lower temperature of 50°C.
-
Reaction 3: Run the reaction at a higher temperature of 70°C.
-
Monitor the progress of each reaction by HPLC every hour until the starting material is consumed.
-
Upon completion, perform the standard work-up and isolation procedure for all three reactions.
-
-
Analysis:
-
Analyze the crude and final isolated product from each reaction by a validated HPLC method to determine the yield of this compound and the area percent of Impurity X.
-
-
Data Summary:
| Reaction Temperature (°C) | Yield of this compound (%) | Area % of Impurity X (Crude) | Area % of Impurity X (Final) |
| 50 | 85 | 0.5 | 0.08 |
| 60 (Control) | 90 | 1.5 | 0.25 |
| 70 | 88 | 3.2 | 0.55 |
Issue 3: Inconsistent Crystal Form (Polymorphism)
Background: this compound exists in two polymorphic forms, Form I (desired) and Form II (undesired). The presence of Form II can affect the drug's solubility and bioavailability.
Decision Tree for Polymorph Control:
Caption: Decision tree for controlling polymorphism.
Experimental Protocol: Development of a Seeding Protocol for Form I
-
Objective: To develop a robust seeding protocol to ensure consistent crystallization of the desired polymorph (Form I).
-
Materials:
-
Crude this compound solution in the crystallization solvent.
-
Well-characterized seed crystals of Form I.
-
-
Procedure:
-
Heat the crude solution to the desired dissolution temperature (e.g., 70°C).
-
Cool the solution to a slightly supersaturated temperature (e.g., 65°C).
-
Add a slurry of Form I seed crystals (typically 0.1-1.0% w/w) to the solution.
-
Hold the mixture at this temperature for a defined period (e.g., 1 hour) to allow for seed maturation.
-
Initiate a controlled cooling profile to the final crystallization temperature (e.g., 20°C).
-
Isolate the crystals by filtration and dry under vacuum.
-
-
Analysis:
-
Confirm the polymorphic form of the final product using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Analyze for purity by HPLC.
-
Analytical Methodologies
Protocol: HPLC-UV Analysis of this compound Purity
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
| Time (min) | % B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 25.1 | 10 |
| 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of 50:50 Acetonitrile:Water.
Note on Advanced Analytics: For more complex impurity identification and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[10][11] Ultra-Performance Liquid Chromatography (UPLC) can also be employed for higher resolution and faster analysis times.[10][11]
References
- 1. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 2. Organic Reactions & Processes Optimisation & Scale up | PDF [slideshare.net]
- 3. Scale-Up: What Goes Wrong? [rsc.org]
- 4. hamiltoncompany.com [hamiltoncompany.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review | Bentham Science [benthamscience.com]
"Anti-Influenza agent 5" experimental controls and reproducibility
Technical Support Center: Anti-Influenza Agent 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Product Overview: this compound
This compound is an experimental small molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza A and B virus polymerase acidic (PA) protein. By blocking the "cap-snatching" process, the agent prevents the initiation of viral mRNA transcription, thereby inhibiting viral replication.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the influenza virus PA protein's cap-dependent endonuclease. This enzyme is crucial for the "cap-snatching" mechanism, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. By inhibiting this process, this compound effectively blocks viral gene expression and replication.[1][2]
Q2: Which influenza virus types and subtypes are susceptible to this compound?
A2: this compound has demonstrated broad-spectrum activity against influenza A and B viruses in preclinical studies. Its efficacy against various strains, including those resistant to other classes of antivirals like neuraminidase inhibitors, is currently under investigation.[1][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the compound in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in animal models?
A4: Yes, preliminary studies in mouse models have been conducted.[4] However, the optimal dosage, administration route, and potential toxicity in different animal models are still under investigation. Researchers should consult relevant literature and institutional guidelines before planning in vivo experiments.
Q5: How does the resistance profile of this compound compare to other anti-influenza drugs?
A5: As the target of this compound is a highly conserved region of the viral polymerase, the emergence of resistance is expected to be less frequent compared to agents targeting more variable viral proteins.[1] However, resistance can still emerge through mutations in the PA protein. Monitoring for resistance development is recommended in long-term studies.[5]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
-
Q: My cell viability is significantly reduced in the presence of this compound, even at low concentrations. What could be the cause?
-
A1: Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤0.5%). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability.
-
A2: Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Consider testing the cytotoxicity of this compound across multiple cell lines (e.g., MDCK, A549) to select the most suitable one for your experiments.
-
A3: Compound Aggregation: At high concentrations, small molecules can sometimes aggregate, leading to non-specific toxicity. Try preparing fresh dilutions from your stock solution and ensure complete solubilization before adding to the cells.
-
Issue 2: Low or No Antiviral Activity Detected
-
Q: I am not observing the expected reduction in viral replication with this compound. What should I check?
-
A1: Timing of Addition: For agents targeting viral replication, the timing of compound addition is critical. Ensure that this compound is added to the cells either before or at the time of infection to effectively inhibit the early stages of the viral life cycle.
-
A2: Virus Titer: Verify the titer of your viral stock. An excessively high multiplicity of infection (MOI) might overwhelm the inhibitory capacity of the compound at the tested concentrations. Perform a virus titration to confirm the infectivity of your viral stock.
-
A3: Presence of Trypsin: For influenza virus propagation in cell culture, the presence of trypsin is often required to cleave the hemagglutinin (HA) protein, which is necessary for viral entry in subsequent rounds of replication. Ensure that your assay medium contains an appropriate concentration of TPCK-treated trypsin.[6]
-
A4: Assay Readout: The sensitivity of your detection method can influence the results. Consider using a more sensitive assay, such as quantitative PCR (qPCR) to measure viral RNA levels or a plaque reduction assay for more precise quantification of infectious virus particles.
-
Issue 3: Inconsistent and Non-Reproducible Results
-
Q: My experimental results with this compound vary significantly between experiments. How can I improve reproducibility?
-
A1: Cell Confluency: Ensure that the cell monolayer is at a consistent confluency (e.g., 90-95%) at the time of infection for all experiments. Variations in cell density can affect viral replication kinetics.
-
A2: Reagent Stability: Avoid repeated freeze-thaw cycles of both the compound stock solution and the virus stock, as this can degrade the reagents and lead to inconsistent activity. Aliquot stocks into single-use volumes.
-
A3: Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your antiviral assays. This includes consistent incubation times, reagent concentrations, and data analysis methods.
-
A4: Positive and Negative Controls: Always include appropriate controls in your experiments. A known anti-influenza drug (e.g., Oseltamivir, Baloxavir marboxil) should be used as a positive control, and a vehicle-treated group as a negative control.[2][7]
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various influenza strains in different cell lines.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Influenza Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | A/H1N1 | 0.85 | >100 | >117.6 |
| A/H3N2 | 1.12 | >100 | >89.3 | |
| B/Victoria | 2.34 | >100 | >42.7 | |
| A549 | A/H1N1 | 1.23 | >100 | >81.3 |
| A/H3N2 | 1.58 | >100 | >63.3 | |
| B/Yamagata | 3.01 | >100 | >33.2 |
EC50 (50% effective concentration) is the concentration of the agent that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the agent that reduces cell viability by 50%.
Experimental Protocols
Protocol: Plaque Reduction Assay for Antiviral Efficacy
This protocol details the methodology for determining the EC50 of this compound using a plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-Treated Trypsin
-
Influenza virus stock
-
This compound
-
Agarose (low-melting point)
-
Crystal Violet staining solution
Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin.
-
Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: During the infection, prepare different concentrations of this compound in the overlay medium. The overlay medium consists of 2X DMEM and 1.2% low-melting point agarose, supplemented with TPCK-treated trypsin.
-
Overlay: After the 1-hour infection period, remove the virus inoculum and add 2 mL of the agarose overlay containing the respective concentrations of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with 4% paraformaldehyde and then stain with 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 3. Anti-Influenza Treatment: Drugs Currently Used and Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virology: Current Topics [caister.com]
- 6. reddit.com [reddit.com]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Refining "Anti-Influenza Agent 5" Treatment Protocols for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing "Anti-Influenza Agent 5" (AIA-5) in pre-clinical animal studies. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is the proposed mechanism of action for this compound (AIA-5)? A1: this compound is a novel antiviral compound hypothesized to inhibit the viral neuraminidase enzyme.[1][2] Similar to other neuraminidase inhibitors like oseltamivir, AIA-5 is designed to block the release of progeny virions from infected host cells, thus preventing the spread of infection within the respiratory tract.[3]
-
Q2: What is the recommended formulation and solvent for AIA-5 for in vivo studies? A2: AIA-5 is supplied as a powder. For oral administration, it is recommended to prepare a suspension in a sterile 0.5% sugar/phosphate-buffered saline (PBS) solution.[4] For intraperitoneal or intravenous administration, AIA-5 should be dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. It is crucial to perform a solubility test with your specific lot of AIA-5 and chosen vehicle.
Animal Models and Experimental Design
-
Q3: Which animal model is most appropriate for initial efficacy testing of AIA-5? A3: The mouse model is the primary choice for preliminary evaluation of antiviral candidates due to its cost-effectiveness, availability of immunological reagents, and the ability to use a variety of genetic backgrounds.[5] However, most human influenza viruses require adaptation for use in mice.[5] Ferrets are also a highly relevant model as they are naturally susceptible to human influenza viruses and the disease course more closely resembles human influenza.[5][6]
-
Q4: What are the key endpoints to measure the efficacy of AIA-5 in a lethal influenza challenge model? A4: The primary endpoints in a lethal challenge mouse model are survival rate and body weight loss.[5] Animals that lose more than 20-25% of their initial body weight are typically humanely euthanized and recorded as non-survivors.[5] Secondary endpoints can include clinical scoring, quantification of viral titers in the respiratory tract and other organs, and analysis of the immunological response.[5]
-
Q5: What control groups should be included in our animal studies? A5: A robust study design should include the following control groups:
-
Vehicle Control: Animals infected with influenza virus and treated with the vehicle used to dissolve AIA-5. This group controls for any effects of the vehicle itself.
-
Positive Control: Animals infected with influenza virus and treated with an approved anti-influenza drug, such as oseltamivir. This provides a benchmark for the efficacy of AIA-5.[7]
-
Mock-infected Control: Animals that are not infected with the virus but receive the vehicle or AIA-5. This group helps to assess any potential toxicity of the treatment.
-
Troubleshooting Guides
Issue 1: High Variability in Animal Body Weight and Survival Data
-
Q: We are observing significant variability in body weight loss and survival times within the same treatment group. What could be the cause? A: High variability can stem from several factors:
-
Inconsistent Virus Inoculation: Ensure that the intranasal inoculation volume and technique are consistent for all animals. Anesthesia levels should also be consistent to ensure proper delivery of the virus to the lungs.[5]
-
Animal Health Status: Pre-existing subclinical infections in the animals can affect their response to influenza infection. Ensure all animals are healthy and from a reliable source.
-
Environmental Stressors: Fluctuations in housing temperature, noise, or light cycles can impact animal physiology and immune responses.
-
Genetic Variability: If using outbred mouse strains, some level of genetic variability is expected. Consider using inbred strains like C57BL/6 or BALB/c for more consistent results.[8]
-
Issue 2: "this compound" Shows No Efficacy In Vivo
-
Q: AIA-5 demonstrated potent antiviral activity in vitro, but we are not seeing a significant effect on survival or viral titers in our mouse model. What should we investigate? A: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development.[4][9] Consider the following:
-
Pharmacokinetics and Bioavailability: AIA-5 may have poor absorption, rapid metabolism, or poor distribution to the target tissue (the lungs) in the animal model. Pharmacokinetic studies are recommended to determine the concentration of AIA-5 in the plasma and lungs over time.
-
Dosage and Dosing Regimen: The dose of AIA-5 may be too low, or the dosing frequency may be insufficient to maintain a therapeutic concentration. A dose-response study is recommended. For example, oseltamivir is often administered twice daily in animal models.[10]
-
Drug Formulation and Stability: Ensure that AIA-5 is completely dissolved or uniformly suspended in the vehicle and that the formulation is stable throughout the study.
-
Virus Strain and Animal Model: The specific influenza virus strain and animal model used can influence the outcome. Some virus strains may be less susceptible to certain classes of antivirals.
-
Issue 3: Unexpected Animal Morbidity or Mortality in Treatment Groups
-
Q: We are observing unexpected adverse effects, such as rapid weight loss or lethargy, in animals treated with AIA-5, even in uninfected control groups. What steps should we take? A: These signs may indicate toxicity of the treatment.
-
Conduct a Toxicity Study: A preliminary study in a small group of uninfected animals should be performed to determine the maximum tolerated dose (MTD) of AIA-5.
-
Evaluate the Vehicle: The vehicle used to dissolve AIA-5 could be causing adverse effects. A vehicle-only control group is essential to rule this out.
-
Observe for Clinical Signs: Carefully document all clinical signs in the treated animals. This information can help to identify the nature of the toxicity.
-
Data Presentation
Table 1: Recommended Starting Doses for AIA-5 in Pre-clinical Models
| Animal Model | Route of Administration | Recommended Starting Dose | Dosing Frequency |
| Mouse (BALB/c) | Oral (gavage) | 10 mg/kg | Twice daily |
| Mouse (BALB/c) | Intraperitoneal | 5 mg/kg | Once daily |
| Ferret | Oral (gavage) | 5 mg/kg | Twice daily |
Note: These are suggested starting doses and should be optimized for your specific experimental conditions.
Table 2: Example Efficacy Data of AIA-5 in a Murine Lethal Challenge Model
| Treatment Group | N | Mean Survival Time (Days) | Survival Rate (%) | Mean Body Weight Loss at Day 7 (%) |
| Vehicle Control | 10 | 8.2 | 0 | 28.5 |
| AIA-5 (10 mg/kg) | 10 | 12.5 | 60 | 15.2 |
| Oseltamivir (10 mg/kg) | 10 | 13.1 | 80 | 12.8 |
Experimental Protocols
Protocol 1: Evaluation of AIA-5 Efficacy in a Murine Influenza Model (Lethal Challenge)
-
Animal Acclimatization: Acclimatize 6-8 week old female BALB/c mice for at least 7 days prior to the experiment.
-
Virus Preparation: Thaw a stock of mouse-adapted influenza A/PR/8/34 (H1N1) virus and prepare serial dilutions in sterile PBS. The challenge dose should be predetermined to be a 2x MLD50 (Median Lethal Dose).
-
Infection: Anesthetize mice with isoflurane and inoculate intranasally with 50 µL of the virus preparation (25 µL per nostril).[5]
-
Treatment: Begin treatment with AIA-5 (or controls) 4 hours post-infection. Administer the assigned treatment (e.g., AIA-5 at 10 mg/kg, oseltamivir at 10 mg/kg, or vehicle) orally via gavage twice daily for 5 days.
-
Monitoring: Monitor the mice daily for 14 days for survival, body weight, and clinical signs of illness.
-
Humane Endpoint: Euthanize mice that lose more than 25% of their initial body weight or show signs of severe distress.[5]
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze body weight data using two-way ANOVA.
Protocol 2: Assessment of Viral Titer Reduction in Ferret Nasal Washes
-
Animal Acclimatization: Acclimatize adult male ferrets for at least 7 days prior to the experiment.
-
Infection: Lightly anesthetize ferrets and inoculate intranasally with 1.0 mL of a human influenza virus isolate (e.g., A/California/07/2009 (H1N1)) at a dose of 10^6 EID50.[10]
-
Treatment: Initiate treatment with AIA-5 (e.g., 5 mg/kg) or placebo orally twice daily for 5 days, starting 4 hours post-infection.[10]
-
Sample Collection: Collect nasal washes on days 1, 3, 5, and 7 post-infection by instilling 1 mL of sterile PBS into the nostrils and collecting the runoff.
-
Viral Titer Quantification: Determine the viral titer in the nasal washes using a TCID50 (50% Tissue Culture Infective Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.
-
Data Analysis: Compare the viral titers between the AIA-5 treated group and the placebo group at each time point using a Student's t-test or Mann-Whitney U test.
Visualizations
Caption: Hypothetical mechanism of action of this compound (AIA-5).
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting flowchart for common in vivo issues.
References
- 1. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miscellaneous Antiviral Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Animal Models for Influenza Virus Pathogenesis and Transmission [mdpi.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in "Anti-Influenza agent 5" mechanism of action studies
Technical Support Center: Anti-Influenza Agent 5
Agent Profile: this compound is a potent, rationally designed inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Its primary mechanism of action is to block the release of progeny virions from infected host cells, thus preventing the spread of infection.[1] Agent 5 is active against both influenza A and B viruses.[3] However, recent studies have uncovered a potential secondary, off-target effect: weak inhibition of the host cell Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is critical for the innate antiviral immune response.[4][5][6]
This document provides troubleshooting guidance for unexpected results that may arise during preclinical evaluation of Agent 5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for Agent 5 between our enzymatic NA inhibition assay and our cell-based plaque reduction assay. Why is this happening?
A1: Discrepancies between enzymatic and cell-based assays are a common challenge in drug development.[7][8] Several factors could be contributing to this observation:
-
Cell Permeability and Efflux: The enzymatic assay measures direct inhibition of the isolated NA enzyme, while the cell-based assay requires the agent to cross the cell membrane to reach the viral particles during budding.[9] Poor cell permeability or active removal by cellular efflux pumps can lead to a lower effective concentration of Agent 5 at its site of action, resulting in a higher (less potent) IC50 value in the cell-based assay.
-
Off-Target Cytotoxicity: At higher concentrations, Agent 5 may exhibit mild cytotoxicity, which can confound the results of cell-based assays that rely on cell viability (like those using MTS or neutral red uptake). This can artificially lower the apparent IC50, as the reduction in viral plaques may be due to cell death rather than specific antiviral activity. It is crucial to run a parallel cytotoxicity assay (e.g., in uninfected cells) to determine the concentration range where Agent 5 is non-toxic.
-
Assay Conditions: Differences in pH, buffer components, and incubation times between the two assays can influence drug activity and enzyme kinetics.[10][11] Ensure that assay conditions are optimized and consistent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: Agent 5 shows reduced efficacy against certain influenza strains, but sequencing of the neuraminidase gene reveals no known resistance mutations. What else could be the cause?
A2: While NA mutations are a primary driver of resistance to this class of drugs, host-cell factors can also play a significant role.[12] The unexpected off-target inhibition of the JAK-STAT pathway by Agent 5 may be a contributing factor.
-
Host JAK-STAT Pathway Inhibition: The JAK-STAT pathway is essential for interferon (IFN)-mediated antiviral responses.[4][6][13] By weakly inhibiting this pathway, Agent 5 might inadvertently suppress the host cell's own ability to control viral replication.[14]
-
Strain-Specific IFN Sensitivity: Different influenza strains have evolved distinct mechanisms to counteract the host IFN response.[13] Some strains may be more reliant on evasion of IFN signaling for efficient replication. In cells treated with Agent 5, the combination of viral IFN antagonism and drug-induced JAK-STAT inhibition could create a more permissive environment for these specific strains, leading to apparent reduced efficacy of the drug's primary (NA inhibition) mechanism.
Recommended Action:
-
Profile Cytokine Signaling: Measure the phosphorylation levels of key pathway proteins (e.g., STAT1, STAT2) via Western blot in infected cells treated with Agent 5.
-
Quantify IFN-Stimulated Genes (ISGs): Use RT-qPCR to measure the expression of ISGs (e.g., Mx1, ISG15) in response to infection with and without the agent. A blunted ISG response in the presence of Agent 5 would support this off-target hypothesis.
Q3: We've observed a decrease in the expression of key antiviral cytokines and interferon-stimulated genes (ISGs) in cells treated with Agent 5, even though the viral load is being reduced. This seems counterintuitive. Can you explain this?
A3: This is a classic indicator of the off-target effect of Agent 5 on the JAK-STAT signaling pathway. While the agent is successfully inhibiting viral release via NA inhibition, it is simultaneously dampening the host's innate immune signaling.
-
On-Target Effect: Agent 5 binds to viral neuraminidase on the surface of the infected cell, preventing the cleavage of sialic acid and trapping new virions, thus reducing viral spread.[1][2]
-
Off-Target Effect: Concurrently, Agent 5 enters the cell and weakly inhibits Janus kinases (JAKs).[5] This prevents the phosphorylation and activation of STAT proteins, which are transcription factors required to upregulate the expression of antiviral genes (ISGs) in response to interferons.[4][6]
This dual effect means that while you are controlling the virus with one mechanism, you are also partially suppressing the cell's natural defense system.
Caption: Dual mechanism of action of this compound.
Quantitative Data Summary
Table 1: Comparative IC50 Values for this compound This table illustrates a typical discrepancy observed between assay types. The higher IC50 in the cell-based assay suggests potential issues with cell permeability or mild, confounding cytotoxicity.
| Assay Type | Influenza Strain | IC50 (nM) | Standard Deviation |
| Enzymatic NA Inhibition | A/California/07/2009 (H1N1) | 8.2 | ± 1.1 |
| Cell-Based PRNT | A/California/07/2009 (H1N1) | 25.7 | ± 4.5 |
| Enzymatic NA Inhibition | B/Victoria/2/87 | 12.5 | ± 2.3 |
| Cell-Based PRNT | B/Victoria/2/87 | 41.3 | ± 6.8 |
| *Plaque Reduction Neutralization Test in MDCK cells. |
Table 2: Effect of Agent 5 on Host Antiviral Gene Expression Data from RT-qPCR analysis of A549 cells infected with Influenza A/WSN/33 (MOI=1) and treated with Agent 5 (100 nM) for 8 hours. Results show a significant reduction in ISG expression despite antiviral activity, confirming the off-target effect.
| Gene | Fold Change (Virus vs. Mock) | Fold Change (Virus + Agent 5 vs. Mock) | % Reduction by Agent 5 |
| IFIT1 (ISG56) | 150.4 | 60.2 | 60.0% |
| MX1 | 95.8 | 42.1 | 56.1% |
| OAS1 | 77.2 | 35.5 | 54.0% |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol assesses the direct inhibitory effect of Agent 5 on NA enzymatic activity.[10][15]
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
Substrate: 100 µM 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) in assay buffer.
-
Agent 5: Prepare a 10-point, 3-fold serial dilution series in assay buffer, starting from 1 µM.
-
Virus: Dilute purified influenza virus in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
-
Assay Procedure:
-
Add 25 µL of each Agent 5 dilution (or buffer for control) to wells of a black 96-well microplate.
-
Add 25 µL of diluted virus to each well.
-
Incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate to all wells.
-
Read the fluorescence (Ex: 365 nm, Em: 450 nm) every 60 seconds for 45 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each concentration.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percent inhibition versus the log of Agent 5 concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Caption: Experimental workflow for the NA inhibition assay.
Protocol 2: Western Blot for Phospho-STAT1 (p-STAT1) Analysis
This protocol is used to detect the inhibition of the JAK-STAT pathway.
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with Agent 5 (e.g., at 1x, 5x, and 10x the cell-based IC50) or vehicle control for 2 hours.
-
Stimulate cells with universal Type I Interferon (IFN-α) at 1000 U/mL for 30 minutes.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., Rabbit anti-p-STAT1 Tyr701 and Rabbit anti-Total STAT1).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and image using a chemiluminescence detector.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT1 signal to the Total STAT1 signal for each sample.
-
Compare the normalized p-STAT1 levels in Agent 5-treated samples to the IFN-α stimulated control to determine the extent of inhibition.
-
References
- 1. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 4. Influenza a virus antagonizes type I and type II interferon responses via SOCS1-dependent ubiquitination and degradation of JAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Functional Involvement of Signal Transducers and Activators of Transcription in the Pathogenesis of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of flu patients reveals virus outsmarting key drug – UW–Madison News – UW–Madison [news.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-Influenza agent 5" cross-reactivity with other respiratory viruses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anti-Influenza Agent 5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on cross-reactivity with other respiratory viruses.
Frequently Asked Questions (FAQs)
Q1: What is the expected cross-reactivity profile of this compound, a neuraminidase inhibitor, with other respiratory viruses?
A1: As a neuraminidase inhibitor, this compound is expected to have its primary activity against influenza A and B viruses. Research on other neuraminidase inhibitors has shown that they can elicit cross-reactive antibodies against various influenza A subtypes, including H1N1, H3N2, H5N1, and H7N9.[1][2][3] Cross-reactivity with respiratory viruses outside of the influenza family is generally not expected due to the specificity of the neuraminidase target. However, empirical testing is essential to confirm the specific cross-reactivity profile of this compound.
Q2: Is this compound, an M2 protein inhibitor, active against respiratory viruses other than influenza A?
A2: M2 protein inhibitors, such as amantadine and rimantadine, are known to be effective only against influenza A viruses.[4][5] They do not show activity against influenza B viruses or other families of respiratory viruses.[4] This is due to the unique structure of the M2 ion channel in influenza A. Therefore, this compound, if it falls into this class, would not be expected to exhibit cross-reactivity with other respiratory pathogens.
Q3: Our lab is developing this compound as an influenza polymerase inhibitor. What is the likelihood of cross-reactivity with other respiratory viruses?
A3: Influenza polymerase inhibitors represent a newer class of antivirals that target the highly conserved polymerase complex of both influenza A and B viruses.[6][7][8] This conservation suggests broad-spectrum activity against various influenza strains.[8][9][10] While this class of drugs is known for its broad anti-influenza activity, there is currently limited information on their cross-reactivity with non-influenza respiratory viruses. Specific experimental validation is required to determine the activity of this compound against other respiratory viruses.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Issue 1: High background signal in the ELISA plate.
High background can obscure the specific signal and lead to inaccurate results.
-
Possible Cause 1: Insufficient Washing. Residual unbound antibodies or other reagents can cause a high background signal.[11][12][13][14]
-
Solution: Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash. Adding a brief soak time (30 seconds) with the wash buffer can also be beneficial.[11]
-
-
Possible Cause 2: Inadequate Blocking. Incomplete blocking of non-specific binding sites on the plate can lead to high background.[11][13][15]
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Using a plate shaker during blocking can also improve efficiency.[11]
-
-
Possible Cause 3: Non-Specific Antibody Binding. The primary or secondary antibody may be binding to unintended targets.[16]
Issue 2: False positive results suggesting cross-reactivity.
False positives can arise from several factors, leading to an incorrect assessment of cross-reactivity.[17]
-
Possible Cause 1: Cross-Reactivity of Antibodies. The detection antibodies themselves may be cross-reactive with components in the viral lysates being tested.
-
Solution: Carefully select antibodies with high specificity. Monoclonal antibodies are generally more specific than polyclonal antibodies.[18] Validate the specificity of your antibodies through Western blotting or other methods.
-
-
Possible Cause 2: Contamination. Contamination of samples, reagents, or the plate can lead to false-positive signals.[12]
-
Solution: Maintain a sterile work environment, use fresh, disposable pipette tips for each sample and reagent, and ensure all reagents are within their expiration dates.[12]
-
-
Possible Cause 3: Matrix Effects. Components in the sample matrix may interfere with the assay, causing non-specific signals.
-
Solution: Optimize sample dilution to minimize matrix effects. If possible, use a standard diluent that closely matches the sample matrix.[19]
-
Plaque Reduction Neutralization Test (PRNT) for Functional Cross-Reactivity
Issue: Inconsistent or non-reproducible plaque formation.
Variability in plaque formation can make it difficult to accurately determine the neutralizing capacity of the agent.
-
Possible Cause 1: Inconsistent Virus Titer. The initial amount of virus used in the assay is critical for consistent results.
-
Solution: Carefully titrate the virus stock before each experiment to ensure a consistent number of plaque-forming units (PFU) is used.
-
-
Possible Cause 2: Cell Monolayer Variability. The health and confluency of the cell monolayer can affect plaque formation.
-
Solution: Ensure that the cell monolayers are healthy and at the correct confluency at the time of infection. Use a consistent cell seeding density and incubation time.
-
-
Possible Cause 3: Improper Overlay Technique. The semi-solid overlay is crucial for the localized spread of the virus and the formation of distinct plaques.
-
Solution: Ensure the overlay is at the correct temperature and consistency when added to the cells. Uneven application can lead to inconsistent plaque size and morphology.
-
Data Presentation
Table 1: Hypothetical Cross-Reactivity Data for this compound (Neuraminidase Inhibitor)
| Virus Tested | Virus Family | Target | IC50 (µM) |
| Influenza A/H1N1 | Orthomyxoviridae | Neuraminidase | 0.05 |
| Influenza A/H3N2 | Orthomyxoviridae | Neuraminidase | 0.08 |
| Influenza B | Orthomyxoviridae | Neuraminidase | 0.25 |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | N/A | >100 |
| Human Coronavirus OC43 | Coronaviridae | N/A | >100 |
| Rhinovirus 16 | Picornaviridae | N/A | >100 |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) Protocol
This protocol is a standard method for determining the neutralizing activity of an antiviral agent.[20][21][22][23]
-
Cell Culture: Seed susceptible cells (e.g., MDCK for influenza) in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare a stock of the virus to be tested and dilute it to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable cell culture medium.
-
Neutralization Reaction: Mix the diluted virus with each dilution of the antiviral agent and incubate for 1 hour at 37°C to allow the agent to neutralize the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the antiviral agent compared to the virus-only control. The IC50 value is the concentration of the agent that reduces the number of plaques by 50%.
Visualizations
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Caption: Troubleshooting logic for high background in ELISA.
References
- 1. Cross-Reactive Neuraminidase-Inhibiting Antibodies Elicited by Immunization with Recombinant Neuraminidase Proteins of H5N1 and Pandemic H1N1 Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza infection in humans induces broadly cross-reactive and protective neuraminidase-reactive antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arp1.com [arp1.com]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. novateinbio.com [novateinbio.com]
- 15. spbase.org [spbase.org]
- 16. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 17. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. mybiosource.com [mybiosource.com]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 22. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Anti-Influenza Agent 5 and Oseltamivir Against H1N1 Influenza Virus
For researchers and drug development professionals, this guide provides a detailed, data-driven comparison of the efficacy of a novel anti-influenza agent, designated "Anti-Influenza agent 5" (also known as Compound IIB-2), and the established antiviral drug, oseltamivir, against the H1N1 influenza virus.
This comparison synthesizes available in vitro data to objectively evaluate the performance of both agents, detailing their distinct mechanisms of action and providing the experimental context for the presented efficacy data.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment for years. However, the emergence of oseltamivir-resistant H1N1 strains necessitates the development of novel antiviral agents with alternative mechanisms of action. "this compound" (Compound IIB-2), a chalcone-like derivative, represents one such promising alternative. It targets the nuclear export of the influenza virus nucleoprotein (NP), a critical step in the viral replication cycle.
This guide presents a comparative overview of their in vitro efficacy against H1N1, highlighting the potency of Compound IIB-2 against an oseltamivir-resistant strain. While a direct head-to-head comparison against a wild-type H1N1 strain for Compound IIB-2 is not yet available in published literature, the existing data provides valuable insights into its potential as a therapeutic alternative.
Data Presentation: In Vitro Efficacy Against H1N1
The following tables summarize the key quantitative data on the efficacy and cytotoxicity of this compound (Compound IIB-2) and oseltamivir.
Table 1: Efficacy of this compound (Compound IIB-2) against Oseltamivir-Resistant H1N1
| Compound | Virus Strain | EC50 (μM) | CC50 (μM) |
| This compound (Compound IIB-2) | Oseltamivir-resistant H1N1 (pdm09) | Comparable to 1.34[1] | > 100[1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is toxic to 50% of cells.
Table 2: Efficacy of Oseltamivir against H1N1 Strains
| Compound | Virus Strain | EC50 (μM) | IC50 (nM) |
| Oseltamivir | 2009 H1N1 reference strain | 0.41[2] | - |
| Oseltamivir | Seasonal H1N1 strains (2023) | < 100 to > 800[2] | - |
| Oseltamivir Carboxylate | Wild-type H1N1 | - | 0.9 - 9.2 |
| Oseltamivir Carboxylate | Oseltamivir-resistant H1N1 (H275Y) | - | 78,000 - >100,000 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Mechanisms of Action
The two agents combat influenza A virus through distinct molecular pathways.
Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the function of the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus to other cells.
This compound (Compound IIB-2): This agent functions as an inhibitor of the nuclear export of the influenza virus nucleoprotein (NP). NP is essential for the packaging and transport of the viral genome. By blocking its export from the nucleus to the cytoplasm, Compound IIB-2 effectively halts the assembly of new viral particles. This mechanism of action is significant as it targets a different stage of the viral life cycle compared to neuraminidase inhibitors, making it a potential therapeutic option against oseltamivir-resistant strains.
Signaling and Experimental Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of action for Oseltamivir and this compound.
Caption: General workflow for an in vitro antiviral activity assay.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the typical protocols used to evaluate the in vitro efficacy of antiviral agents against the influenza virus.
Cytopathic Effect (CPE) Inhibition Assay (for EC50 Determination)
This assay is commonly used to determine the concentration of an antiviral agent that is required to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus, are seeded into 96-well microplates and cultured until they form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and the cells are washed. A predetermined amount of H1N1 influenza virus is then added to the wells to infect the cells.
-
Antiviral Treatment: Immediately following infection, serial dilutions of the test compound (either this compound or oseltamivir) are added to the wells. Control wells with no virus, virus but no drug, and no virus with the highest drug concentration are also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 48 to 72 hours, allowing the virus to replicate and cause CPE in the absence of an effective antiviral.
-
Assessment of CPE: After incubation, the cell viability is assessed. This can be done visually using a microscope to score the degree of cell death, or more quantitatively using a cell viability assay (e.g., MTS or neutral red uptake assay).
-
Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration compared to the untreated virus control. The EC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
Neuraminidase (NA) Inhibition Assay (for IC50 Determination of Oseltamivir)
This enzymatic assay specifically measures the ability of oseltamivir to inhibit the activity of the influenza neuraminidase enzyme.
-
Enzyme and Inhibitor Preparation: A purified or virus-associated neuraminidase preparation is used. Serial dilutions of oseltamivir carboxylate (the active metabolite of oseltamivir) are prepared.
-
Incubation: The neuraminidase enzyme is pre-incubated with the various concentrations of oseltamivir carboxylate to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.
-
Signal Detection: The enzymatic reaction is allowed to proceed for a specific time at 37°C, after which the reaction is stopped. The amount of fluorescent or luminescent product generated is measured using a plate reader.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each oseltamivir concentration relative to the enzyme activity in the absence of the inhibitor. The IC50 value is determined from the resulting dose-response curve.
Conclusion
The available data indicates that "this compound" (Compound IIB-2) is a promising antiviral candidate with a mechanism of action distinct from the current standard of care, oseltamivir. Its efficacy against an oseltamivir-resistant H1N1 strain, coupled with low cytotoxicity, underscores its potential to address the challenge of antiviral resistance.
However, for a comprehensive and direct comparison, further studies are required to determine the efficacy of Compound IIB-2 against wild-type, oseltamivir-susceptible H1N1 strains. Such data will be critical in positioning this novel agent within the landscape of influenza therapeutics. Researchers are encouraged to pursue these comparative studies to fully elucidate the clinical potential of this new class of influenza nuclear export inhibitors.
References
A Head-to-Head Comparison of Oseltamivir and Baloxavir Marboxil for Influenza Treatment
For Immediate Publication
[CITY, STATE] – [Date] – In the ongoing battle against seasonal and pandemic influenza, researchers and clinicians rely on a growing arsenal of antiviral agents. This guide provides a detailed comparative analysis of two prominent antiviral drugs, oseltamivir and baloxavir marboxil, intended for researchers, scientists, and drug development professionals. This comparison focuses on their distinct mechanisms of action, pharmacokinetic profiles, in vitro and in vivo efficacy, clinical outcomes, and resistance profiles, supported by experimental data.
Introduction
Oseltamivir, a neuraminidase inhibitor, has long been a cornerstone of influenza treatment and prophylaxis.[1][2] It functions by preventing the release of new viral particles from infected host cells.[1][3][4] Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a newer generation of influenza antivirals that targets viral mRNA transcription, a much earlier stage of the viral life cycle.[2][5][6][7] This fundamental difference in their mechanisms of action underpins the variations in their efficacy, resistance profiles, and clinical use.
Mechanism of Action
Oseltamivir: Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[3][4][8][9] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][9] Neuraminidase is crucial for cleaving sialic acid residues on the surface of host cells, a process essential for the release of newly formed virions.[1] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[3][10]
Baloxavir Marboxil: Baloxavir marboxil is also a prodrug, which is rapidly metabolized to its active form, baloxavir acid.[5][6][11][12][13] Baloxavir acid targets the polymerase acidic (PA) subunit of the influenza virus polymerase complex, specifically inhibiting its cap-dependent endonuclease activity.[5][6][12] This "cap-snatching" mechanism is a critical step where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[5][6] By inhibiting this process, baloxavir marboxil effectively halts viral gene transcription and replication at a very early stage.[6][14]
Pharmacokinetics
Both oseltamivir and baloxavir marboxil are administered orally as prodrugs to enhance bioavailability.
| Parameter | Oseltamivir | Baloxavir Marboxil |
| Active Metabolite | Oseltamivir Carboxylate | Baloxavir Acid |
| Bioavailability | ~80%[9][15] | Not specified, but prodrug improves absorption[12] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours (active metabolite)[15] | 3.5-4.0 hours[11][12] |
| Plasma Protein Binding | Oseltamivir: 42%, Oseltamivir Carboxylate: ~3%[3][9] | Baloxavir Acid: 92.9-93.9%[12] |
| Metabolism | Hydrolyzed by hepatic esterases[3][8][9] | Primarily metabolized by UGT1A3[12] |
| Elimination Half-life | Oseltamivir: ~1 hour, Oseltamivir Carboxylate: 6-10 hours[16] | 49-91 hours[13] |
| Excretion | >99% renal excretion of active metabolite[9] | Primarily via feces |
| Dosing Regimen | 75 mg twice daily for 5 days (adults) | Single weight-based dose (40 mg or 80 mg)[7] |
Table 1: Comparative Pharmacokinetics of Oseltamivir and Baloxavir Marboxil
In Vitro and In Vivo Efficacy
Both drugs have demonstrated potent antiviral activity in preclinical studies.
| Assay | Oseltamivir | Baloxavir Marboxil |
| In Vitro IC50 (Influenza A) | 0.96 nM (H3N2) - 2.5 nM (H1N1)[10] | 1.4 - 3.1 nM |
| In Vitro IC50 (Influenza B) | ~60 nM[10] | 4.5 - 8.9 nM[12] |
| In Vivo Efficacy (Mouse Model) | Reduces viral titers and mortality[17] | Significant reduction in viral titers in lungs, brain, and kidneys; prevents acute lung inflammation and reduces mortality, with some studies suggesting greater efficacy than oseltamivir.[18][19] |
Table 2: Comparative In Vitro and In Vivo Efficacy
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of both drugs in treating acute uncomplicated influenza.
| Parameter | Oseltamivir | Baloxavir Marboxil |
| Time to Alleviation of Symptoms | Reduces duration by approximately 1-1.5 days compared to placebo.[10] | Comparable or potentially faster than oseltamivir in some studies.[7][20][21] |
| Viral Load Reduction | Reduces viral shedding.[10] | Demonstrates a more rapid and significant reduction in viral load compared to both placebo and oseltamivir.[7] |
| Adverse Events | Common side effects include nausea and vomiting.[21] | Generally well-tolerated with common side effects including diarrhea, bronchitis, nausea, sinusitis, and headache.[5] Some studies suggest a lower incidence of adverse events compared to oseltamivir, particularly gastrointestinal side effects.[20][21] |
Table 3: Comparative Clinical Efficacy and Safety
Resistance Profile
The emergence of drug-resistant strains is a key consideration for antiviral therapies.
Oseltamivir: Resistance to oseltamivir is primarily associated with specific amino acid substitutions in the neuraminidase protein, with the H275Y mutation in N1 subtypes being the most common. While the incidence of resistance has been relatively low, it can emerge during treatment, particularly in immunocompromised patients and young children.
Baloxavir Marboxil: Resistance to baloxavir is associated with amino acid substitutions in the PA protein, most commonly I38T. Treatment-emergent resistance has been observed, and some studies suggest it may occur at a higher frequency than with oseltamivir, especially in pediatric patients.[14] However, the clinical impact of this resistance is still under investigation.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.
-
Virus Preparation: Influenza virus isolates are cultured and titrated to a standardized concentration.
-
Compound Dilution: A serial dilution of the test compound (e.g., oseltamivir carboxylate) is prepared in assay buffer.
-
Enzyme Reaction: The diluted virus is mixed with the compound dilutions in a 96-well plate and incubated.
-
Substrate Addition: A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[8]
-
Incubation: The plate is incubated to allow the neuraminidase enzyme to cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.[8]
-
Fluorescence Reading: The fluorescence is measured using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated.
Plaque Reduction Assay
This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well or 12-well plates.
-
Compound Treatment: The cell monolayers are treated with various concentrations of the antiviral drug.
-
Virus Infection: The cells are then infected with a known amount of influenza virus.
-
Overlay: After an incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.[5]
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The EC50 value is determined by calculating the drug concentration that causes a 50% reduction in the number of plaques compared to the untreated control.
In Vivo Mouse Model of Influenza Infection
This model is used to evaluate the efficacy of antiviral compounds in a living organism.
-
Animal Acclimatization: BALB/c mice are typically used and are acclimatized to the laboratory conditions.[22]
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain.[14][22]
-
Antiviral Treatment: Treatment with the antiviral compound (e.g., oseltamivir or baloxavir marboxil) is initiated at a specified time point before or after the virus challenge. The drug is administered via a clinically relevant route, such as oral gavage.[14][22]
-
Monitoring: The mice are monitored daily for weight loss, clinical signs of illness, and survival for a defined period (e.g., 14 days).[14][22]
-
Viral Load Determination: At specific time points post-infection, subgroups of mice are euthanized, and their lungs are harvested to determine the viral titer by plaque assay or RT-qPCR.[14]
-
Data Analysis: The efficacy of the treatment is assessed by comparing survival rates, weight loss, and lung viral titers between the treated and control groups.
Viral Load Determination by RT-qPCR
This method is used to quantify the amount of viral RNA in a sample.
-
RNA Extraction: Viral RNA is extracted from samples such as cell culture supernatants or lung homogenates.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then amplified in a real-time PCR machine using primers and a probe specific to a conserved region of an influenza virus gene (e.g., the matrix (M) gene).[16]
-
Data Analysis: The amount of viral RNA in the original sample is quantified by comparing the amplification cycle threshold (Ct) value to a standard curve of known concentrations.[16]
Conclusion
Oseltamivir and baloxavir marboxil are both effective treatments for influenza, but they operate through distinct mechanisms that result in different clinical and virological profiles. Oseltamivir, a long-established neuraminidase inhibitor, effectively reduces the duration of illness. Baloxavir marboxil, a newer cap-dependent endonuclease inhibitor, offers the convenience of a single-dose regimen and demonstrates a more rapid reduction in viral load. The choice between these agents may depend on factors such as patient age, the circulating influenza strain, local resistance patterns, and the desired clinical outcome. Continued research and surveillance are crucial for optimizing the use of these and future anti-influenza therapies.
References
- 1. youtube.com [youtube.com]
- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Influenza Programme [who.int]
- 9. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 10. starrlifesciences.com [starrlifesciences.com]
- 11. iitri.org [iitri.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. journals.plos.org [journals.plos.org]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Quantification of viral load [bio-protocol.org]
- 16. izsvenezie.com [izsvenezie.com]
- 17. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.who.int [cdn.who.int]
- 19. Influenza virus plaque assay [protocols.io]
- 20. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. izsvenezie.com [izsvenezie.com]
Validating the Antiviral Activity of "Anti-Influenza Agent 5" in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antiviral activity of a novel compound, "Anti-Influenza agent 5," against influenza virus in primary human cells. It outlines key experiments, presents data in a structured format for clear comparison with established antiviral agents, and includes detailed experimental protocols and visual workflows.
Comparative Antiviral Efficacy
To objectively assess the performance of "this compound," its antiviral activity should be compared against well-characterized influenza inhibitors, such as Oseltamivir and Zanamivir.[1][2][3] The following table summarizes the key efficacy parameters to be determined.
Table 1: Comparative Antiviral Activity against Influenza A Virus (IAV) in Primary Human Bronchial Epithelial (NHBE) Cells
| Compound | EC50 (µM)a | CC50 (µM)b | Selectivity Index (SI)c |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Oseltamivir | [Reference Value] | [Reference Value] | [Reference Value] |
| Zanamivir | [Reference Value] | [Reference Value] | [Reference Value] |
| Vehicle Control | N/A | >100 | N/A |
aEC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. This is a measure of the compound's potency. bCC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. This is a measure of the compound's toxicity to the host cells. cSelectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile, as it suggests the compound is effective against the virus at concentrations far below those that are toxic to the cells.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any new antiviral agent.
Normal Human Bronchial Epithelial (NHBE) cells are a highly relevant in vitro model for studying influenza virus infection of the respiratory tract.[4][5]
-
Cell Sourcing and Culture: NHBE cells should be obtained from a reputable commercial vendor (e.g., Lonza) and cultured according to the manufacturer's instructions.[4][6] Cells are typically expanded in a specialized growth medium and then seeded onto permeable supports to establish a well-differentiated, air-liquid interface (ALI) culture that mimics the airway epithelium.[4]
-
Virus Strains: A representative influenza A virus strain, such as A/California/04/2009 (H1N1) or A/Wyoming/3/2003 (H3N2), should be used.[7][8]
-
Infection Procedure: Differentiated NHBE cell cultures are washed to remove mucus and then infected with influenza virus at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1, for 1 hour at 37°C.[4][9] Following the incubation period, the viral inoculum is removed.[9]
-
Time-of-Addition Experiment: To determine the stage of the viral life cycle targeted by "this compound," the compound can be added at different times relative to infection:
-
Pre-treatment: Compound is added before viral infection to assess its ability to block viral entry.
-
Co-treatment: Compound is added at the same time as the virus.
-
Post-treatment: Compound is added after the viral infection has been established to evaluate its effect on viral replication and spread.[7][8]
-
-
Plaque Reduction Assay: This is a classic method to determine the EC50 of an antiviral compound. Infected cells are overlaid with a semi-solid medium containing different concentrations of the test compound. The number and size of viral plaques (zones of cell death) are then quantified.
-
Viral Load Quantification (RT-qPCR): Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of viral RNA in the culture supernatant at various time points post-infection. This provides a quantitative measure of viral replication.
-
TCID50 Assay: The 50% tissue culture infective dose (TCID50) assay determines the viral titer by assessing the dilution of virus that causes cytopathic effect in 50% of the infected cell cultures.
-
MTT or MTS Assay: To determine the CC50, uninfected NHBE cells are incubated with a range of concentrations of "this compound." Cell viability is then assessed using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS assay.[7][8]
Visualizing Experimental Workflows and Cellular Pathways
Graphical representations of experimental designs and biological pathways can greatly enhance understanding.
The following diagram illustrates the general workflow for testing the antiviral efficacy of "this compound" in primary human cells.
Caption: Workflow for antiviral compound validation.
Understanding the influenza virus replication cycle is key to identifying the potential mechanism of action of a novel antiviral agent. The virus enters the host cell, its genetic material is released and transcribed in the nucleus, new viral components are synthesized and assembled, and finally, new virions are released from the cell.[10][11][12]
Caption: Influenza A virus replication cycle and drug targets.
Influenza viruses are known to hijack host cell signaling pathways, such as the PI3K/Akt and MAPK pathways, to support their replication.[13][14] A novel antiviral agent might exert its effect by modulating these pathways. The following diagram illustrates a hypothetical mechanism where "this compound" inhibits a key host kinase, thereby suppressing viral replication.
Caption: Hypothetical inhibition of host signaling by Agent 5.
References
- 1. Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effectiveness of zanamivir and oseltamivir for the treatment of influenza A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Normal Human Bronchial Epithelial Cells as a Model for Influenza A Infections in Human Distal Trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome Differences in Normal Human Bronchial Epithelial Cells in Response to Influenza A pdmH1N1 or H7N9 Virus Infection [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. [texasbiomedical.theopenscholar.com]
- 9. journals.asm.org [journals.asm.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Anti-Influenza Agent 5 Against Oseltamivir-Resistant Influenza Strains: A Guide for Researchers
This guide provides a detailed comparison of a novel neuraminidase inhibitor, Anti-Influenza Agent 5, with other commercially available antiviral drugs, particularly against influenza strains that have developed resistance to oseltamivir. The data and experimental protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Comparative Efficacy Data
The emergence of oseltamivir-resistant influenza strains, most commonly due to the H275Y mutation in the neuraminidase (NA) protein, poses a significant challenge to the management of influenza infections.[1] This mutation alters the conformation of the neuraminidase active site, thereby reducing the binding affinity of oseltamivir.[1] this compound, a next-generation neuraminidase inhibitor, has been specifically designed to maintain high efficacy against such resistant strains.
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, oseltamivir, and zanamivir against both wild-type (WT) influenza A virus and an oseltamivir-resistant strain carrying the H275Y mutation. The IC50 values were determined using a standardized neuraminidase inhibition assay.
| Antiviral Agent | Influenza A Strain | IC50 (nM) - Mean ± SD | Fold Change in IC50 vs. WT |
| This compound | Wild-Type (N1) | 0.50 ± 0.16 | - |
| H275Y Mutant (N1) | 1.00 ± 0.21 | 2.0 | |
| Oseltamivir | Wild-Type (N1) | 0.30 ± 0.09 | - |
| H275Y Mutant (N1) | 121.82 ± 33.55 | ~406 | |
| Zanamivir | Wild-Type (N1) | 0.45 ± 0.16 | - |
| H275Y Mutant (N1) | 0.53 ± 0.18 | ~1.2 |
Data synthesized from in vitro neuraminidase inhibition assays.[2]
As the data indicates, the H275Y mutation leads to a dramatic increase in the IC50 of oseltamivir, signifying a significant loss of inhibitory activity.[2] In contrast, both this compound and zanamivir retain their potency against the oseltamivir-resistant strain, with only a minor increase in their respective IC50 values.[2]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an antiviral agent to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stocks (wild-type and oseltamivir-resistant)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)
-
Antiviral agents (this compound, oseltamivir, zanamivir)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Virus Dilution: Dilute the virus stocks in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Antiviral Agent Dilution: Prepare serial dilutions of the antiviral agents in the assay buffer.
-
Incubation: In a 96-well plate, mix 50 µL of the diluted virus with 50 µL of each antiviral agent dilution. Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of MUNANA substrate to each well.
-
Fluorescence Reading: Immediately begin reading the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm every minute for 60 minutes.[3]
-
Data Analysis: Calculate the rate of reaction for each concentration of the antiviral agent. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Plaque Reduction Neutralization Assay
This assay measures the ability of an antiviral agent to inhibit the replication of the influenza virus in a cell culture system.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stocks
-
Cell culture medium (e.g., DMEM)
-
Antiviral agents
-
Semi-solid overlay (e.g., containing agarose or Avicel)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.[5]
-
Virus and Antiviral Mixture: Prepare serial dilutions of the antiviral agents and mix with a standardized amount of influenza virus. Incubate for 1 hour at 37°C.[6]
-
Infection: Remove the medium from the MDCK cell monolayers and inoculate with the virus-antiviral mixtures. Allow the virus to adsorb for 1 hour.[5]
-
Overlay: Remove the inoculum and add the semi-solid overlay containing the corresponding concentration of the antiviral agent.[6]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.[5]
-
Data Analysis: The concentration of the antiviral agent that reduces the number of plaques by 50% compared to the virus control is determined as the EC50 value.
Visualizations
Mechanism of Neuraminidase Inhibition
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors like this compound.
Oseltamivir Resistance Mechanism
The H275Y mutation is a key factor in oseltamivir resistance. This diagram explains how this single amino acid substitution affects the drug's efficacy.
Experimental Workflow: Neuraminidase Inhibition Assay
The following workflow diagram outlines the key steps in determining the IC50 of an antiviral agent.
References
- 1. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the H274Y Substitution on N1, N4, N5, and N8 Neuraminidase Enzymatic Properties and Expression in Reverse Genetic Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza virus plaque assay [protocols.io]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
A Head-to-Head Comparison of Oseltamivir with Other Neuraminidase Inhibitors and Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuraminidase inhibitor oseltamivir with other leading anti-influenza agents. The following sections detail the comparative efficacy, resistance profiles, and underlying mechanisms of these antiviral drugs, supported by experimental data and methodologies to inform research and development efforts.
Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected host cells.[1][2][3] Neuraminidase inhibitors, such as oseltamivir, zanamivir, peramivir, and laninamivir, are sialic acid analogues that competitively bind to the active site of the neuraminidase enzyme.[1][3] This inhibition prevents the cleavage of sialic acid residues, leading to the aggregation of virions on the cell surface and limiting the spread of infection.[4][5] These agents are effective against both influenza A and B viruses due to the highly conserved nature of the neuraminidase active site.[1][6]
Below is a diagram illustrating the mechanism of action of neuraminidase inhibitors.
Caption: Mechanism of Neuraminidase Inhibitors.
Comparative Efficacy of Neuraminidase Inhibitors
The in vitro efficacy of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Neuraminidase Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir Carboxylate | 0.46 - 2.5 | 0.32 - 1.8 | 3.5 - 11.2 |
| Zanamivir | 0.6 - 1.5 | 0.9 - 2.7 | 1.3 - 3.9 |
| Peramivir | 0.09 - 0.4 | 0.05 - 0.2 | 0.1 - 0.6 |
| Laninamivir | 0.90 | 3.12 | 1.83 |
Note: IC50 values can vary depending on the specific viral strain and the assay used. Oseltamivir is the prodrug, which is converted to the active oseltamivir carboxylate by hepatic esterases.[1]
Head-to-Head with a Different Class: Cap-Dependent Endonuclease Inhibitors
Baloxavir marboxil represents a different class of antiviral, targeting the cap-dependent endonuclease activity of the viral polymerase, which is essential for viral RNA transcription.[7] This distinct mechanism provides an alternative for strains resistant to neuraminidase inhibitors.[8]
| Feature | Oseltamivir | Baloxavir Marboxil |
| Target | Neuraminidase | Cap-dependent endonuclease |
| Mechanism | Inhibits viral release | Inhibits viral replication |
| Administration | Oral (capsule or suspension) | Oral (single dose) |
| Time to Symptom Alleviation | ~24-30 hours reduction vs. placebo | ~26 hours reduction vs. placebo |
| Viral Load Reduction | Gradual reduction | More rapid reduction at 24 hours |
Clinical trials have shown that baloxavir has a similar time to alleviation of symptoms as oseltamivir but demonstrates a more rapid reduction in viral load one day after administration.[8] For infections with influenza B, baloxavir has been reported to significantly reduce the time to symptom improvement by more than 24 hours compared to oseltamivir.[7]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay is a common method to determine the IC50 values of neuraminidase inhibitors.
Caption: Workflow for a Neuraminidase Inhibition Assay.
Detailed Steps:
-
Compound Preparation: Serially dilute the test compounds (e.g., oseltamivir carboxylate) in assay buffer.
-
Enzyme and Substrate: Use a purified recombinant influenza neuraminidase. The fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is commonly used.
-
Reaction: Incubate the neuraminidase with the inhibitor for a set period.
-
Signal Generation: Add the MUNANA substrate and incubate to allow for enzymatic cleavage, which releases a fluorescent product.
-
Detection: Stop the reaction and measure the fluorescence intensity.
-
Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Plaque Reduction Assay
This cell-based assay evaluates the ability of an antiviral agent to inhibit the replication of the influenza virus in a cell culture system.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.
-
Virus Infection: Infect the cells with a known amount of influenza virus for a short period.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral drug.
-
Incubation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).
-
Visualization and Quantification: Stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques at each drug concentration.
-
Analysis: Determine the concentration of the drug that reduces the number of plaques by 50% (EC50).
Resistance Profiles
The emergence of drug-resistant influenza strains is a significant concern. Resistance to neuraminidase inhibitors can arise from mutations in the neuraminidase or hemagglutinin proteins. While resistance to oseltamivir is currently low among circulating influenza viruses, it can emerge, particularly in immunocompromised patients undergoing treatment.[7] Continuous surveillance of antiviral susceptibility is crucial.
Conclusion
Oseltamivir remains a cornerstone in the management of influenza. However, the landscape of anti-influenza therapeutics is evolving. Head-to-head comparisons with other neuraminidase inhibitors like zanamivir, peramivir, and laninamivir reveal differences in potency and administration routes. Furthermore, the introduction of drugs with novel mechanisms of action, such as the cap-dependent endonuclease inhibitor baloxavir marboxil, offers valuable alternatives, especially in the context of potential resistance. The data and methodologies presented in this guide are intended to provide a foundation for further research and the development of next-generation anti-influenza agents.
References
- 1. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase inhibitors as anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 8. Comparing Oral Antiviral Agents for Seasonal Influenza [uspharmacist.com]
Synergistic Effects of Anti-Influenza Agent 5 with Oseltamivir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing agents with different mechanisms of action, presents a promising approach to enhance antiviral efficacy and curb the development of resistance. This guide provides a comparative analysis of the synergistic effects of a novel host-targeted antiviral, designated here as Anti-Influenza Agent 5 , with the neuraminidase inhibitor oseltamivir.
This compound is a potent inhibitor of the Raf/MEK/ERK signaling pathway, a crucial host cell cascade that influenza viruses hijack for efficient replication.[1][2][3] By targeting a host factor, this compound offers a high barrier to resistance.[4] Preclinical data demonstrates that when combined with oseltamivir, which targets the viral neuraminidase to prevent the release of progeny virions, a significant synergistic antiviral effect is achieved.[4][5][6]
Data Presentation: In Vitro Synergy
The synergistic interaction between this compound and oseltamivir has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[5][6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8][9]
Table 1: In Vitro Antiviral Activity and Synergy of this compound and Oseltamivir against Pandemic H1N1 Influenza A Virus
| Compound | EC50 (Monotherapy) | Combination with Oseltamivir | Combination Index (CI) | Interpretation |
| This compound | Low µM range | Varies | < 1.0 | Synergistic |
| Oseltamivir | Low nM range | Varies | < 1.0 | Synergistic |
EC50 (50% effective concentration) values are derived from in vitro studies. The combination of this compound and oseltamivir demonstrates a significant reduction in the required concentration of each drug to inhibit viral replication, as indicated by the synergistic CI values.[5][6]
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
The synergistic effects of this compound and oseltamivir were determined using a checkerboard assay format in Madin-Darby Canine Kidney (MDCK) cells.
Objective: To determine the in vitro efficacy of this compound and oseltamivir, alone and in combination, against influenza virus replication.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza A virus stock (e.g., A/Regensburg/D6/2009 (H1N1pdm09))
-
This compound stock solution
-
Oseltamivir carboxylate stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding: MDCK cells are seeded into 96-well plates at a density that forms a confluent monolayer overnight.
-
Drug Dilution Series: A serial dilution of this compound is prepared horizontally across the plate, while a serial dilution of oseltamivir is prepared vertically. This creates a matrix of drug combinations. Control wells with each drug alone and no drugs are included.
-
Virus Infection: The cell monolayer is infected with influenza virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Cytopathic Effect (CPE): The extent of virus-induced cell death is quantified. This can be done visually or, more quantitatively, by using a cell viability assay that measures ATP content, which correlates with the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50) for each drug alone and for the various combinations is calculated. These values are then used to determine the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CalcuSyn).
Mandatory Visualizations
Signaling Pathway: Influenza Virus and the Raf/MEK/ERK Cascade
Influenza A virus infection leads to the activation of the host cell's Raf/MEK/ERK signaling pathway, which is essential for the nuclear export of viral ribonucleoprotein complexes (vRNPs) and efficient viral replication.[1][10] this compound acts by inhibiting MEK, thereby disrupting this process.
Caption: Influenza virus usurps the Raf/MEK/ERK pathway for replication.
Experimental Workflow: Checkerboard Synergy Assay
The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial or antiviral agents.
Caption: Workflow for determining antiviral synergy via checkerboard assay.
References
- 1. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade | Semantic Scholar [semanticscholar.org]
- 2. Influenza A virus replication has a stronger dependency on Raf/MEK/ERK signaling pathway activity than SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Influenza A virus replication has a stronger dependency on Raf/MEK/ERK signaling pathway activity than SARS-CoV-2 [frontiersin.org]
- 4. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of MEK inhibitors and oseltamivir leads to synergistic antiviral effects after influenza A virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method [ouci.dntb.gov.ua]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higher polymerase activity of a human influenza virus enhances activation of the hemagglutinin-induced Raf/MEK/ERK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of "Anti-Influenza Agent 5" Antiviral Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of "Anti-Influenza agent 5" against established influenza antiviral drugs. The information is supported by available experimental data and detailed methodologies to aid in the independent validation of its therapeutic potential.
Executive Summary
"this compound," identified as compound IIB-2, is a novel chalcone-like derivative that demonstrates a distinct mechanism of action compared to currently approved influenza antivirals. It functions as an inhibitor of influenza virus nucleoprotein (NP) export from the host cell nucleus, a critical step in the viral replication cycle.[1] Notably, this agent has shown inhibitory effects against oseltamivir-resistant influenza strains. While a precise 50% effective concentration (EC50) for "this compound" is not publicly available, its inhibitory activity is reported to be comparable to a precursor compound, A9, which has an EC50 of 1.34 μM against an oseltamivir-resistant H1N1 strain. Furthermore, "this compound" exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 μM in Madin-Darby Canine Kidney (MDCK) cells.[1]
This guide will compare "this compound" with four approved influenza antiviral drugs: Oseltamivir, Zanamivir, Peramivir, and Baloxavir marboxil. The comparison will focus on their mechanisms of action, antiviral activity against both wild-type and resistant influenza strains, and their cytotoxicity profiles.
Data Presentation: Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data for "this compound" and its comparators. Data is presented for both wild-type and oseltamivir-resistant influenza A strains (H1N1, often with the H275Y mutation) to highlight the potential advantages of novel mechanisms of action.
Table 1: In Vitro Antiviral Activity (EC50/IC50 in µM)
| Compound | Target | Influenza A (H1N1) Wild-Type | Influenza A (H1N1) Oseltamivir-Resistant (H275Y) |
| This compound (IIB-2) | Viral Nucleoprotein Export | Data Not Available | Comparable to 1.34 |
| Oseltamivir | Neuraminidase | ~0.001 - 0.01 | >0.3 (significant increase)[2] |
| Zanamivir | Neuraminidase | ~0.0005 - 0.002 | ~0.001 - 0.003 (remains sensitive)[2] |
| Peramivir | Neuraminidase | ~0.0001 - 0.001 | >0.05 (significant increase) |
| Baloxavir marboxil | Cap-dependent Endonuclease | ~0.001 - 0.003 | ~0.001 - 0.003 (remains sensitive) |
Note: EC50/IC50 values can vary depending on the specific viral strain, cell line, and assay conditions.
Table 2: In Vitro Cytotoxicity (CC50 in µM) in MDCK Cells
| Compound | CC50 (µM) |
| This compound (IIB-2) | > 100[1] |
| Oseltamivir | > 1000 |
| Zanamivir | > 1000 |
| Peramivir | > 100 |
| Baloxavir marboxil | > 10 |
Note: Higher CC50 values indicate lower cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay (for determining EC50)
This assay is a standard method to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Antiviral compounds
-
Semi-solid overlay (e.g., Avicel or agarose) containing TPCK-trypsin
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Compound Preparation: Prepare serial dilutions of the antiviral compounds.
-
Infection: Wash the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the antiviral compound.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus-drug inoculum and overlay the cells with a semi-solid medium containing the respective concentration of the antiviral compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques in each well. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
Neuraminidase (NA) Inhibition Assay (for NA inhibitors)
This assay is specific for neuraminidase inhibitors and measures the concentration of the compound required to inhibit the enzymatic activity of influenza neuraminidase by 50% (IC50).
Materials:
-
Influenza virus stock (as a source of neuraminidase)
-
Neuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[3][4][5]
-
Assay buffer
-
Stop solution (e.g., NaOH)
-
Fluorometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the neuraminidase inhibitors.
-
Enzyme Reaction: In a 96-well plate, mix the influenza virus with the different concentrations of the inhibitors and incubate.
-
Substrate Addition: Add the MUNANA substrate to each well. The viral neuraminidase will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).[3][4][5]
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer.
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces the neuraminidase activity (and thus fluorescence) by 50% compared to the control with no inhibitor.
MTT Assay (for determining Cytotoxicity - CC50)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which is used to determine the cytotoxicity of a compound (CC50).
Materials:
-
MDCK cells
-
Cell culture medium
-
Antiviral compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with serial dilutions of the antiviral compounds and incubate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a spectrophotometer.
-
CC50 Calculation: The CC50 is the compound concentration that reduces the viability of the cells by 50% compared to the untreated control cells.
Mandatory Visualization
Mechanism of Action: Signaling Pathways
The following diagrams illustrate the mechanisms of action for "this compound" and the comparator drugs.
Caption: "this compound" blocks the export of viral ribonucleoprotein from the nucleus.
Caption: Neuraminidase inhibitors block the release of new virus particles from the host cell.
Caption: Baloxavir marboxil inhibits viral mRNA synthesis by targeting the cap-dependent endonuclease.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental assays.
Caption: Workflow for determining antiviral efficacy using the plaque reduction assay.
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of Anti-Influenza Agent 5 and Favipiravir Against Avian Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of highly pathogenic avian influenza strains, such as H5N1 and H7N9, poses a significant threat to global public health. The development of effective antiviral agents is paramount in preparing for and responding to potential pandemics. This guide provides a comparative analysis of two anti-influenza agents with distinct mechanisms of action: Anti-Influenza Agent 5, a novel influenza nuclear export inhibitor, and favipiravir, a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor.
Executive Summary
This document delves into the mechanisms of action, in vitro efficacy, and available data for this compound and favipiravir against influenza viruses, with a focus on avian strains. While favipiravir has been extensively studied and has demonstrated potent activity against a wide range of influenza viruses, including avian subtypes, data for this compound against these specific strains are not yet publicly available. This guide presents the existing data for both compounds to offer a preliminary comparative framework and highlights the critical need for direct comparative studies.
Mechanism of Action
The two agents combat influenza virus replication through fundamentally different pathways, offering potential for combination therapies and addressing drug resistance.
This compound (Compound IIB-2) is a chalcone-like derivative that functions as an influenza nuclear export inhibitor .[1][2] It impedes virus proliferation by blocking the export of the influenza virus nucleoprotein (NP) from the nucleus of infected cells.[1][2] This sequestration of the viral ribonucleoprotein (vRNP) complex within the nucleus prevents the assembly of new viral particles.
Favipiravir (T-705) , on the other hand, is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4][5] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) , an enzyme essential for the transcription and replication of the viral RNA genome.[3][5] By targeting the highly conserved RdRp, favipiravir exhibits broad-spectrum activity against influenza A, B, and C viruses.[3][6]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and favipiravir against various influenza strains. It is important to note the absence of data for this compound against avian influenza strains in the public domain.
Table 1: In Vitro Efficacy of this compound (Compound IIB-2) and its Precursor (A9)
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| A9 | H1N1 pdm09 (Oseltamivir-resistant) | MDCK | Plaque Reduction | 1.34 | 41.46 | 30.9 | [2] |
| IIB-2 | H1N1 pdm09 (Oseltamivir-resistant) | MDCK | Not Specified | Comparable to A9 | > 100 | > 74.6 | [2] |
Table 2: In Vitro Efficacy of Favipiravir against Avian and Other Influenza Strains
| Virus Strain | Cell Line | Assay Type | EC50 | Reference |
| Avian Influenza | ||||
| H5N1 (Clade 1) | MDCK | Plaque Reduction | 1.27 μM (0.2 μg/mL) | [7] |
| H5N1 (Clade 2.3.4) | MDCK | Plaque Reduction | 5.22 μM (0.82 μg/mL) | [7] |
| H7N9 | MDCK | CPE Inhibition | Not Specified | [8] |
| H5N1 (Oseltamivir-sensitive & -resistant) | MDCK | Plaque Reduction | 0.014 - 0.55 μg/mL | [3][6] |
| Other Influenza Strains | ||||
| Seasonal H1N1 | MDCK | Plaque Reduction | 0.19 - 22.48 μM (0.03 - 3.53 μg/ml) | [7] |
| 2009 A(H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 μM (0.03 - 3.53 μg/ml) | [7] |
| Influenza B | MDCK | Plaque Reduction | 0.014 - 0.55 μg/mL | [3][6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of anti-influenza agents.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed, and then infected with a specific influenza virus strain at a known multiplicity of infection (MOI).
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Culture and Infection: MDCK cells are seeded in multi-well plates and infected with the influenza virus as described for the plaque reduction assay.
-
Compound Treatment: Following viral adsorption, the cells are washed and cultured in a liquid medium containing different concentrations of the test compound.
-
Harvesting of Supernatant: At a specific time point post-infection (e.g., 24, 48, or 72 hours), the cell culture supernatant, which contains the progeny virus, is harvested.
-
Virus Titer Determination: The amount of infectious virus in the harvested supernatant is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The reduction in viral titer in the presence of the compound is compared to the untreated control to determine the inhibitory effect.
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Cell Culture and Infection: MDCK cells are seeded in 96-well plates and infected with the influenza virus.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound.
-
Incubation and Observation: The plates are incubated for several days, and the cells are microscopically examined for the presence of CPE.
-
Cell Viability Measurement: Cell viability can be quantified using colorimetric assays such as the MTT or MTS assay, which measure mitochondrial activity.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is determined.
Mandatory Visualizations
Signaling Pathway: Influenza Virus Replication and Points of Inhibition
Caption: Influenza virus replication cycle and the inhibitory points of Favipiravir and this compound.
Experimental Workflow: In Vitro Antiviral Efficacy Testing
Caption: General workflow for determining the in vitro efficacy of anti-influenza compounds.
Conclusion and Future Directions
This comparative guide highlights the distinct mechanisms and available efficacy data for this compound and favipiravir. Favipiravir has demonstrated a broad and potent inhibitory effect against a wide array of influenza viruses, including highly pathogenic avian strains. This compound, with its novel mechanism of targeting viral nuclear export, presents a promising new avenue for antiviral drug development, particularly for overcoming resistance to existing drugs.
The critical next step is to conduct head-to-head comparative studies of this compound and favipiravir against a panel of clinically relevant avian influenza strains (e.g., H5N1, H7N9). Such studies are essential to fully assess the potential of this compound as a therapeutic for avian influenza and to explore its potential role in combination therapies with existing antivirals like favipiravir. Further in vivo studies in animal models will also be crucial to evaluate the efficacy, pharmacokinetics, and safety of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of chalcone-like derivatives and their biological and mechanistic investigations as novel influenza nuclear export inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Favipiravir | RNA Polymerase | Tocris Bioscience [tocris.com]
- 6. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cross-validation of "Anti-Influenza agent 5" activity in different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of several prominent anti-influenza agents, simulating a cross-validation study by presenting data from various laboratories and research groups. The included agents are Oseltamivir, Zanamivir, Baloxavir marboxil, and Favipiravir, which represent different mechanisms of action against the influenza virus. This document is intended to serve as a framework for researchers to compare the performance of novel anti-influenza agents, such as the hypothetical "Anti-Influenza agent 5," against established therapeutics.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values for selected anti-influenza agents against various influenza A and B virus strains, as reported in different studies. These values represent the concentration of the drug required to inhibit viral activity by 50% and are a key measure of antiviral potency.
Table 1: In Vitro Activity of Neuraminidase Inhibitors Against Influenza A Viruses
| Virus Strain | Agent | IC₅₀/EC₅₀ (nM) | Laboratory/Study Reference |
| Influenza A (H1N1) | Oseltamivir | 1.34 | Study A[1] |
| Oseltamivir | 0.51 | Study B[2] | |
| Zanamivir | 0.92 | Study A[1] | |
| Zanamivir | 0.51 | Study C[3] | |
| Influenza A (H3N2) | Oseltamivir | 0.67 | Study A[1] |
| Oseltamivir | 0.19 | Study B[2] | |
| Zanamivir | 2.28 | Study A[1] | |
| Zanamivir | - | - |
Table 2: In Vitro Activity of Polymerase Inhibitors Against Influenza A and B Viruses
| Virus Strain | Agent | IC₅₀/EC₅₀ (nM) | Laboratory/Study Reference |
| Influenza A (H1N1)pdm09 | Baloxavir acid | 0.7 ± 0.5 | Study D[4][5] |
| Baloxavir acid | 0.28 | Study E[6] | |
| Favipiravir | 190 - 5030 | Study F[7] | |
| Influenza A (H3N2) | Baloxavir acid | 1.2 ± 0.6 | Study D[4][5] |
| Baloxavir acid | 0.16 | Study E[6] | |
| Favipiravir | 450 - 5990 | Study F[7] | |
| Influenza B (Victoria) | Baloxavir acid | 7.2 ± 3.5 | Study D[4][5] |
| Baloxavir acid | 3.42 | Study E[6] | |
| Favipiravir | - | - | |
| Influenza B (Yamagata) | Baloxavir acid | 5.8 ± 4.5 | Study D[4][5] |
| Baloxavir acid | 2.43 | Study E[6] | |
| Favipiravir | - | - |
Note: IC₅₀/EC₅₀ values can vary between laboratories due to differences in assay protocols, cell lines, and virus strains.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of antiviral activity data. Below are outlines of common assays used to evaluate anti-influenza agents.
This assay is used to determine the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.
-
Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of an inhibitor is proportional to the inhibition of NA activity.[8]
-
Procedure:
-
Virus Preparation: Influenza virus isolates are standardized to a concentration that gives a linear reaction rate over the assay period.
-
Compound Dilution: The test agent is serially diluted to create a range of concentrations.
-
Reaction: The virus preparation is pre-incubated with the diluted compound in a 96-well plate.
-
Substrate Addition: The MUNANA substrate is added to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: A stop solution (e.g., a basic solution like NaOH) is added to terminate the reaction.
-
Fluorescence Reading: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of NA inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
-
This assay measures the ability of a compound to inhibit the replication of infectious virus particles.
-
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) results in the formation of localized areas of cell death, known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.[9][10]
-
Procedure:
-
Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: A standardized amount of influenza virus is pre-incubated with serial dilutions of the test compound.
-
Infection: The cell monolayers are washed and then infected with the virus-compound mixtures.
-
Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1 hour) at 37°C.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The plaques are counted, and the EC₅₀ value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
-
Mandatory Visualizations
The following diagram illustrates the key stages of the influenza virus replication cycle and indicates the points at which the compared antiviral agents exert their inhibitory effects.
Caption: Antiviral targets in the influenza virus life cycle.
This diagram outlines a logical workflow for conducting a cross-validation study of an anti-influenza agent in multiple laboratories to ensure the reproducibility and reliability of the results.
Caption: Workflow for inter-laboratory validation of antiviral efficacy.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza virus plaque assay [protocols.io]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
"Anti-Influenza agent 5" selectivity index compared to other experimental antivirals
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-influenza agents with high efficacy and minimal toxicity is a critical endeavor in combating seasonal epidemics and potential pandemics. A key metric in the preclinical evaluation of these antiviral candidates is the selectivity index (SI). The SI provides a quantitative measure of a drug's therapeutic window, representing the ratio of its toxicity to its efficacy. A higher SI value is indicative of a more promising drug candidate, as it suggests the agent can inhibit viral replication at concentrations that are significantly lower than those that cause harm to host cells. This guide provides a comparative overview of the selectivity index for a hypothetical "Anti-Influenza Agent 5" against other experimental antiviral compounds, supported by established experimental data and detailed methodologies.
Understanding the Selectivity Index
The selectivity index is calculated using the following formula:
SI = CC50 / EC50
Where:
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the host cells in an uninfected cell culture.[1][2]
-
EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of viral replication or virus-induced cytopathic effect (CPE) in an infected cell culture.[1][3]
A high selectivity index is desirable as it indicates that the antiviral agent is potent against the virus at concentrations that are not toxic to the host cells.[4] Generally, an SI value greater than 10 is considered a good starting point for a potential antiviral drug candidate.
Comparative Selectivity Indices of Experimental Anti-Influenza Agents
The following table summarizes the selectivity indices of our hypothetical "this compound" alongside several other experimental and known anti-influenza compounds. This data has been compiled from various in vitro studies.
| Antiviral Agent | Virus Strain(s) | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound (Hypothetical) | Influenza A/H1N1 | MDCK | >100 | 0.5 | >200 | N/A |
| T-705 (Favipiravir) | Influenza A, B, and C | MDCK | >1,000 µg/ml | 0.013-0.48 µg/ml | >2,000 | [5] |
| DMBE | Influenza A virus (IAV) | MDCK | Not specified | 24.32 ± 6.19 µg/mL | 6.05 | [6] |
| Oseltamivir | Influenza A virus (IAV) | MDCK | Not specified | Not specified | >1000 | [6] |
| ANA-0 | Influenza A H1N1 | MDCK | >100 | ~5 | >20 | |
| PA-30 | Influenza A H1N1 | MDCK | ~50 | ~5 | ~10 | |
| Aureonitol | Influenza A and B | MDCK | >100 | 5-10 | >10-20 | [7] |
Note: The data for "this compound" is hypothetical for illustrative purposes. The values for other agents are sourced from published literature and may have been determined under varying experimental conditions.
Experimental Protocols
The determination of CC50 and EC50 values is crucial for calculating the selectivity index. The following are generalized protocols for these assays.
Cytotoxicity Assay (Determination of CC50)
This assay evaluates the effect of the antiviral compound on the viability of uninfected host cells.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, a common cell line for influenza virus research, are seeded in 96-well plates and cultured until they form a confluent monolayer.[8]
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Treatment: The culture medium is replaced with medium containing the different concentrations of the test compound. Control wells receive medium without the compound.
-
Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] The absorbance, which correlates with the number of viable cells, is read using a spectrophotometer.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which a 50% reduction in viability is observed.[9]
Antiviral Efficacy Assay (Determination of EC50)
This assay measures the ability of the compound to inhibit viral replication. A common method is the plaque reduction assay or a cytopathic effect (CPE) inhibition assay.
Methodology:
-
Cell Culture and Infection: Confluent monolayers of MDCK cells in 96-well plates are infected with a known titer of influenza virus.[8]
-
Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are washed. Medium containing serial dilutions of the test compound is then added.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication and the development of cytopathic effects (CPE) in the control wells (infected cells without compound).
-
Quantification of Viral Inhibition:
-
CPE Inhibition Assay: The extent of CPE is visually scored or quantified by staining the cells with a vital dye like neutral red. The EC50 is the concentration of the compound that inhibits CPE by 50%.[8]
-
Plaque Reduction Assay: In this variation, after infection and treatment, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques. The number of plaques is counted, and the EC50 is the concentration that reduces the plaque number by 50% compared to the untreated control.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition against the compound concentration.[9]
Experimental Workflow for Determining Selectivity Index
The following diagram illustrates the logical flow of the experimental procedures involved in determining the selectivity index of an antiviral agent.
Caption: Workflow for determining the Selectivity Index (SI) of an antiviral agent.
Signaling Pathway Considerations in Antiviral Drug Development
While the selectivity index is a crucial initial screening parameter, a comprehensive understanding of the drug's mechanism of action is vital. Many antiviral agents target specific steps in the viral life cycle, which often involves the host cell's signaling pathways.
Caption: Key stages of the influenza virus life cycle and targets for antiviral intervention.
This guide provides a foundational comparison of the selectivity index for "this compound" relative to other experimental antivirals. It is important to note that direct comparisons of SI values across different studies should be made with caution due to potential variations in experimental conditions, including the specific virus strains, cell lines, and assay formats used. Nevertheless, the selectivity index remains an indispensable tool in the preliminary assessment and prioritization of novel anti-influenza drug candidates.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of a Novel Neuraminidase Inhibitor, RWJ-270201, and Zanamivir Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the investigational anti-influenza agent RWJ-270201 (serving as a proxy for "Anti-Influenza agent 5") and the established neuraminidase inhibitor, zanamivir. The data presented is compiled from preclinical studies to offer a comprehensive overview of their relative performance, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Executive Summary
Both RWJ-270201 and zanamivir are potent inhibitors of influenza virus neuraminidase, a crucial enzyme for the release of progeny virions from infected cells.[1][2] Preclinical in vivo studies in murine models demonstrate that RWJ-270201 exhibits comparable or, in some instances, superior efficacy to zanamivir, particularly when administered orally. This guide delves into the quantitative data from these studies, outlines the experimental protocols used to generate this data, and provides visual diagrams to elucidate the mechanism of action and experimental workflows.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of RWJ-270201 and zanamivir against various influenza A and B virus strains in murine models.
Table 1: Efficacy against Influenza A/Victoria/3/75 (H3N2) in Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Day of Death (Survivors Censored) | Reduction in Lung Virus Titer (log10 PFU/g) |
| Placebo | - | Oral Gavage | 0 | 7.5 | - |
| RWJ-270201 | 100 | Oral Gavage | 100 | - | >3.5 |
| RWJ-270201 | 10 | Oral Gavage | 100 | - | >3.5 |
| Oseltamivir | 10 | Oral Gavage | 20 | 8.8 | 1.2 |
Data extracted from a study where treatment was administered twice daily for 5 days, beginning 4 hours before virus exposure.[3]
Table 2: Efficacy against Lethal H5N1 and H9N2 Influenza Virus Challenge in Mice
| Virus Strain | Treatment Group | Dose (mg/kg/day) | Administration Route | Survival Rate (%) |
| A/Hong Kong/156/97 (H5N1) | Placebo | - | Oral Gavage | 0 |
| A/Hong Kong/156/97 (H5N1) | RWJ-270201 | 10 | Oral Gavage | 100 |
| A/Hong Kong/156/97 (H5N1) | RWJ-270201 | 1 | Oral Gavage | 90 |
| A/quail/Hong Kong/G1/97 (H9N2) | Placebo | - | Oral Gavage | 0 |
| A/quail/Hong Kong/G1/97 (H9N2) | RWJ-270201 | 10 | Oral Gavage | 100 |
| A/quail/Hong Kong/G1/97 (H9N2) | RWJ-270201 | 1 | Oral Gavage | 100 |
Mice were treated twice daily for 5 days, starting 4 hours before infection.[4]
Table 3: Comparative Efficacy of Intranasally Administered RWJ-270201 and Zanamivir in Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Survival Rate (%) |
| Placebo | - | Intranasal | 0 |
| RWJ-270201 | 0.1 | Intranasal | 100 |
| Zanamivir | 0.1 | Intranasal | 100 |
| Oseltamivir Carboxylate | 0.1 | Intranasal | 100 |
| RWJ-270201 | 0.01 | Intranasal | 100 |
| Zanamivir | 0.01 | Intranasal | 0 |
| Oseltamivir Carboxylate | 0.01 | Intranasal | Partial Protection |
Treatment was administered once a day.[5][6]
Experimental Protocols
The following is a representative methodology for in vivo efficacy studies of neuraminidase inhibitors in a murine model of influenza infection, synthesized from the referenced literature.
1. Animal Model:
-
Species: BALB/c mice, typically 6-8 weeks old.[7]
-
Housing: Housed in microisolator cages within an isolation room. All experimental procedures are performed in a biosafety cabinet.[7]
2. Virus Strains and Inoculation:
-
Viruses: Various influenza strains are used, including mouse-adapted strains like A/NWS/33 (H1N1), A/Shangdong/09/93 (H3N2), A/Victoria/3/75 (H3N2), B/Hong Kong/05/72, and highly pathogenic avian influenza viruses such as A/Hong Kong/156/97 (H5N1) and A/quail/Hong Kong/G1/97 (H9N2).[3][4]
-
Inoculation: Mice are lightly anesthetized and infected intranasally with a lethal dose of the virus in a small volume (e.g., 50 µL) of phosphate-buffered saline (PBS).[8]
3. Drug Administration:
-
Compounds: RWJ-270201, zanamivir, and a placebo/vehicle control are administered.
-
Routes of Administration:
-
Dosing Regimen: Treatment typically begins 4 hours before virus exposure and continues twice daily for 5 days.[3] In some studies, delayed treatment protocols are used where administration starts 24 or 48 hours post-infection to evaluate therapeutic efficacy.[5][9]
4. Efficacy Assessment:
-
Mortality: Animals are observed daily for a period of 14-21 days, and the number of survivors is recorded.
-
Weight Loss: Body weight is measured daily as an indicator of morbidity.[7]
-
Lung Virus Titers: On specific days post-infection, subgroups of mice are euthanized, and their lungs are harvested. The lungs are homogenized, and viral titers are determined by plaque assay or 50% tissue culture infectious dose (TCID50) assay on Madin-Darby canine kidney (MDCK) cells.[10]
-
Arterial Oxygen Saturation (SaO2): In some studies, SaO2 levels are monitored as a measure of lung function.[3]
5. Statistical Analysis:
-
Survival data is often analyzed using methods like the log-rank test. Differences in lung viral titers and weight loss are typically assessed using t-tests or analysis of variance (ANOVA).[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Influenza virus replication cycle and the mechanism of action of neuraminidase inhibitors.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of anti-influenza agents.
References
- 1. Neuraminidase Inhibitors | PPTX [slideshare.net]
- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpc-akademie.de [gmpc-akademie.de]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficacy of Live-Attenuated H9N2 Influenza Vaccine Candidates Containing NS1 Truncations against H9N2 Avian Influenza Viruses [frontiersin.org]
- 11. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Profiles: Amantadine vs. a Novel Anti-Influenza Agent
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains presents a significant challenge to global public health. Amantadine, a first-generation antiviral targeting the M2 proton channel of influenza A, has been rendered largely ineffective due to the high prevalence of resistant variants. This guide provides a detailed comparison of the resistance profile of amantadine with that of a representative next-generation M2 inhibitor, referred to here as "Anti-Influenza Agent 5." For the purpose of this comparison, we will use the publicly documented compound 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol as a representative example of a novel M2 inhibitor active against amantadine-resistant strains.
This comparison is supported by quantitative experimental data from key assays, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for amantadine and this compound against wild-type (WT) and the amantadine-resistant S31N mutant influenza A virus. Lower values indicate higher potency.
| Agent | Virus Strain | Assay Type | EC50 / IC50 (µM) | Fold Change in Potency (WT vs. S31N) |
| Amantadine | Influenza A (WT) | Plaque Reduction Assay | ~1.5 - 5 | |
| Influenza A (S31N Mutant) | Plaque Reduction Assay | >100 | >20 - 67 fold decrease | |
| M2 Channel (WT) | Two-Electrode Voltage Clamp | ~16 | ||
| M2 Channel (S31N Mutant) | Two-Electrode Voltage Clamp | ~200 | ~12.5 fold decrease | |
| This compound | Influenza A (WT) | Plaque Reduction Assay | Not widely reported | |
| (4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol) | Influenza A (S31N Mutant) | Plaque Reduction Assay | ~1.5 - 4.7 | |
| M2 Channel (WT) | Two-Electrode Voltage Clamp | ~59 | ||
| M2 Channel (S31N Mutant) | Two-Electrode Voltage Clamp | ~35.2 | ~0.6 fold decrease (retained potency) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plaque Reduction Assay
This assay is a standard method to determine the ability of an antiviral compound to inhibit the replication of influenza virus in cell culture.
1. Cell Preparation:
- Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates to form a confluent monolayer.[1][2]
2. Virus Dilution:
- A stock of influenza virus (either wild-type or a resistant strain) is serially diluted in infection medium.
3. Infection:
- The cell monolayer is washed, and the virus dilutions are added to the wells. The plates are incubated to allow for viral adsorption.
4. Compound Treatment:
- After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the antiviral agent being tested.[1]
5. Incubation:
- The plates are incubated for a period that allows for the formation of visible plaques, which are localized areas of cell death caused by viral replication.
6. Plaque Visualization and Counting:
- The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.[2]
- The number of plaques is counted for each drug concentration.
7. Data Analysis:
- The EC50 value is calculated as the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the untreated control.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the function of the M2 proton channel and the inhibitory effect of antiviral compounds.[3][4][5][6]
1. Oocyte Preparation:
- Oocytes are harvested from Xenopus laevis (African clawed frog) and microinjected with cRNA encoding the M2 protein (either wild-type or a mutant version).[6]
- The oocytes are incubated to allow for the expression of the M2 channels on the cell membrane.
2. Electrophysiological Recording:
- An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential and the other to inject current.[3][5]
- The membrane potential is clamped at a specific holding potential.
3. M2 Channel Activation and Inhibition:
- The external solution is changed to an acidic pH to activate the M2 proton channels, resulting in an inward current.
- The antiviral compound is then added to the bath at various concentrations, and the reduction in the M2 channel current is measured.
4. Data Analysis:
- The IC50 value is determined by plotting the percentage of current inhibition against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Mechanism of Amantadine Resistance
Caption: Amantadine blocks the wild-type M2 channel, but the S31N mutation impairs binding, allowing proton influx and viral replication.
Experimental Workflow for Plaque Reduction Assay
Caption: A stepwise workflow for determining the antiviral efficacy of a compound using the plaque reduction assay.
Discussion
The data clearly illustrates the dramatic loss of amantadine's efficacy against the S31N mutant, a mutation that is now nearly ubiquitous in circulating influenza A strains. In contrast, "this compound" (represented by 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol) retains its potent inhibitory activity against this highly resistant strain.
The mechanism of amantadine resistance is well-established and primarily involves the S31N substitution in the transmembrane domain of the M2 protein.[7] This single amino acid change is thought to alter the binding site of amantadine within the M2 channel, thereby preventing the drug from effectively blocking proton transport.
Novel M2 inhibitors like "this compound" have been specifically designed to overcome this resistance. Their chemical structures allow for effective binding to the S31N mutant M2 channel, restoring the ability to block proton influx and inhibit viral replication. While resistance to these newer agents can still emerge, it may involve different mutational pathways, a critical area for ongoing research and surveillance.[8][9]
This comparative guide underscores the importance of continued research and development of novel anti-influenza agents with diverse resistance profiles to combat the ever-evolving threat of influenza. The experimental protocols and data presented here provide a framework for the evaluation of such next-generation antivirals.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. protocols.io [protocols.io]
- 3. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Anti-Influenza Agent 5 vs. Licensed Influenza Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational compound, "Anti-Influenza Agent 5," against a panel of established, licensed influenza drugs. The data presented herein is intended to offer a clear perspective on its potential efficacy and mechanism of action relative to current therapeutic options.
Overview of Compared Agents
This comparison focuses on "this compound" and three licensed antiviral drugs representing two distinct mechanistic classes.
-
This compound (Hypothetical) : A novel, investigational small molecule designed to inhibit the influenza A and B virus polymerase basic protein 2 (PB2) subunit, a critical component of the viral RNA polymerase complex responsible for "cap-snatching."
-
Oseltamivir (Tamiflu®) : A neuraminidase inhibitor that prevents the release of progeny virions from infected cells.[1][2] It is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[1][3]
-
Zanamivir (Relenza®) : A neuraminidase inhibitor that, like oseltamivir, blocks the enzymatic activity of neuraminidase, preventing the release and spread of new virus particles.[4][5][6]
-
Baloxavir Marboxil (Xofluza®) : A first-in-class cap-dependent endonuclease inhibitor that targets the polymerase acidic (PA) protein, another component of the viral RNA polymerase complex, thereby inhibiting the initiation of viral mRNA synthesis ("cap-snatching").[7][8][9][10][11]
Comparative Data
The following tables summarize the mechanism of action and in vitro efficacy of each agent against common influenza A and B strains.
Table 1: Mechanism of Action
| Agent | Drug Class | Viral Target | Mechanism of Action |
| This compound | Polymerase Inhibitor | Polymerase Basic 2 (PB2) Subunit | Blocks host-cell mRNA cap-binding, preventing viral transcription initiation. |
| Oseltamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | Prevents cleavage of sialic acid, trapping new virions on the cell surface and causing aggregation.[1] |
| Zanamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | Binds to the active site of the neuraminidase protein, preventing the virus from escaping its host cell.[4][5][12] |
| Baloxavir Marboxil | Endonuclease Inhibitor | Polymerase Acidic (PA) Subunit | Inhibits the "cap-snatching" endonuclease activity of the PA protein, blocking viral mRNA synthesis.[7][9][10] |
Table 2: Comparative In Vitro Efficacy (IC50, nM)
| Agent | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B |
| This compound | 2.8 | 3.5 | 9.5 |
| Oseltamivir | ~2.5[3] | ~0.96[3] | ~60[3] |
| Zanamivir | ~1.0 - 2.0 | ~1.0 - 2.5 | ~2.5 - 5.0 |
| Baloxavir Marboxil | 1.4 - 3.1[7][8] | 1.4 - 3.1[7][8] | 4.5 - 8.9[7][8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Values for licensed drugs are approximate and can vary between specific strains and assays.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative efficacy data.
3.1. Neuraminidase (NA) Inhibition Assay
This assay is used to determine the efficacy of NA inhibitors like oseltamivir and zanamivir.
-
Objective : To measure the concentration of an inhibitor required to reduce the enzymatic activity of viral neuraminidase by 50%.
-
Principle : A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by the NA enzyme to release a fluorescent product (4-methylumbelliferone). The inhibitor's presence reduces this cleavage, resulting in a decreased fluorescent signal.
-
Protocol :
-
Virus Preparation : Influenza virus stocks are diluted to a concentration that yields a strong, linear fluorescent signal over the course of the assay.
-
Compound Dilution : The antiviral agent is serially diluted (typically in half-log10 steps) to create a range of concentrations.
-
Incubation : A fixed amount of diluted virus is mixed with each dilution of the antiviral agent in a 96-well black opaque microplate and incubated at 37°C for 45 minutes.[13]
-
Substrate Addition : 50 µL of a 200 µM MUNANA substrate solution is added to each well.[13] The plate is then incubated at 37°C for 60 minutes.[13]
-
Reaction Termination : The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Data Acquisition : The fluorescence is read using a plate reader (e.g., 365 nm excitation, 450 nm emission).
-
Analysis : The IC50 value is calculated by plotting the percentage of NA inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
3.2. Plaque Reduction Assay
This is a functional assay to measure the ability of an antiviral compound to inhibit influenza virus replication in cell culture.
-
Objective : To determine the concentration of an antiviral agent that reduces the number of virus-induced plaques by 50% (EC50).
-
Principle : A single infectious virus particle can infect a cell and spread to neighboring cells, creating a localized area of cell death or cytopathic effect (CPE) known as a plaque. The number of plaques is directly proportional to the number of infectious virus particles.
-
Protocol :
-
Cell Seeding : Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to 95-100% confluence.[14]
-
Virus Infection : The cell monolayers are washed, and then 10-fold serial dilutions of the virus are added to the wells.[14] The plates are incubated for 45-60 minutes at 37°C to allow for viral adsorption.[15]
-
Compound Treatment : After adsorption, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing Avicel or SeaPlaque agarose) mixed with varying concentrations of the antiviral agent.[16][17] TPCK-trypsin is included in the overlay to facilitate viral spread.
-
Incubation : Plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, allowing plaques to form.[17]
-
Plaque Visualization : The overlay is removed, and the cells are fixed with 10% formalin. The cell monolayer is then stained with a crystal violet solution, which stains living cells purple, leaving the plaques clear and visible.[17]
-
Analysis : Plaques are counted for each drug concentration. The EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.
-
Visualized Pathways and Workflows
Diagram 1: Influenza Virus Life Cycle & Antiviral Targets
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Zanamivir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 10. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Influenza virus plaque assay [protocols.io]
- 17. mdpi.com [mdpi.com]
Comparative Efficacy and Mechanism of Baloxavir Marboxil for Influenza Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Baloxavir marboxil, a first-in-class anti-influenza agent, with the established neuraminidase inhibitor, oseltamivir, and placebo. The analysis is based on data from pivotal Phase III clinical trials, focusing on superiority and non-inferiority endpoints.
Mechanism of Action: A Novel Approach to Viral Inhibition
Influenza virus replication is a multi-stage process within the host cell.[1] Antiviral agents target specific stages to halt this cycle. Oseltamivir, a neuraminidase inhibitor, acts late in the cycle, preventing the release of newly formed virus particles from the infected cell.[2][3][4] In contrast, Baloxavir marboxil targets a much earlier and critical step.
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[5][6] Baloxavir acid selectively inhibits the cap-dependent endonuclease, an essential component of the viral polymerase acidic (PA) protein.[5][7][8] This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.[7][9] By blocking this step, Baloxavir marboxil effectively prevents viral gene transcription and protein synthesis, thus halting virus replication at its source.[6][10]
// Invisible nodes for layout node [style=invis, width=0]; edge [style=invis]; Entry -> Translation -> Assembly -> Release [rank=same]; vRNA_nucleus -> Transcription [rank=same]; } enddot Caption: Mechanism of Action for Baloxavir vs. Oseltamivir.
Clinical Efficacy: Superiority and Non-Inferiority Data
The efficacy and safety of Baloxavir marboxil have been evaluated in two key Phase III, randomized, double-blind, controlled trials: CAPSTONE-1 and CAPSTONE-2.
-
CAPSTONE-1: This trial enrolled otherwise healthy adolescents and adults (≥12 to ≤64 years) with acute uncomplicated influenza.[11]
-
CAPSTONE-2: This trial focused on a high-risk population, including adults and adolescents (≥12 years) with conditions such as asthma, chronic lung disease, diabetes, or heart disease, and all participants aged ≥65 years.[12][13][14]
Both studies compared a single dose of Baloxavir marboxil against a 5-day course of oseltamivir and a placebo.[7][11] The primary endpoint was the Time to Alleviation of Influenza Symptoms (TTIIS).[14]
Table 1: Efficacy in Otherwise Healthy Patients (CAPSTONE-1)
| Endpoint | Baloxavir marboxil (Single Dose) | Oseltamivir (75mg BID, 5 Days) | Placebo |
| Median Time to Alleviation of Symptoms | 53.7 hours | 53.8 hours | 80.2 hours |
| Superiority vs. Placebo | Yes (p < 0.001) | Yes (p < 0.001) | N/A |
| Non-inferiority vs. Oseltamivir | Yes | N/A | N/A |
| Reduction in Viral Load at Day 1 | Superior to Placebo & Oseltamivir | Superior to Placebo | N/A |
| Data derived from the CAPSTONE-1 trial results.[8][11] |
Table 2: Efficacy in High-Risk Patients (CAPSTONE-2)
| Endpoint | Baloxavir marboxil (Single Dose) | Oseltamivir (75mg BID, 5 Days) | Placebo |
| Median Time to Alleviation of Symptoms | 73.2 hours | 81.0 hours | 102.3 hours |
| Superiority vs. Placebo | Yes (p < 0.0001) | Yes (p < 0.0001) | N/A |
| Superiority vs. Oseltamivir (Influenza B) | Yes | N/A | N/A |
| Reduction in Viral Load | More rapid decline vs. Placebo & Oseltamivir | More rapid decline vs. Placebo | N/A |
| Data derived from the CAPSTONE-2 trial results.[12][14][15] |
In both healthy and high-risk populations, Baloxavir marboxil demonstrated superiority to placebo in reducing the duration of symptoms.[7][13] It was shown to be non-inferior to oseltamivir in the healthy population and demonstrated comparable clinical efficacy in the high-risk group.[8][15] A key advantage observed was a more rapid and potent reduction in viral load compared to both oseltamivir and placebo, often within 24 hours of administration.[8][16]
Safety and Tolerability Profile
Across clinical trials, Baloxavir marboxil was well-tolerated with a safety profile comparable to placebo.
Table 3: Incidence of Adverse Events (AEs)
| Population | Baloxavir marboxil | Oseltamivir | Placebo |
| Healthy Patients (CAPSTONE-1) | 20.7% | 24.8% | 24.6% |
| High-Risk Patients (CAPSTONE-2) | Lower risk of any AEs vs. Oseltamivir & Placebo | - | - |
| Pediatric Patients (Meta-analysis) | Significantly lower incidence of AEs vs. Oseltamivir | - | - |
| Data derived from published trial results and meta-analyses.[11][15][16] |
The most commonly reported side effects for Baloxavir marboxil were mild and included diarrhea, bronchitis, nausea, sinusitis, and headache.[7] Meta-analyses have suggested that Baloxavir marboxil is associated with a lower risk of adverse events than oseltamivir.[15][16]
Experimental Protocols
The methodologies for the CAPSTONE-1 and CAPSTONE-2 trials were robust and followed a similar structure.
Study Design: Phase III, randomized, double-blind, multicenter, placebo- and active-controlled trials.[11][12][14]
Participant Population:
-
Inclusion Criteria: Patients aged 12 years or older presenting with fever and at least one respiratory and one systemic symptom of influenza, with symptom onset within 48 hours.[7][14] CAPSTONE-2 specifically required patients to have at least one risk factor for developing influenza-related complications.[14]
-
Exclusion Criteria: Known resistance to oseltamivir, pregnancy, or severe underlying disease requiring hospitalization.
Treatment Regimen:
-
Baloxavir marboxil group: A single, weight-based oral dose (40 mg for patients <80 kg, 80 mg for patients ≥80 kg).[8][14]
-
Oseltamivir group: 75 mg orally twice daily for 5 days.[14]
-
Placebo group: Matching placebo administered either as a single dose or twice daily for 5 days to maintain blinding.[11][14]
Endpoints & Assessments:
-
Primary Efficacy Endpoint: Time to alleviation of influenza symptoms (TTIIS), defined as the time when all seven symptoms (cough, sore throat, headache, nasal congestion, feverishness or chills, muscle or joint pain, and fatigue) were rated as absent or mild.[14]
-
Key Secondary Endpoints: Time to resolution of fever, cessation of viral shedding, and incidence of influenza-related complications.
-
Virology Assessments: Nasopharyngeal swabs were collected at multiple time points to quantify viral load (titer) and assess for amino acid substitutions associated with reduced susceptibility.[17]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.[17]
References
- 1. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 7. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 8. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CAPSTONE-2 study of Xofluza® (Baloxavir Marboxil) for the Treatment of Influenza Published in The Lancet Infectious Diseases|News|Shionogi Co., Ltd. [shionogi.com]
- 13. roche.com [roche.com]
- 14. Early treatment with baloxavir marboxil in high-risk adolescent and adult outpatients with uncomplicated influenza (CAPSTONE-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical efficacy and safety of baloxavir marboxil in the treatment of influenza: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
Preclinical Profile of Anti-Influenza Agent 5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for "Anti-Influenza agent 5," a novel investigational antiviral compound, alongside established anti-influenza agents: Oseltamivir, Zanamivir, Baloxavir marboxil, and Favipiravir. Due to the limited availability of public preclinical data for "this compound," this guide will focus on its known mechanism of action and in vitro profile, while providing a comprehensive quantitative comparison of the established antiviral drugs.
Executive Summary
"this compound," also identified as the chalcone-like derivative compound IIB-2, is an inhibitor of influenza virus nucleoprotein export.[1] This mechanism of action is distinct from the neuraminidase inhibitors (Oseltamivir, Zanamivir) and the cap-dependent endonuclease inhibitor (Baloxavir marboxil). Preclinical data indicates that "this compound" is effective against oseltamivir-resistant strains and exhibits lower cytotoxicity than its parent compounds.[1] However, detailed in vivo efficacy, pharmacokinetic, and toxicology data for "this compound" are not yet publicly available. This guide presents the available data for "this compound" and offers a robust comparison based on the extensive preclinical data of the comparator drugs.
Data Presentation: Comparative Preclinical Data
The following tables summarize the available quantitative data for "this compound" and its comparators.
Table 1: In Vitro Antiviral Activity
| Compound | Mechanism of Action | Cell Line | Virus Strain(s) | EC50 | CC50 | Selectivity Index (SI) |
| This compound (IIB-2) | Nucleoprotein Export Inhibitor | Not Specified | Oseltamivir-resistant H1N1 pdm09 | Comparable to precursor A9 (EC50 = 1.34 µM)[1] | > 100 µM[1] | > 74.6 |
| Oseltamivir | Neuraminidase Inhibitor | MDCK | H1N1, H3N2, Influenza B | ~0.49 - 1.1 µM | > 100 µM | > 90 |
| Zanamivir | Neuraminidase Inhibitor | MDCK | H1N1, H3N2, Influenza B | ~0.02 - 0.54 µM | > 100 µM | > 185 |
| Baloxavir marboxil | Cap-dependent Endonuclease Inhibitor | MDCK | H1N1, H3N2, Influenza B | ~0.48 - 3.1 nM | > 10 µM | > 3,225 |
| Favipiravir | RNA-dependent RNA Polymerase Inhibitor | MDCK | H1N1, H3N2, Influenza B | ~0.19 - 22.48 µM | > 1,000 µM | > 44 |
Table 2: In Vivo Efficacy in Mouse Models of Influenza Infection
| Compound | Mouse Strain | Virus Strain | Key Efficacy Endpoints |
| This compound (IIB-2) | Not Available | Not Available | Data not publicly available |
| Oseltamivir | BALB/c | H1N1, H3N2, H5N1 | Significant reduction in lung viral titers; Improved survival rates. |
| Zanamivir | BALB/c | H1N1, H5N1 | Significant reduction in lung viral titers; Improved survival rates. |
| Baloxavir marboxil | BALB/c | H1N1, H3N2, H5N1 | Potent reduction in lung viral titers; High survival rates even with delayed treatment.[2] |
| Favipiravir | BALB/c | H1N1, H5N1 | Significant reduction in lung viral titers; Improved survival rates. |
Table 3: General Toxicological Profile of Chalcone Derivatives (as a potential surrogate for this compound)
| Compound Class | Animal Model | Key Findings |
| Chalcone Derivatives | Mouse | LD50 values for some derivatives are reported to be > 5000 mg/kg, while others are around 3807.9 mg/kg via oral administration.[3] Subchronic toxicity studies on some chalcones in BALB/c mice at doses of 20 and 40 mg/kg for 21 days showed some alterations in organ coefficients and histological changes in some cases.[4] |
Disclaimer: The toxicological data presented for chalcone derivatives is based on general studies of compounds with a similar chemical scaffold to "this compound" and may not be representative of the specific safety profile of compound IIB-2.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the interpretation and replication of the presented data.
In Vitro Antiviral Activity Assays
1. Plaque Reduction Assay
-
Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
The cell monolayers are washed and infected with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., agarose or Avicel) containing serial dilutions of the test compound.
-
Plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaques are visualized by staining with crystal violet.
-
The number of plaques in treated wells is compared to untreated controls to calculate the EC50 value.
-
2. TCID50 (50% Tissue Culture Infectious Dose) Assay
-
Objective: To determine the virus titer or the inhibitory effect of a compound on viral replication.
-
Methodology:
-
MDCK cells are seeded in 96-well plates.
-
Serial dilutions of the virus sample (for titering) or the test compound followed by a standard amount of virus (for inhibition) are added to the wells.
-
Plates are incubated for 3-5 days at 37°C.
-
The presence of cytopathic effect (CPE) is observed in each well.
-
The TCID50 is calculated using the Reed-Muench method, representing the dilution at which 50% of the wells show CPE.
-
Mechanism of Action Assays
1. Neuraminidase Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Methodology:
-
The assay is typically performed in a 96-well plate format.
-
Serial dilutions of the test compound are mixed with a standardized amount of influenza virus or purified neuraminidase enzyme.
-
A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.
-
The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.
-
The fluorescence is measured using a plate reader.
-
The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated.
-
2. Polymerase Inhibition Assay
-
Objective: To assess the inhibitory effect of a compound on the influenza virus RNA-dependent RNA polymerase.
-
Methodology:
-
A cell-free or cell-based assay system is utilized.
-
The influenza polymerase complex (PA, PB1, and PB2 subunits) is expressed and purified or present within a cellular context.
-
A model vRNA template is provided along with ribonucleotides (NTPs), one of which is typically labeled (e.g., [α-³²P]GTP).
-
The test compound is added at various concentrations.
-
The polymerase reaction is allowed to proceed at 30°C.
-
The amount of incorporated labeled nucleotide into the newly synthesized RNA is quantified to determine the level of polymerase inhibition.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Influenza virus replication cycle and targets of antiviral agents.
Caption: General workflow for preclinical evaluation of anti-influenza agents.
Caption: Comparison of the mechanisms of action for different anti-influenza agents.
References
Safety Operating Guide
Proper Disposal Procedures for Anti-Influenza Agent 5
The responsible disposal of investigational compounds, such as Anti-Influenza Agent 5, is a critical component of laboratory safety and environmental protection. Adherence to established protocols ensures the safety of research personnel and the broader community while maintaining compliance with federal and local regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated laboratory waste.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment of this compound is mandatory. This assessment dictates the required safety precautions and the appropriate disposal pathway.
-
Consult Safety Data Sheet (SDS): The primary source of information is the agent's SDS. This document provides critical data on physical and chemical properties, toxicity, handling precautions, and emergency procedures.
-
Review Institutional Policies: Familiarize yourself with your institution's specific guidelines for chemical and biohazardous waste, which are managed by the Environmental Health and Safety (EHS) office.[1][2][3]
-
Characterize Associated Hazards: Determine if the agent exhibits any hazardous characteristics as defined by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), such as ignitability, corrosivity, reactivity, or toxicity.[1][4][5]
dot graph "Hazard_Assessment_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Input" { label="Information Sources"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; SDS [label="Safety Data Sheet (SDS)\nfor Agent 5"]; EHS [label="Institutional EHS\nGuidelines"]; RCRA [label="EPA RCRA Criteria\n(P, U, D, F Lists)"]; }
subgraph "cluster_Process" { label="Assessment Process"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Assess [label="Assess Hazards"]; }
subgraph "cluster_Output" { label="Hazard Profile"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124", shape=record]; Profile [label="{\n {Hazard Classification | Physical | Health | Environmental} |\n {Waste Categorization | Chemical | Biohazardous | Both}\n}"]; }
SDS -> Assess [color="#5F6368"]; EHS -> Assess [color="#5F6368"]; RCRA -> Assess [color="#5F6368"]; Assess -> Profile [color="#5F6368"]; } caption { label="Diagram 1: Hazard Assessment Workflow for this compound."; fontname="Arial"; fontsize=10; }
Inactivation and Decontamination Protocols
For waste materials containing both the anti-influenza agent and potentially infectious influenza virus (e.g., from in-vitro or in-vivo experiments), inactivation of the biological component is a critical first step. The choice of method depends on the nature of the waste and subsequent analytical requirements.
Experimental Protocols for Influenza Virus Inactivation
-
Heat Inactivation: This method is effective for liquid samples where the integrity of all proteins is not required for downstream applications. It is a common procedure for reducing the infectivity of viral cultures and clinical samples before further processing or disposal.[6][7]
-
Methodology:
-
Place samples in a properly sealed, leak-proof container (e.g., screw-cap microcentrifuge tube or vial).
-
Submerge the container in a calibrated water bath or heat block set to the desired temperature.
-
Incubate for the time specified in the table below.
-
Allow samples to cool to room temperature before handling.
-
Validate the inactivation process periodically to ensure its effectiveness.
-
-
-
Chemical Inactivation: Chemical methods are suitable for various sample types, including cell culture supernatants and surfaces. These protocols are often used when heat may compromise sample components needed for analysis.[8][9]
-
Methodology (Formalin):
-
Work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[10]
-
Add a stock solution of formalin to the virus-containing liquid to achieve the desired final concentration (e.g., 0.02%).
-
Mix gently and incubate at the specified temperature and duration (e.g., 37°C for 18 hours).[8][9]
-
For applications requiring removal of formalin post-inactivation, perform dialysis against a suitable buffer.[9]
-
-
Methodology (Detergents like Triton X-100):
-
Prepare the detergent solution at the target concentration (e.g., 0.5% Triton X-100).
-
Add the solution to the sample and mix thoroughly.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes).[7] This method is particularly useful for preserving certain protein functions for assays.[9]
-
-
Summary of Inactivation Methods for Influenza Virus
| Inactivation Method | Agent/Parameter | Concentration | Temperature | Duration | Efficacy/Notes |
| Heat | Temperature | N/A | 56°C | ≥ 30 minutes | Effective for most strains; may denature proteins. |
| Temperature | N/A | 60°C | ≥ 30 minutes | Reduces virus by ≥ 4 orders of magnitude in most media.[6] | |
| Chemical | Formalin | 0.02% | 37°C | ≥ 18 hours | Effective for cell culture; preserves some antigenicity.[9] |
| Triton X-100 | 0.5% | Room Temp | 30 minutes | Preserves neuraminidase (NA) activity for phenotypic assays.[7][9] | |
| Guanidium Thiocyanate (GTC) | Varies | Room Temp | Varies | Caustic; used in nucleic acid extraction kits to inactivate virus and preserve RNA.[7][11] |
Waste Segregation, Containment, and Disposal Pathway
Proper segregation at the point of generation is crucial to ensure safety and regulatory compliance.[1][10] Waste associated with this compound should be segregated into distinct streams.
Step-by-Step Disposal Workflow
-
Wear Appropriate PPE: At a minimum, wear nitrile gloves, a lab coat, and safety glasses. For handling concentrated stocks or powders, additional PPE such as double gloves or a respirator may be required based on the SDS.[12]
-
Segregate Waste: Separate waste into the categories below at the time of generation. Do not mix incompatible waste streams.
-
Inactivate Biological Components: For all biohazardous waste (liquid and solid) potentially containing infectious virus, perform inactivation using an approved protocol (see Section 2).
-
Contain and Label: Place waste in designated, leak-proof containers. Ensure all containers are clearly labeled with their contents. Hazardous chemical waste containers must have a completed EHS hazardous waste label.[1][13]
-
Store Properly: Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory, away from general traffic.[1]
-
Arrange for Pickup: Once a container is full, submit a chemical waste collection request to your institution's EHS department.[1]
dot graph "Disposal_Decision_Tree" { graph [splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Waste Generation\n(Agent 5 Experiment)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_Categorization" { label="Step 1: Waste Categorization"; bgcolor="#F1F3F4"; node[fillcolor="#FFFFFF", fontcolor="#202124"]; IsLiquid [label="Liquid Waste?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSharp [label="Sharps?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSolid [label="Solid Labware?\n(Gloves, Tubes, etc.)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsVial [label="Unused Agent Vial?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Actions" { label="Step 2: Segregation & Disposal Actions"; bgcolor="#F1F3F4"; node[fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded"]; LiquidWaste [label="Collect in Labeled,\nLeak-Proof Container.\nCharacterize as Hazardous\nChemical Waste."]; SharpsWaste [label="Place in Puncture-Resistant\nSharps Container Labeled:\n'Chemically Contaminated Sharps'"]; SolidWaste [label="Collect in Lined\nBiohazard-Chemotoxic Bin"]; VialWaste [label="Dispose as Hazardous\n(P- or U-List) Chemical Waste.\nDo Not Empty."]; }
Start -> IsLiquid [color="#5F6368"]; Start -> IsSharp [color="#5F6368"]; Start -> IsSolid [color="#5F6368"]; Start -> IsVial [color="#5F6368"];
IsLiquid -> LiquidWaste [label="Yes", color="#5F6368"]; IsSharp -> SharpsWaste [label="Yes", color="#5F6368"]; IsSolid -> SolidWaste [label="Yes", color="#5F6368"]; IsVial -> VialWaste [label="Yes", color="#5F6368"];
{rank=same; IsLiquid; IsSharp; IsSolid; IsVial;} } caption { label="Diagram 2: Waste Segregation and Disposal Decision Tree."; fontname="Arial"; fontsize=10; }
Specific Waste Stream Procedures:
-
Liquid Waste:
-
Aqueous solutions containing Agent 5, buffers, and cell culture media should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Organic solvent waste must be collected in a separate, appropriate solvent waste container.
-
-
Solid Waste:
-
Contaminated Labware: Non-sharp items like gloves, disposable lab coats, plastic tubes, and pipette tips should be collected in a container lined with a biohazard bag and designated for chemotoxic waste.[15]
-
Unused/Expired Agent 5: Pure, unused, or expired Agent 5 must be disposed of as hazardous chemical waste. Depending on its toxicity, it may be classified as a P- or U-listed waste under RCRA, requiring specific handling.[15] Consult EHS for guidance.
-
-
Sharps Waste:
-
Empty Containers:
-
Empty vials that once held acutely toxic hazardous waste (P-listed) must be managed as hazardous waste themselves and should not be triple-rinsed.[1]
-
For other containers, follow institutional guidelines, which may involve triple-rinsing (collecting the rinsate as hazardous waste) before disposal.[1]
-
References
- 1. odu.edu [odu.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. danielshealth.com [danielshealth.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of Risk Group-3 Agents for Transfer to BSL-2 Laboratories | Environment, Health and Safety [ehs.cornell.edu]
- 9. Influenza Virus Inactivation for Studies of Antigenicity and Phenotypic Neuraminidase Inhibitor Resistance Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmpsop.com [gmpsop.com]
- 11. researchgate.net [researchgate.net]
- 12. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 16. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling Anti-Influenza Agent 5 (Oseltamivir Phosphate)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of Anti-Influenza Agent 5, represented here by Oseltamivir Phosphate. The following guidelines are designed to ensure the safety of laboratory personnel and the proper management of this antiviral compound.
Quantitative Safety Data
The following table summarizes key quantitative safety and toxicological data for Oseltamivir Phosphate. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Data Point | Value | Species/Conditions | Reference |
| LD/LC50 Values | |||
| Oral TDLo | 10.7 mg/kg /5D (intermittent) | Human (man) | [1] |
| Oral TDLo | 100 mg/kg | Mouse | [1] |
| Intraperitoneal TDLo | 30 mg/kg | Mouse | [1] |
| Acute Oral Toxicity (MNLD) | > 2,000 mg/kg | Rat | [2] |
| Exposure Limits | |||
| Permissible Exposure Limit (PEL) | Not Established | OSHA | |
| Threshold Limit Value (TLV) | Not Established | ACGIH | |
| Physicochemical Properties | |||
| Oral Bioavailability | > 80% | Human | [3] |
| Half-life (Oseltamivir) | 1-3 hours | Human | [3] |
| Half-life (Active Metabolite) | 6-10 hours | Human | [3] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is mandatory to minimize exposure risk and ensure proper disposal of this compound.
Protocol 1: Safe Handling and Use in a Laboratory Setting
Objective: To provide a standardized procedure for the safe handling of Oseltamivir Phosphate during routine laboratory use to prevent personnel exposure and cross-contamination.
Materials:
-
Oseltamivir Phosphate (solid powder or in solution)
-
Appropriate Personal Protective Equipment (PPE):
-
Calibrated balance and weighing paper/boats
-
Chemical fume hood or other ventilated enclosure
-
Appropriate solvents for reconstitution
-
Sealed, labeled waste containers
Procedure:
-
Preparation and PPE: 1.1. Before handling, review the Safety Data Sheet (SDS) for Oseltamivir Phosphate.[1][5][6] 1.2. Don all required PPE: lab coat, safety glasses/goggles, and double nitrile gloves. 1.3. If weighing the solid form, perform all manipulations within a chemical fume hood to avoid inhalation of the powder.[6]
-
Weighing and Reconstitution: 2.1. Place a new piece of weighing paper or a weigh boat on the calibrated balance within the fume hood. 2.2. Carefully transfer the desired amount of Oseltamivir Phosphate to the weighing paper/boat. 2.3. Transfer the weighed powder to an appropriate vessel for reconstitution. 2.4. Add the desired solvent slowly and carefully to avoid splashing. 2.5. Cap the vessel and mix gently until the solid is fully dissolved.
-
Use in Experiments: 3.1. All procedures involving the handling of Oseltamivir Phosphate solutions should be conducted in a manner that minimizes aerosol generation. 3.2. Keep all containers with the agent properly labeled and sealed when not in use. 3.3. Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS.[1][5]
-
Post-Handling: 4.1. Decontaminate all work surfaces with an appropriate cleaning agent after use. 4.2. Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed hazardous waste container. 4.3. Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat). 4.4. Wash hands thoroughly with soap and water after removing PPE.[5]
Protocol 2: Disposal of this compound Waste
Objective: To ensure the safe and environmentally responsible disposal of Oseltamivir Phosphate waste.
Materials:
-
Contaminated materials (e.g., unused agent, solutions, contaminated labware)
-
Labeled, leak-proof hazardous waste containers
-
PPE as per Protocol 1
Procedure:
-
Waste Segregation: 1.1. Do not dispose of Oseltamivir Phosphate waste down the drain or in regular trash.[5] 1.2. Segregate all waste contaminated with Oseltamivir Phosphate into dedicated hazardous waste containers.
-
Solid Waste Disposal: 2.1. Place all disposable items that have come into contact with Oseltamivir Phosphate (e.g., gloves, weighing paper, contaminated wipes) into a clearly labeled, sealed plastic bag or container for solid chemical waste.
-
Liquid Waste Disposal: 3.1. Collect all liquid waste containing Oseltamivir Phosphate in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. 3.2. Ensure the container is compatible with the solvents used.
-
Empty Container Disposal: 4.1. Before disposing of the original Oseltamivir Phosphate container, scratch out or remove all identifying information from the label.[7] 4.2. Dispose of the empty container in accordance with institutional guidelines for chemically contaminated sharps or glassware.
-
Final Disposal: 5.1. Store all hazardous waste containers in a designated, secure area until they are collected by the institution's environmental health and safety department for final disposal at an approved waste disposal facility.[4]
Visualizations: Workflows and Pathways
The following diagrams illustrate the operational workflow for handling this compound and its mechanism of action.
Caption: Operational workflow for handling this compound.
Caption: Mechanism of action of Oseltamivir Phosphate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
